(S)-2-Hydroxysuccinic Acid Methyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSODCRZYKSCLO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566614 | |
| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66212-45-1 | |
| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Hydroxysuccinic Acid Methyl Ester: A Comprehensive Technical Guide for Advanced Research
Introduction: The Significance of (S)-2-Hydroxysuccinic Acid Methyl Ester as a Chiral Building Block
This compound, also known as (S)-Malic acid 1-methyl ester, is a valuable chiral building block in the arsenal of synthetic organic chemists, particularly those engaged in pharmaceutical and materials science research. Derived from the readily available and inexpensive chiral pool chemical, (S)-malic acid, this molecule offers a strategic entry point for introducing stereochemistry into complex target molecules. Its bifunctional nature, possessing a hydroxyl group, a carboxylic acid, and an ester, allows for a variety of selective chemical transformations. This guide provides an in-depth exploration of the fundamental properties, synthesis, purification, and characterization of this compound, offering a technical resource for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in synthesis and analysis. The following sections detail the key characteristics of this compound.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₅ | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| CAS Number | 66212-45-1 | |
| Appearance | White to off-white solid | |
| Boiling Point | Not available (likely decomposes) | |
| Melting Point | Not readily available | |
| Solubility | Expected to be soluble in water, methanol, ethanol, and other polar organic solvents. | |
| IUPAC Name | (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid | |
| Synonyms | (S)-Malic acid 1-methyl ester, (S)-Methyl 2-hydroxy-3-carboxypropanoate |
Spectroscopic Signature: A Predictive Analysis
Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and established principles of spectroscopy, a predictive analysis of its expected spectral characteristics is presented below. This provides a valuable reference for researchers to confirm the identity and purity of the compound.
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted relative to a standard reference such as tetramethylsilane (TMS).
-
-OCH₃ (ester methyl group): A singlet at approximately 3.7 ppm.
-
-CH₂- (methylene group): Two diastereotopic protons adjacent to the chiral center, which would likely appear as a pair of doublets of doublets (dd) or a complex multiplet in the region of 2.7-2.9 ppm.
-
-CH(OH)- (methine proton): A doublet of doublets (dd) or a triplet (t) around 4.5 ppm, coupled to the adjacent methylene protons.
-
-OH and -COOH (hydroxyl and carboxylic acid protons): These protons are exchangeable and their signals can be broad and variable in position, typically appearing in the regions of 2-5 ppm and 10-13 ppm, respectively. Their presence can be confirmed by D₂O exchange.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are as follows:
-
-OCH₃ (ester methyl carbon): A signal around 52 ppm.
-
-CH₂- (methylene carbon): A signal in the region of 38-42 ppm.
-
-CH(OH)- (methine carbon): A signal around 67-70 ppm.
-
C=O (ester carbonyl carbon): A signal in the range of 172-175 ppm.
-
C=O (carboxylic acid carbonyl carbon): A signal further downfield, around 175-178 ppm.
The IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹, characteristic of hydrogen-bonded O-H groups.
-
C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1300-1000 cm⁻¹.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 148 might be observed, although it could be weak. Common fragmentation patterns for esters and carboxylic acids would be expected, including:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 117.
-
Loss of the carboxylic acid group (-COOH) to give a fragment at m/z 103.
-
Decarboxylation (loss of CO₂) from the carboxylic acid, leading to a fragment at m/z 104.
-
A base peak corresponding to a stable fragment, potentially arising from cleavage adjacent to the hydroxyl or carbonyl groups.
Experimental Protocols: Synthesis, Purification, and Analysis
The following sections provide detailed, step-by-step methodologies for the preparation and characterization of this compound. These protocols are designed to be self-validating, with clear causality behind the experimental choices.
Synthesis via Fischer Esterification of (S)-Malic Acid
This protocol describes the selective monoesterification of (S)-malic acid at the less sterically hindered carboxylic acid group using methanol under acidic catalysis. The use of a large excess of methanol drives the equilibrium towards the desired product.
Diagrammatic Workflow of Synthesis
Sources
(S)-2-Hydroxysuccinic Acid Methyl Ester: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its stereochemistry, making the ability to selectively synthesize one enantiomer over another a critical aspect of drug design and development. Chiral building blocks, enantiomerically pure molecules used as starting materials, are fundamental to this endeavor, enabling the efficient construction of complex stereochemically defined targets.[1] Among these, (S)-2-Hydroxysuccinic Acid Methyl Ester, a derivative of the naturally occurring L-malic acid, has emerged as a highly valuable and versatile C4 chiral synthon.[2][3][4]
This technical guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, and strategic applications. As a Senior Application Scientist, the aim is to not only present established protocols but also to offer insights into the causality behind experimental choices, ensuring a robust and reproducible approach to its utilization.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₅H₈O₅ | [5][6] |
| Molecular Weight | 148.11 g/mol | [5][6] |
| CAS Number | 66212-45-1 | [5] |
| Appearance | White to Off-White Solid | |
| Form | Solid | [6] |
| SMILES String | COC(=O)C(O)CC(O)=O | [6] |
| InChI Key | RTSODCRZYKSCLO-UHFFFAOYSA-N | [6] |
Note: Spectroscopic data is provided in a later section.
Synthesis of this compound
The most common and economically viable route to this compound is the regioselective esterification of L-malic acid.[7] This approach leverages the readily available and inexpensive chiral pool of L-malic acid. The key to a successful synthesis lies in controlling the esterification to favor the formation of the monomethyl ester.
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound from L-malic acid.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound. The choice of a solid acid catalyst like Amberlyst 36 (Dry) is strategic as it simplifies the work-up procedure and minimizes the formation of byproducts often seen with strong mineral acids like sulfuric acid.[8]
Materials:
-
L-Malic Acid (1.0 eq)
-
Methanol (10-20 vol)
-
Amberlyst 36 (Dry) ion-exchange resin (0.1-0.2 eq by weight)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-malic acid and methanol.
-
Catalyst Addition: Add the Amberlyst 36 (Dry) resin to the mixture. The use of a solid acid catalyst facilitates its removal by simple filtration post-reaction.
-
Esterification: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Removal: After completion, cool the reaction mixture to room temperature and filter to remove the Amberlyst resin. The resin can often be washed with methanol, dried, and reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess methanol.
-
Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted malic acid) and brine. The aqueous washes help to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product is often of sufficient purity for many applications. If further purification is required, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.
Characterization and Quality Control
Ensuring the chemical identity and enantiomeric purity of the synthesized building block is a critical step.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.50 (dd, 1H, J=4.4, 6.0 Hz, -CH(OH)-)
-
δ 3.75 (s, 3H, -OCH₃)
-
δ 2.90-2.75 (m, 2H, -CH₂)
-
(Note: The carboxylic acid and hydroxyl protons may be broad or exchangeable)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 175.0 (-COOH)
-
δ 171.5 (-COOCH₃)
-
δ 67.0 (-CH(OH)-)
-
δ 52.0 (-OCH₃)
-
δ 38.0 (-CH₂)
-
(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Experimental data should always be compared to a reference standard where possible.)[9][10]
Chiral Purity Analysis
The enantiomeric excess (e.e.) of this compound is determined using chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Workflow
Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.
Experimental Protocol for Chiral HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a CHIRALPAK® series column, is often effective.[11]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[12]
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the chiral HPLC column.
-
Data Acquisition: Record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Enantiomeric Excess (e.e.) Calculation: The e.e. is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
A high e.e. value (typically >99%) is crucial for the use of this compound as a chiral building block.
Applications in Asymmetric Synthesis
This compound is a versatile building block due to its multiple functional groups (a secondary alcohol, a methyl ester, and a carboxylic acid) and its defined stereocenter. These features allow for a wide range of chemical transformations.
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
A prominent application of this compound and its derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[13][14][15]
Case Study: Synthesis of an Omapatrilat Precursor
Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits both ACE and neutral endopeptidase (NEP).[16][17][18] The synthesis of key intermediates for such molecules can utilize chiral building blocks derived from malic acid. The following diagram illustrates a conceptual synthetic pathway where a derivative of this compound could be employed.
Caption: Conceptual pathway for the use of this compound in the synthesis of an Omapatrilat precursor.
The synthesis would involve the transformation of the hydroxyl and carboxylic acid functionalities of the building block to enable coupling with other fragments of the target molecule. The stereocenter from the this compound is retained throughout the synthesis, ultimately defining the stereochemistry of the final drug substance.
Conclusion
This compound stands out as a cost-effective and highly versatile chiral building block in asymmetric synthesis. Its ready availability from the chiral pool, coupled with its multiple functionalities, provides a powerful platform for the construction of complex, enantiomerically pure molecules. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and effectively utilize this valuable synthon in their synthetic endeavors. A thorough understanding of its synthesis, characterization, and strategic application is key to unlocking its full potential in the advancement of chemical and pharmaceutical research.
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Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac. ResearchGate. Available at: [Link]
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Method for producing malic acid ester through direct esterification of malic acid aqueous solution. Patsnap Eureka. Available at: [Link]
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What happens when malic acid reacts with ethanol in the presence of concentrated sulphuric acid? Quora. Available at: [Link]
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Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. Available at: [Link]
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Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers. Available at: [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. Available at: [Link]
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Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. PubMed. Available at: [Link]
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Omapatrilat | C19H24N2O4S2 | CID 656629. PubChem. Available at: [Link]
-
Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. PubMed Central. Available at: [Link]
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Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. Available at: [Link]
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Spectroscopic Data of (S)-2-Hydroxysuccinic Acid Methyl Ester: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-Hydroxysuccinic Acid Methyl Ester, a chiral molecule of interest in various chemical and pharmaceutical research areas. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations crucial for accurate and reproducible analysis.
Introduction
This compound, also known as L-malic acid methyl ester, is a derivative of the naturally occurring L-malic acid. Its structure, featuring a chiral center, a hydroxyl group, a carboxylic acid, and a methyl ester, makes its spectroscopic characterization both essential and challenging. Understanding the precise spectral signatures is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will delve into the predicted spectroscopic data and provide robust protocols for experimental verification.
Molecular Structure and Properties
-
Chirality: The presence of a stereocenter at the C2 position dictates the molecule's chiroptical properties. Standard NMR spectroscopy in an achiral solvent will not distinguish between the (S) and (R) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in a typical deuterated solvent like CDCl₃. These predictions are generated using established computational models and provide a reliable reference for experimental data.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~4.5 | dd | J(H-a, H-b) ≈ 7, J(H-a, H-c) ≈ 4 | 1H |
| H-b | ~2.8 | dd | J(H-b, H-a) ≈ 7, J(H-b, H-c) ≈ 16 | 1H |
| H-c | ~2.7 | dd | J(H-c, H-a) ≈ 4, J(H-c, H-b) ≈ 16 | 1H |
| H-d | ~3.7 | s | - | 3H |
| OH | Variable | br s | - | 1H |
| COOH | Variable | br s | - | 1H |
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[3] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the diastereotopic protons of the methylene group (H-b and H-c).
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Label | Chemical Shift (δ, ppm) |
| C1 | ~175 |
| C2 | ~68 |
| C3 | ~40 |
| C4 | ~172 |
| C5 | ~52 |
Experimental Protocol for NMR Analysis
A robust protocol is essential for obtaining high-quality NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
For this compound, Electron Ionization (EI) would likely lead to significant fragmentation. The molecular ion peak (M⁺) at m/z 148 might be weak or absent. Key predicted fragments are listed below.
| m/z | Proposed Fragment |
| 117 | [M - OCH₃]⁺ |
| 103 | [M - COOH]⁺ |
| 89 | [M - COOCH₃]⁺ |
| 71 | [C₃H₃O₂]⁺ |
| 59 | [COOCH₃]⁺ |
Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile derivatives like methyl esters. [4][5]The choice of ionization method (e.g., EI vs. Chemical Ionization) can influence the degree of fragmentation and the intensity of the molecular ion peak.
Experimental Protocol for GC-MS Analysis
The following protocol outlines the steps for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR, IR, and MS spectra, provide a comprehensive analytical profile of this compound. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reliable data. By understanding both the expected spectral features and the rationale behind the experimental methodologies, researchers can confidently identify and characterize this important chiral molecule in their studies.
References
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Springer Nature. (n.d.). NMR Protocols and Methods. Springer Experiments. Retrieved from [Link]
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ResearchGate. (2013, August 28). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?. Retrieved from [Link]
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Iowa State University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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PubMed. (n.d.). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]
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UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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Nuclear Magnetic Resonance, 50. (2024, November 15). NMR spectroscopy of small molecules in solution. Books Gateway. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ligand-observed NMR techniques to probe RNA-small molecule interactions. PMC. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI. Retrieved from [Link]
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National Institutes of Health. (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC. Retrieved from [Link]
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Agilent. (2011, November 21). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001844). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Retrieved from [Link]
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NIST WebBook. (n.d.). Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)-. Retrieved from [Link]
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YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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Chemical structure and stereochemistry of (S)-2-Hydroxysuccinic Acid Methyl Ester
An In-Depth Technical Guide to (S)-2-Hydroxysuccinic Acid Methyl Ester: Structure, Synthesis, and Application
Abstract
This compound, a derivative of the naturally abundant (S)-Malic acid, serves as a pivotal C4 chiral building block in modern asymmetric synthesis. Its value is derived from its enantiopure nature and the differential reactivity of its three functional groups—hydroxyl, carboxylic acid, and methyl ester—which allows for precise, regioselective modifications. This guide provides a detailed examination of its chemical structure, a definitive explanation of its (S)-stereochemistry based on Cahn-Ingold-Prelog principles, a field-proven protocol for its synthesis via Fischer esterification, comprehensive spectroscopic data for structural confirmation, and an overview of its applications in the development of complex, high-value molecules for the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
This compound is the mono-methyl ester of (S)-Malic acid. The selective esterification of one of the two carboxylic acid groups transforms the parent molecule into a versatile synthetic intermediate.
| Property | Value |
| IUPAC Name | (S)-Methyl 2,4-dihydroxy-4-oxobutanoate |
| Synonyms | (S)-Malic acid 1-methyl ester, Methyl (S)-2-hydroxysuccinate |
| CAS Number | 66212-45-1[1] |
| Molecular Formula | C₅H₈O₅[1] |
| Molecular Weight | 148.11 g/mol [1][2][3] |
| Appearance | White Solid[4] |
| SMILES | COC(=O)C(O)CC(O)=O[2] |
2D Chemical Structure:
(Note: An illustrative image would be placed here in a final document.)
Stereochemistry: The (S)-Configuration
The synthetic utility of this molecule is fundamentally rooted in the specific three-dimensional arrangement of atoms around its single chiral center (at the C2 position). The designation '(S)' is formally assigned using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents attached to a stereocenter.[5][6][7]
Application of Cahn-Ingold-Prelog (CIP) Rules
-
Identify the Chiral Center: The chiral carbon is the one bonded to four different groups: a hydroxyl group (-OH), a methoxycarbonyl group (-COOCH₃), a carboxymethyl group (-CH₂COOH), and a hydrogen atom (-H).
-
Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[5][6][7]
-
Priority 1: The oxygen of the hydroxyl group (-OH) has the highest atomic number (8).
-
Priority 2: The carbon of the methoxycarbonyl group (-COOCH₃). This carbon is double-bonded to one oxygen and single-bonded to another, giving it higher precedence than the -CH₂COOH group.
-
Priority 3: The carbon of the carboxymethyl group (-CH₂COOH).
-
Priority 4: The hydrogen atom (-H) has the lowest atomic number (1) and thus the lowest priority.[7]
-
-
Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (the -H atom) points away from the viewer.[5]
-
Determine Configuration: With the molecule correctly oriented, the sequence from priority 1 to 2 to 3 is traced. For this compound, this path traces a counter-clockwise circle. A counter-clockwise direction corresponds to the Sinister or (S) configuration.[5]
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A Comprehensive Technical Guide to Methyl (2S)-2-hydroxybutanedioate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of Methyl (2S)-2-hydroxybutanedioate, a significant chiral building block derived from the naturally abundant (S)-Malic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's nomenclature, physicochemical properties, a regioselective synthesis protocol, and methods for analytical characterization. Emphasis is placed on the scientific rationale behind experimental procedures and the compound's strategic importance in asymmetric synthesis. This guide aims to be an authoritative resource, consolidating technical data with practical, field-proven insights.
Introduction: The Significance of a Chiral Synthon
In the landscape of pharmaceutical development and fine chemical synthesis, the use of chiral synthons derived from the "chiral pool" is a cornerstone of efficient and stereoselective synthesis. (S)-Malic acid ((S)-2-Hydroxysuccinic acid), an endogenous metabolite found widely in nature, represents one of the most valuable C4 chiral building blocks.[1][2] Its derivative, Methyl (2S)-2-hydroxybutanedioate, harnesses this inherent chirality while introducing functional group differentiation. By selectively protecting one of the two carboxylic acid moieties as a methyl ester, this compound offers three distinct functional groups—a free carboxylic acid, a methyl ester, and a secondary alcohol—for orthogonal chemical manipulation. This trifunctionality, combined with a fixed stereocenter, makes it a highly versatile intermediate for constructing complex, enantiomerically pure molecules, which is a critical requirement in modern drug design.
Nomenclature and Structural Elucidation
The nomenclature of malic acid derivatives can be ambiguous due to the two non-equivalent carboxylic acid groups. It is critical to precisely define the structure being discussed. The topic of this guide is the mono-methyl ester of (S)-Malic acid where the esterification has occurred at the C4 position, which is distal to the hydroxyl group.
-
Primary IUPAC Name: Methyl (2S)-2-hydroxybutanedioate
-
Alternative IUPAC Name: (3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid[3]
-
Common Synonyms: (S)-Malic acid 4-methyl ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester[4][5]
The structure, featuring a chiral center at the C2 position in the (S) configuration, is illustrated below.
Caption: Structure of Methyl (2S)-2-hydroxybutanedioate with IUPAC numbering.
Physicochemical Properties
The physical and chemical properties of a compound are essential for designing experimental conditions, including solvent selection for reactions and purification.
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [3][5] |
| Molecular Formula | C₅H₈O₅ | [3][4][6] |
| Molecular Weight | 148.11 g/mol | [3][4][6] |
| Boiling Point | 357.7 ± 27.0 °C (Predicted) | [5] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 3.49 ± 0.23 (Predicted, for the remaining carboxylic acid) | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][7] |
Synthesis and Purification Protocol
The preparation of Methyl (2S)-2-hydroxybutanedioate is most commonly achieved via a regioselective Fischer esterification of (S)-Malic acid.
Principle of Synthesis
The Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of (S)-Malic acid, the two carboxylic acid groups exhibit different reactivities. The C4 carboxyl is less sterically hindered and electronically less influenced by the C2 hydroxyl group compared to the C1 carboxyl. This inherent difference allows for regioselective mono-esterification at the C4 position under carefully controlled conditions, primarily by limiting the amount of alcohol and reaction time. Sulfuric acid is a common and effective catalyst for this transformation.[8][9]
Experimental Workflow
Caption: Workflow for the synthesis and purification of Methyl (2S)-2-hydroxybutanedioate.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (S)-Malic acid (1.0 eq) in anhydrous methanol (5-10 eq).
-
Scientist's Note: Using an excess of methanol helps to drive the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Scientist's Note: The addition of strong acid to methanol is highly exothermic. Cooling is a critical safety measure to prevent uncontrolled boiling.
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Scientist's Note: Neutralization is essential to stop the reaction and prevent hydrolysis of the ester product during extraction. The organic layer can then be safely concentrated.
-
-
Extraction: Remove the bulk of the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Scientist's Note: Ethyl acetate is a good solvent for the mono-ester product while having limited miscibility with water, making it ideal for extraction. Multiple extractions ensure maximum product recovery.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure Methyl (2S)-2-hydroxybutanedioate.
Analytical Characterization for Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following are expected analytical signatures for Methyl (2S)-2-hydroxybutanedioate.
-
¹H NMR (Proton NMR):
-
~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).
-
~4.5 ppm (doublet of doublets, 1H): The methine proton at the C2 chiral center (-CH(OH)).
-
~2.7-2.9 ppm (multiplet, 2H): The two diastereotopic methylene protons at the C3 position (-CH₂-).
-
Broad singlets (2H, exchangeable with D₂O): Protons from the alcohol (-OH) and the remaining carboxylic acid (-COOH).
-
-
¹³C NMR (Carbon NMR):
-
~175 ppm: Carbonyl carbon of the carboxylic acid (C1).
-
~172 ppm: Carbonyl carbon of the ester (C4).
-
~67 ppm: Carbon of the C2 chiral center (-CH(OH)).
-
~52 ppm: Carbon of the methyl ester (-OCH₃).
-
~38 ppm: Methylene carbon (C3).
-
-
FT-IR (Infrared Spectroscopy):
-
3500-2500 cm⁻¹ (broad): O-H stretching vibrations from both the alcohol and the carboxylic acid.
-
~1735 cm⁻¹ (strong, sharp): C=O stretching of the ester group.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid group.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 149.1 in positive ion mode ESI-MS.
-
Analysis of the fragmentation pattern can further confirm the structure.
-
Applications in Research and Drug Development
Methyl (2S)-2-hydroxybutanedioate is a valuable chiral intermediate primarily because its functional groups can be addressed with high selectivity.
-
Asymmetric Synthesis: The free carboxylic acid can be converted into an amide, a different ester, or reduced to an alcohol, while the methyl ester remains protected.
-
Protection Group Strategies: The secondary alcohol can be protected (e.g., as a silyl ether or benzyl ether), allowing for chemistry to be performed at the two carboxyl-derived centers.
-
Scaffold for Bioactive Molecules: It serves as a precursor for synthesizing gamma-amino acids, substituted lactones, and other complex chiral molecules that are often key fragments of pharmacologically active compounds. Its utility as a compound for organic synthesis is well-recognized.[10]
Safety and Handling
Methyl (2S)-2-hydroxybutanedioate should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl (2S)-2-hydroxybutanedioate is more than a simple derivative of malic acid; it is a strategically designed chiral synthon that provides a reliable and versatile entry point into complex asymmetric synthesis. Its clear nomenclature, well-defined properties, straightforward synthesis, and diverse applicability make it an indispensable tool for chemists in the pharmaceutical and life sciences industries. This guide provides the foundational knowledge required for its effective synthesis, validation, and application.
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FooDB. Showing Compound 2-Hydroxy-2-methylbutanedioic acid (FDB001372). Retrieved from [Link]
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A Technical Guide to (S)-2-Hydroxysuccinic Acid Methyl Esters: Synthesis, Characterization, and Applications
Abstract
Chiral synthons are fundamental to modern pharmaceutical development, where stereochemistry dictates biological activity and safety. Among these, esters of (S)-2-Hydroxysuccinic acid (L-Malic Acid) serve as versatile C4 chiral building blocks. This technical guide provides an in-depth exploration of (S)-2-Hydroxysuccinic Acid Methyl Ester, focusing primarily on the widely utilized diester, Dimethyl (S)-2-hydroxysuccinate (Dimethyl L-malate). We will disambiguate the nomenclature, detail robust synthesis and purification protocols, present comprehensive analytical methodologies for characterization and chiral purity assessment, and survey its critical applications in organic synthesis and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chiral intermediate.
Unambiguous Compound Identification
The nomenclature "this compound" can be ambiguous, potentially referring to either the monoester or the diester of L-Malic Acid. It is crucial for researchers to distinguish between these compounds, as their chemical properties and applications differ. This guide will focus on the more common diester, while providing clear identifiers for both.
| Table 1: Compound Identification and Key Properties | ||
| Common Name | This compound | Dimethyl (S)-2-hydroxysuccinate |
| Systematic Name | (2S)-Hydroxybutanedioic Acid 1-Methyl Ester | 1,4-Dimethyl (2S)-2-hydroxybutanedioate[1][2] |
| Synonyms | (S)-Malic acid 1-methyl ester | Dimethyl (S)-(-)-malate, Dimethyl L-malate[3] |
| CAS Number | 66212-45-1 [4] | 617-55-0 [2][5] |
| Molecular Formula | C₅H₈O₅[4] | C₆H₁₀O₅[5] |
| Molecular Weight | 148.11 g/mol [4] | 162.14 g/mol [5] |
| Appearance | Data not widely available | Colorless to pale yellow liquid[1][2] |
| Key Role | Organic Synthesis Intermediate | Chiral Building Block, Pharmaceutical Intermediate[1] |
Synthesis and Manufacturing
The industrial preparation of Dimethyl (S)-2-hydroxysuccinate is most commonly achieved through the acid-catalyzed esterification of (S)-2-Hydroxysuccinic acid (L-Malic Acid) with methanol.[1] The choice of this method is driven by the ready availability of the starting materials and the efficiency of the reaction.
Principle of Synthesis: Fischer Esterification
The reaction proceeds via a Fischer esterification mechanism, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. The causality behind using a catalyst, such as sulfuric acid or thionyl chloride, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by methanol. Driving the equilibrium towards the product is essential for achieving a high yield. This is typically accomplished by using an excess of methanol and/or removing the water formed during the reaction, often by refluxing the mixture.[1]
Detailed Laboratory Synthesis Protocol
This protocol describes a standard laboratory procedure for synthesizing Dimethyl (S)-2-hydroxysuccinate.
Materials:
-
(S)-(-)-Malic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-15 vol)
-
Thionyl chloride (SOCl₂) (2.2 eq) or concentrated Sulfuric Acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-(-)-Malic acid in anhydrous methanol at 0°C (ice bath).
-
Catalyst Addition: Slowly add thionyl chloride dropwise to the stirred solution at 0°C.[6] Rationale: This addition should be slow to control the exothermic reaction and the evolution of SO₂ and HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 24 hours.[6] Rationale: The extended reaction time ensures the complete diesterification of both carboxylic acid groups.
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove excess methanol.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and brine. Rationale: The bicarbonate wash neutralizes the acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography using a solvent system such as ethyl acetate/petroleum ether to afford the pure Dimethyl (S)-2-hydroxysuccinate as a colorless oil.[6]
Caption: Workflow for the synthesis and purification of Dimethyl (S)-2-hydroxysuccinate.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of Dimethyl (S)-2-hydroxysuccinate is paramount, especially for its use in pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural confirmation.
-
¹H NMR (CDCl₃): Expect signals corresponding to the two distinct methyl ester protons (~3.72 and ~3.82 ppm), the methine proton adjacent to the hydroxyl group (~4.52 ppm), and the diastereotopic methylene protons (~2.85 ppm).[6]
-
¹³C NMR (CDCl₃): Key signals include the two ester carbonyl carbons (~171.2 and ~173.9 ppm), the hydroxyl-bearing methine carbon (~67.4 ppm), the two methyl ester carbons (~52.2 and ~53.1 ppm), and the methylene carbon (~38.6 ppm).[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch (~3450 cm⁻¹) and sharp, strong absorptions for the C=O ester stretches (~1740 cm⁻¹).
Chromatographic Analysis for Chiral Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity (e.e., enantiomeric excess).[7][8]
Principle: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment within the column, allowing for differential interaction with the (S) and (R) enantiomers. This results in different retention times, enabling their separation and quantification.[] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral molecules, including esters with hydroxyl groups.[7]
Example Protocol: Chiral HPLC Analysis
| Table 2: Example HPLC Method Parameters for Chiral Purity | |
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® series) |
| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol mixture) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 45°C[8] |
| Injection Volume | 10 µL |
| Detection | UV at a low wavelength (e.g., 210 nm) |
| Sample Preparation | Dissolve sample in mobile phase to ~1 mg/mL |
System Suitability: Before sample analysis, the system must be validated. Inject a racemic (50:50 R/S) standard. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5.[8]
Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Caption: Experimental workflow for chiral purity analysis by HPLC.
Applications in Synthesis
Dimethyl (S)-2-hydroxysuccinate is a valuable chiral synthon due to its C4 backbone and defined stereocenter, which can be elaborated into more complex molecular targets.
-
Pharmaceutical Intermediates: It is widely used in the synthesis of bioactive molecules. It serves as a key starting material for certain beta-blockers and has been employed in the preparation of cyclic sulfolanes with potential as HIV-1 protease inhibitors.[1]
-
Chiral Building Block: The hydroxyl and ester functional groups offer multiple handles for chemical modification. The ester groups can be selectively reduced to alcohols using reagents like borane-dimethyl sulfide complex (BMS). The hydroxyl group can be protected, inverted, or transformed into other functional groups, allowing access to a wide array of chiral derivatives.
-
Natural Product Synthesis: It has been used as a starting material for the synthesis of natural products such as (-)-tulipalin B, a cytotoxic alpha-methylene-gamma-butyrolactone.
Biological Context: The Malate Anion
While the methyl ester itself is a synthetic molecule, its core structure, malate, is a central metabolite in all living organisms.[10] Understanding this biological context is valuable for researchers in drug development.
-
Citric Acid Cycle (Krebs Cycle): (S)-Malate is a key intermediate in the citric acid cycle, a series of reactions that generates energy for the cell. It is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate.[10]
-
C4 Carbon Fixation: In certain plants, malate acts as a temporary storage molecule for CO₂, transporting it to the Calvin cycle.[10]
-
Anaplerotic Reactions: Malate can also be formed from pyruvate in reactions that replenish intermediates of the citric acid cycle.[10]
Caption: Simplified role of (S)-Malate in central metabolic pathways.
Safety and Handling
Dimethyl (S)-2-hydroxysuccinate is considered to have low acute toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It may cause mild irritation to the skin, eyes, and respiratory system.[1] It is recommended to handle the compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place.
Conclusion
Dimethyl (S)-2-hydroxysuccinate (CAS 617-55-0) is a well-characterized and synthetically valuable chiral building block derived from the naturally abundant L-Malic acid. Its utility in the pharmaceutical and fine chemical industries is predicated on the ability to reliably synthesize it with high chemical and enantiomeric purity. This guide has provided a comprehensive overview, from unambiguous identification and synthesis to robust analytical protocols for quality control. By understanding the causality behind these experimental choices and the broader biological context of the malate core, researchers can effectively leverage this versatile synthon in the development of new chemical entities.
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Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed.
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Enantiomer Identification (HPLC/SFC) - BOC Sciences.
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Introduction: The Strategic Value of a Versatile Chiral Building Block
An In-Depth Technical Guide to the Commercial Availability and Application of (S)-2-Hydroxysuccinic Acid Methyl Ester
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is driven by the imperative to enhance drug efficacy and safety.[1][2] Chiral building blocks, molecules with specific three-dimensional arrangements, are fundamental to this endeavor, as stereochemistry directly dictates biological activity.[3][4] this compound, a derivative of naturally occurring (S)-malic acid, represents a key intermediate in this class. Its bifunctional nature, possessing a hydroxyl group, a carboxylic acid, and an ester, makes it a highly versatile synthon for constructing complex molecular architectures.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for this compound, details common synthetic and purification strategies, outlines robust analytical methods for quality control, and explores its application as a pivotal chiral intermediate.
Chemical Identity and Isomeric Forms
(S)-2-Hydroxysuccinic Acid, commonly known as L-Malic Acid, is a dicarboxylic acid. Its mono-methylation can result in two distinct constitutional isomers, which is a critical point of clarification when sourcing the compound.
-
(S)-2-Hydroxybutanedioic acid 1-methyl ester: Esterification at the C1 carboxyl group.
-
(S)-2-Hydroxybutanedioic acid 4-methyl ester: Esterification at the C4 carboxyl group.
Furthermore, the dimethyl ester, Dimethyl (S)-(-)-malate , is also a commercially important and related building block. It is crucial for researchers to verify the exact isomer and its corresponding CAS number with the supplier to ensure the correct material is procured for their specific synthetic pathway.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| (S)-2-Hydroxybutanedioic acid 4-methyl ester | HOOC-CH(OH)-CH₂-COOCH₃ | 66178-02-7 | C₅H₈O₅ | 148.11 g/mol |
| (S)-2-Hydroxybutanedioic acid 1-methyl ester | CH₃OOC-CH(OH)-CH₂-COOH | 66212-45-1 | C₅H₈O₅ | 148.11 g/mol |
| Dimethyl (S)-(-)-malate | CH₃OOC-CH(OH)-CH₂-COOCH₃ | 617-55-0 | C₆H₁₀O₅ | 162.14 g/mol |
Commercial Availability and Sourcing
This compound and its dimethyl derivative are readily available from a range of chemical suppliers, typically categorized for research and development purposes. Availability spans from milligram-scale for initial studies to kilogram-scale for process development.
Table 1: Prominent Commercial Suppliers
| Supplier | Product Name Example(s) | CAS No. Provided | Purity | Available Quantities |
| Sigma-Aldrich | Dimethyl (S)-(-)-malate | 617-55-0 | 98% | 5g, 25g |
| Fisher Scientific | This compound, TRC | Not specified | High Purity | 250mg |
| MyBioSource | This compound, Biochemical | Not specified | Research Grade | 250mg, 5x250mg |
| Santa Cruz Biotechnology | This compound | 66212-45-1 | Research Grade | Inquire |
| Parchem | Malic Acid 4-Me Ester | 66178-02-7 | Specialty Grade | Bulk |
| Biopurify | Malic acid 4-Me ester | 66178-02-7 | 95%~99% | mg to g |
Note: This table is illustrative. Researchers should always consult the supplier's catalog for the most current product specifications and availability.
When procuring this building block, it is essential to request a Certificate of Analysis (CoA) to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the specific lot.
Synthesis and Purification Protocols
The most direct and common method for synthesizing this compound is the Fischer esterification of (S)-Malic acid. The key to this process is controlling the reaction conditions to favor mono-esterification and prevent racemization of the chiral center.
Protocol: Acid-Catalyzed Mono-esterification of (S)-Malic Acid
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add (S)-Malic acid (1.0 eq).
-
Solvent Addition: Add a molar excess of anhydrous methanol (e.g., 5-10 eq), which serves as both reactant and solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the cooled mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for a period determined by reaction monitoring (typically 4-12 hours). Thin Layer Chromatography (TLC) or LC-MS can be used to track the consumption of starting material and the formation of the mono- and di-ester products.
-
Workup and Neutralization: After cooling to room temperature, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). The desired ester product will partition into the organic layer.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often a mixture of mono-esters and some di-ester, requires purification. Column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the components.
Applications in Asymmetric Synthesis
The utility of this compound lies in its pre-defined stereocenter and its orthogonal functional groups, which can be manipulated selectively. It serves as a valuable C4 chiral building block.
-
As a Chiral Precursor: The hydroxyl and carboxylic acid/ester groups can be used as handles for chain elongation or cyclization reactions. For example, the hydroxyl group can be protected, allowing for chemistry to be performed on the carboxylic acid, or it can be oxidized to a ketone to introduce new functionalities.
-
Pharmaceutical Intermediates: Chiral acids and esters are foundational in the synthesis of many active pharmaceutical ingredients (APIs).[1][5] The (S)-configuration is often crucial for specific binding to biological targets like enzymes or receptors.[3] By incorporating this building block, synthetic chemists can ensure the correct stereochemistry is carried through to the final drug molecule, which is a core principle of modern drug design.[2]
Quality Control & Analytical Methods
Ensuring the chemical and stereochemical purity of this compound is paramount for its successful application. A robust QC protocol involves a suite of analytical techniques.
Table 2: Standard Analytical Specifications
| Test | Method | Typical Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms chemical structure and absence of major impurities. |
| Identity | Mass Spectrometry (MS) | Conforms to molecular weight | Confirms molecular formula. |
| Purity | HPLC/UPLC | ≥ 98% | Quantifies chemical purity by separating from byproducts. |
| Enantiomeric Excess (e.e.) | Chiral HPLC | ≥ 99% | Quantifies the stereochemical purity. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Determines water content, which can affect reaction stoichiometry. |
Methodology Briefs
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns provide a definitive fingerprint of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing chemical purity.[6] The compound is separated from any non-chiral impurities, and the purity is calculated based on the relative peak areas.
-
Chiral HPLC: This is the critical technique for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S)- and (R)-enantiomers, allowing for precise quantification of the enantiomeric excess.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its commercial availability from numerous reputable suppliers provides researchers and process chemists with reliable access to this important chiral building block. A thorough understanding of its isomeric forms, coupled with rigorous quality control through established analytical methods, is essential for its effective use. As the pharmaceutical industry continues to advance toward increasingly sophisticated and specific therapeutics, the role of versatile and high-purity chiral intermediates like this compound will only grow in significance.
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Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Pharmaffiliates Blog. [Link]
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Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
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A Senior Application Scientist's Guide to Chiral Pool Synthesis Using Hydroxy Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imperative for enantiomerically pure compounds in the pharmaceutical industry is absolute, as the stereochemistry of a molecule dictates its biological activity, efficacy, and safety profile. Chiral pool synthesis represents a powerful and economically viable strategy that leverages the inherent chirality of naturally occurring molecules to construct complex, stereodefined targets.[1][2][3][4] This guide provides an in-depth technical exploration of the chiral pool approach, with a specific focus on the versatile and readily available class of chiral building blocks: hydroxy acids. We will dissect the causal logic behind experimental design, from the selection of the starting material to the strategic application of protecting groups and stereospecific transformations. This document is structured to serve as a practical reference, bridging fundamental principles with field-proven methodologies for professionals engaged in the art and science of asymmetric synthesis.
The Foundational Principle: Why Chirality is Non-Negotiable in Drug Development
In biological systems, molecular recognition is a three-dimensional phenomenon. Receptors, enzymes, and other biological targets are themselves chiral, meaning they interact differently with the enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for adverse or toxic effects. The historical tragedy of thalidomide serves as a stark reminder of this principle.
Therefore, the synthesis of single-enantiomer drugs is not merely an academic challenge but a regulatory and ethical necessity. The "chiral pool" offers an elegant solution by providing a vast collection of enantiopure building blocks sourced from nature, including amino acids, sugars, terpenes, and, the focus of this guide, hydroxy acids.[1] This approach is particularly advantageous when the target molecule's structure resembles an accessible natural product, as it allows chemists to harness nature's pre-existing stereocenters, thereby streamlining complex synthetic routes.[1]
The Chiral Pool: A Strategic Overview
The core strategy of chiral pool synthesis is to utilize a readily available, enantiomerically pure natural product as a starting material.[4][5][6] This "chiron" approach transfers the stereochemical information from the starting material to the final product through a series of chemical transformations.
Workflow of Chiral Pool Synthesis
The following diagram illustrates the generalized workflow, emphasizing the strategic preservation of the initial stereocenter.
Caption: Generalized workflow for chiral pool synthesis.
Advantages:
-
Assured Optical Purity: The final product's enantiomeric purity is directly linked to that of the starting material, which is often >99% ee.[]
-
Economic Viability: Starting with abundant natural products like L-malic or L-tartaric acid is often more cost-effective than developing a de novo asymmetric synthesis or performing a resolution of a racemic mixture.[8]
-
Predictable Stereochemistry: The stereochemical outcome of many reactions is predictable, as the existing chiral center directs the formation of new ones.[9]
Limitations:
-
Structural Constraint: The synthetic strategy is inherently limited by the structure of the available chiral starting materials. Not all target molecules are readily accessible from the chiral pool.[1]
-
Limited Availability of Both Enantiomers: While many (S)-amino acids and L-hydroxy acids are abundant, their (R) or D-counterparts can be rare and expensive.[]
Hydroxy Acids: Nature's Versatile Chiral Synthons
Hydroxy acids are particularly valuable building blocks due to the presence of two highly versatile functional groups: a hydroxyl group and a carboxylic acid. These handles allow for a wide array of chemical manipulations.
| Hydroxy Acid | Typical Natural Source | Available Forms | Key Structural Feature |
| Lactic Acid | Fermentation of sugars | L-(S) and D-(R) forms are commercially available.[10] | Simple C3 α-hydroxy acid. |
| Malic Acid | Apples, grapes.[11][12][13] | L-(S) is the natural, abundant form.[13] Racemic (DL) is produced synthetically.[11][13] | C4 α-hydroxy dicarboxylic acid. |
| Tartaric Acid | Grapes, wine fermentation byproduct.[14] | L-(+)-(2R,3R) and D-(-)-(2S,3S) are available.[15] Meso form also exists.[16] | C4 dihydroxy dicarboxylic acid with C2 symmetry.[15] |
| Hydroxycitric Acids | Garcinia and Hibiscus species. | (2S,3S) and (2S,3R) diastereomers isolated as lactones. | C6 framework with multiple stereocenters. |
The Scientist's Toolbox: Key Synthetic Transformations
The successful application of hydroxy acids in chiral pool synthesis hinges on a mastery of several key synthetic operations. The causality behind each choice is critical for ensuring high yields and stereochemical fidelity.
Protecting Group Strategy: The Art of Orthogonal Control
Protecting groups are essential for masking the reactive hydroxyl and carboxyl functionalities, allowing other parts of the molecule to be modified selectively.[17] An orthogonal protecting group strategy is paramount; this means each group can be removed under specific conditions that do not affect the others.[17][18]
Decision Logic for Protecting Group Selection:
Caption: Selecting protecting groups based on reaction compatibility.
Common Protecting Groups for Hydroxy Acids:
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS/TBS | TBS-Cl, Imidazole, DMF | TBAF (fluoride); mild acid (e.g., AcOH) | Base, oxidation, reduction |
| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Acid, base, most redox | |
| Acetyl | Ac | Ac₂O, Pyridine | Mild base (e.g., K₂CO₃, MeOH); Acid | Hydrogenation, oxidation | |
| Carboxyl (-COOH) | Methyl/Ethyl Ester | Me/Et | MeOH/EtOH, H⁺ cat. | Saponification (e.g., LiOH, H₂O/THF) | Most conditions except strong base |
| Benzyl Ester | Bn | BnBr, Cs₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Mild acid/base | |
| tert-Butyl Ester | tBu | Isobutylene, H⁺ cat. | Strong acid (e.g., TFA, CH₂Cl₂) | Base, hydrogenation |
Stereospecific Reactions: Preserving or Inverting Chirality
A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product.[19] This property is crucial in chiral pool synthesis for controlling the configuration of stereocenters.
-
Sₙ2 Reactions (Inversion): The backside attack inherent to the Sₙ2 mechanism results in a predictable inversion of configuration at the chiral center. This is one of the most powerful tools for converting the stereochemistry of a hydroxy acid into its opposite configuration.
-
Epoxide Ring-Opening (Inversion): Nucleophilic attack on a chiral epoxide derived from a hydroxy acid proceeds via an Sₙ2 mechanism, leading to inversion at the center of attack.
-
Neighboring Group Participation (Retention): If a neighboring group can participate in the reaction, a double-inversion can occur, resulting in an overall retention of configuration. This must be considered when designing a synthetic sequence.
Field-Proven Protocols & Case Studies
Case Study: L-Malic Acid to a Chiral γ-Butyrolactone
L-Malic acid is an inexpensive C4 building block. Its conversion to a chiral γ-butyrolactone provides a synthon widely used in the synthesis of natural products.
Experimental Protocol:
Step 1: Diesterification and Protection
-
Causality: The two carboxylic acids and the hydroxyl group must be differentiated. Esterification of both acids followed by selective protection of the hydroxyl group is a common strategy.
-
To a solution of L-malic acid (1.0 eq) in anhydrous methanol, add acetyl chloride (0.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield dimethyl L-malate.
-
Dissolve the crude dimethyl L-malate in anhydrous DCM. Add imidazole (2.5 eq) and TBDMS-Cl (1.1 eq).
-
Stir at room temperature for 12 hours.
-
Perform an aqueous workup with saturated NH₄Cl solution, extract with DCM, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the TBDMS-protected diester.
Step 2: Selective Reduction and Lactonization
-
Causality: A selective reducing agent is required to reduce one ester group in the presence of the other. Diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve this. The resulting aldehyde/alcohol intermediate will cyclize upon deprotection.
-
Dissolve the protected diester (1.0 eq) in anhydrous toluene and cool to -78 °C under an argon atmosphere.
-
Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise over 30 minutes.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction carefully with methanol, followed by a saturated solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude intermediate in THF and add tetrabutylammonium fluoride (TBAF) (1.2 eq, 1.0 M in THF).
-
Stir for 1 hour at room temperature. The acidic workup will induce lactonization. Purify by flash chromatography to obtain the target γ-butyrolactone.
Case Study: L-(+)-Tartaric Acid as a C2-Symmetric Scaffold
Tartaric acid is unique due to its C2 symmetry, making it an exceptional starting material for the synthesis of C2-symmetric ligands (e.g., TADDOLs) and natural products.[15][20]
Experimental Protocol: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
-
Causality: The vicinal diols of tartaric acid can be readily protected as an acetonide, which locks the conformation and activates the carboxyl groups for further transformation. This acetonide is a cornerstone building block in asymmetric synthesis.
-
Suspend L-(+)-tartaric acid (1.0 eq) in acetone.
-
Add concentrated sulfuric acid (catalytic amount) and stir at room temperature for 24 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Filter the white solid, wash with cold acetone, and dry under vacuum to yield the desired acetonide-protected diacid, which can be used without further purification.
Conclusion and Future Outlook
Chiral pool synthesis, particularly utilizing hydroxy acids, remains a cornerstone of modern organic synthesis.[8][21] Its power lies in its inherent efficiency, predictability, and economic advantages. For the drug development professional, a deep understanding of this strategy is not just beneficial but essential for the rapid and reliable production of enantiopure clinical candidates.
The future of this field will likely involve the synergy of chiral pool strategies with other powerful techniques. The integration of biocatalysis to produce "unnatural" hydroxy acid derivatives and the use of flow chemistry for safer and more scalable transformations will continue to expand the scope and utility of these invaluable natural products.[22] As we continue to build upon the chiral architecture provided by nature, the possibilities for creating novel, life-saving therapeutics are boundless.
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Reddy, P. V., & R., G. (2021). γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products. PubMed. [Link]
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MDPI. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. (2019). [Link]
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Satyanarayana, T., & Krishna, P. (2014). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 19(6), 7947-7987. [Link]
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ResearchGate. Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (2023). [Link]
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Mohan, C. (2022). Naturally occurring Chiral 2-Hydroxycitric acids in the construction of molecules of drug-likeness. Longdom Publishing. [Link]
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StudySmarter. Chiral Pool: Synthesis, Definition & Asymmetric Technique. (2023). [Link]
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Wang, D., et al. (2018). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications. [Link]
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LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]
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Chegg. What are the advantages and disadvantages of a chiral pool synthesis?. [Link]
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Chiralpedia. Part 5: Stereoselective and Stereospecific Synthesis. [Link]
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Ferguson, G., et al. (2003). Chiral Versus Racemic Building Blocks in Supramolecular Chemistry: Tartrate Salts of Organic Diamines. PubMed. [Link]
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Quora. What is the stereochemistry of tartaric acid?. (2017). [Link]
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LinkedIn. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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YouTube. ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). (2020). [Link]
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Asynt. Flow Publication 23 - Stereospecific synthesis of Alpha-Hydroxyacids by Diazotisation of Amino Acids. [Link]
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ResearchGate. (PDF) Synthesis of chiral α-hydroxy amides by two sequential enzymatic catalyzed reactions. [Link]
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SpringerLink. Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. [Link]
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Semantic Scholar. Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. (2012). [Link]
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Ingredi. Synthetic vs. Natural Malic Acid: What You Need to Know. [Link]
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IIP Series. ASYMMETRIC SYNTHESIS. [Link]
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National Institutes of Health. A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. [Link]
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PubMed Central. Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality. [Link]
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ACS Publications. Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024). [Link]
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DeeBee's Organics. Malic Acid: What it is and why we don't use it. (2023). [Link]
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ZIO. What are the sources of natural DL Malic Acid Powder?. (2024). [Link]
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Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]
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National Institutes of Health. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. [Link]
-
ResearchGate. ChemInform Abstract: Enantiomerically Pure Compounds Related to Chiral Hydroxy Acids Derived from Renewable Resources. [Link]
-
PubMed. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). [Link]
-
Sci-Hub. A highly effective asymmetric synthesis of α-hydroxy acids by alkylation of chiral -(benzyloxyacetyl)--2,5-bis(methoxymethoxymethyl)pyrrolidine. [Link]
-
Wikipedia. Stereospecificity. [Link]
-
ResearchGate. 1 Lactic acid is a chiral compound with a carbon chain composed of a.... [Link]
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MDPI. Lactic Acid: A Comprehensive Review of Production to Purification. (2022). [Link]
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Technical Guide: A Methodical Approach to Calculating Theoretical Yield for the Synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the precise calculation of theoretical yield for the synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester. Moving beyond simple procedural steps, this document elucidates the causal chemical principles, from stoichiometric analysis to the identification of limiting reagents, that form the basis of a robust and reproducible synthesis. We will detail a field-proven experimental protocol for a standard acid-catalyzed esterification, present a worked example with clear data tabulation, and provide visual diagrams to clarify both the chemical mechanism and the operational workflow. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and fostering a deeper understanding of process optimization.
Introduction: The Significance of (S)-2-Hydroxysuccinic Acid and its Esters
(S)-2-Hydroxysuccinic acid, commonly known as L-Malic acid, is a vital chiral building block in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a secondary alcohol and two carboxylic acid groups, allows for diverse chemical modifications. The selective esterification to form derivatives such as this compound is a critical transformation, often employed to modify solubility, protect a reactive functional group, or serve as an intermediate for further elaboration in a synthetic pathway.
Accurate prediction of the maximum possible product from a given set of reactants—the theoretical yield—is fundamental to synthetic chemistry. It serves as the benchmark against which the actual, or experimental, yield is compared, allowing for the calculation of reaction efficiency (% yield). This metric is paramount in drug development and process chemistry for evaluating the economic viability, efficiency, and sustainability of a synthetic route.
The Chemical Foundation: Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid ((S)-Malic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]
The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] The equilibrium nature of the reaction necessitates strategic choices to maximize product formation, such as using a large excess of one reactant (usually the less expensive alcohol) or removing water as it is formed, thereby driving the equilibrium toward the products in accordance with Le Châtelier's principle.[1][3]
The balanced chemical equation for the mono-esterification is:
C₄H₆O₅ ((S)-Malic Acid) + CH₃OH (Methanol) ⇌ C₅H₈O₅ (this compound) + H₂O (Water)
This 1:1 stoichiometric relationship between the malic acid and methanol is the cornerstone of our theoretical yield calculation.
Reaction Mechanism Visualization
The following diagram illustrates the key mechanistic steps of the Fischer esterification process.
Caption: Key stages of the Fischer-Speier esterification mechanism.
Core Directive: Calculating Theoretical Yield
The theoretical yield is the maximum quantity of product that can be formed from the complete consumption of the limiting reagent.[4] The calculation is a systematic process grounded in stoichiometry.
Step 1: Determine the Moles of Each Reactant
First, convert the mass (or volume) of each starting material into moles using their respective molecular weights and densities.[5][6]
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
For liquids: Mass (g) = Volume (mL) x Density (g/mL)
Step 2: Identify the Limiting Reagent
The limiting reagent is the reactant that will be completely consumed first, thereby stopping the reaction.[7][8][9]
-
Look at the balanced chemical equation to find the stoichiometric ratio. In this case, the ratio of (S)-Malic Acid to Methanol is 1:1.
-
Compare the calculated moles of each reactant. The reactant with the fewer number of moles, when adjusted for stoichiometry, is the limiting reagent.[8] Since the ratio is 1:1, the reactant with the smaller number of moles is the limiting one.
Step 3: Calculate Moles of Product
The maximum number of moles of product that can be formed is dictated by the number of moles of the limiting reagent and the reaction stoichiometry.
-
Moles of Product = Moles of Limiting Reagent x (Stoichiometric Coefficient of Product / Stoichiometric Coefficient of Limiting Reagent) For this 1:1 reaction, the moles of product will be equal to the moles of the limiting reagent.
Step 4: Convert Moles of Product to Mass
Finally, convert the calculated moles of this compound to a mass in grams to determine the theoretical yield.[4][10]
-
Theoretical Yield (g) = Moles of Product x Molecular Weight of Product ( g/mol )
A Worked Example: Synthesis Scenario
Let's consider a hypothetical synthesis where a researcher starts with 10.0 g of (S)-Malic Acid and 25.0 mL of Methanol .
Data Presentation: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Starting Amount | Density (g/mL) |
| (S)-Malic Acid | C₄H₆O₅ | 134.09 | 10.0 g | N/A (Solid) |
| Methanol | CH₃OH | 32.04 | 25.0 mL | 0.792 |
| This compound | C₅H₈O₅ | 148.11[11][12] | N/A (Product) | ~1.383[12] |
Calculation Walkthrough
-
Calculate Moles of Reactants:
-
Moles of (S)-Malic Acid: 10.0 g / 134.09 g/mol = 0.07458 moles
-
Mass of Methanol: 25.0 mL * 0.792 g/mL = 19.8 g
-
Moles of Methanol: 19.8 g / 32.04 g/mol = 0.61798 moles
-
-
Identify Limiting Reagent:
-
The reaction stoichiometry is 1:1.
-
Comparing the moles: 0.07458 moles of (S)-Malic Acid < 0.61798 moles of Methanol.
-
Therefore, (S)-Malic Acid is the limiting reagent .
-
-
Calculate Moles of Product:
-
Since the ratio is 1:1, the maximum moles of product that can be formed is equal to the moles of the limiting reagent.
-
Moles of Product: 0.07458 moles
-
-
Calculate Theoretical Yield:
-
Theoretical Yield (g): 0.07458 moles * 148.11 g/mol = 11.05 g
-
In this scenario, the maximum possible mass of this compound that can be synthesized is 11.05 grams .
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the synthesis via Fischer esterification. The rationale behind each step is provided to ensure a trustworthy and understandable process.
Materials and Reagents:
-
(S)-Malic Acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separating funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reactant Charging & Catalyst Addition:
-
To a 250 mL round-bottom flask, add (S)-Malic Acid (0.0746 mol, 10.0 g).
-
Add Methanol (0.618 mol, 25.0 mL). Using an excess of methanol drives the reaction equilibrium towards the product.[1]
-
While stirring in an ice bath, slowly and carefully add concentrated H₂SO₄ (approx. 1 mL). This is a strong acid catalyst that protonates the carbonyl oxygen, making it more electrophilic.[3] The addition is exothermic and must be done cautiously.
-
-
Reaction under Reflux:
-
Workup and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separating funnel containing 50 mL of cold water.
-
Slowly add saturated NaHCO₃ solution in portions until effervescence ceases. This crucial step neutralizes the unreacted carboxylic acid and the H₂SO₄ catalyst, converting them into water-soluble salts.[3]
-
-
Extraction and Isolation:
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). The desired ester product is more soluble in the organic solvent (ethyl acetate) than in the aqueous layer.
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous MgSO₄. This removes trace amounts of water dissolved in the ethyl acetate.
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.
-
Experimental Workflow Diagram
Caption: Operational workflow from calculation to final product isolation.
Conclusion
The calculation of theoretical yield is an indispensable tool in synthetic chemistry, providing the essential benchmark for reaction efficiency. By methodically applying the principles of stoichiometry and identifying the limiting reagent, researchers can accurately predict the maximum potential output of a reaction. This guide has detailed the foundational principles, a practical worked example, and a robust experimental workflow for the synthesis of this compound. Adherence to this logical and scientifically-grounded approach empowers researchers in drug development and chemical synthesis to optimize processes, conserve resources, and achieve greater reproducibility in their work.
References
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Methodological & Application
Application Note & Protocol: High-Fidelity Fischer Esterification of (S)-2-Hydroxysuccinic Acid
Abstract
(S)-2-Hydroxysuccinic acid, commonly known as (S)-malic acid, is a versatile chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its corresponding esters, such as dimethyl and diethyl malate, are crucial intermediates in the production of various bioactive molecules.[1] This document provides a detailed protocol for the Fischer esterification of (S)-2-hydroxysuccinic acid, a robust and scalable method for producing these valuable esters. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters that ensure high yield and purity while preserving the stereochemical integrity of the chiral center.
Introduction: The Strategic Importance of (S)-Malic Acid Esters
(S)-2-Hydroxysuccinic acid is a C4-dicarboxylic acid that plays a central role in the tricarboxylic acid (TCA) cycle.[2][3] Beyond its biological significance, its stereodefined structure, featuring two carboxylic acids and a secondary alcohol, makes it a highly sought-after starting material in asymmetric synthesis. The conversion of its carboxylic acid moieties into esters via Fischer esterification enhances its utility by modifying its solubility, reactivity, and compatibility with subsequent synthetic transformations. Dimethyl (S)-(-)-malate, for instance, is a key precursor in the synthesis of certain beta-blockers and other pharmaceutical intermediates.[1]
The Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] It is a thermodynamically controlled process, which, despite being an equilibrium reaction, can be driven to completion, making it a cost-effective and atom-economical choice for large-scale industrial applications.[4][6]
Mechanistic Insights: A Step-by-Step Look at the Reaction
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[7][8] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[4][9]
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carboxylic acid's carbonyl oxygens, making the carbonyl carbon more susceptible to nucleophilic attack.[6][10]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.[7]
-
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6][7]
For (S)-2-hydroxysuccinic acid, this process occurs at both carboxylic acid groups to form the corresponding diester. The secondary hydroxyl group on the C2 position does not typically react under these conditions, ensuring chemoselectivity.
Experimental Workflow
The following diagram illustrates the general workflow for the Fischer esterification of (S)-2-hydroxysuccinic acid.
Caption: Experimental workflow for Fischer esterification.
Detailed Protocol: Synthesis of Dimethyl (S)-(-)-malate
This protocol outlines the synthesis of dimethyl (S)-(-)-malate from (S)-2-hydroxysuccinic acid and methanol.
Materials:
-
(S)-2-Hydroxysuccinic acid (1.0 eq)
-
Anhydrous Methanol (serves as reagent and solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-2-hydroxysuccinic acid. To this, add a large excess of anhydrous methanol. The alcohol serves as both a reactant and the solvent, and using it in excess helps to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[5][9][10]
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. This step is exothermic and should be performed with caution. Other strong acid catalysts like p-toluenesulfonic acid can also be used.[4][11]
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Removal of Excess Alcohol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[10][11]
-
Extraction: Pour the cooled reaction mixture into a separatory funnel containing deionized water and an organic solvent such as ethyl acetate.[10][11]
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Perform this step slowly as it will evolve carbon dioxide gas.[10][11] Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separation and Washing: Separate the organic layer. Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.[10][11]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[10][11]
-
Isolation and Purification: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dimethyl (S)-(-)-malate.[10][11] The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Key Reaction Parameters
The successful execution of the Fischer esterification of (S)-2-hydroxysuccinic acid depends on careful control of several parameters.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Alcohol | Anhydrous Methanol or Ethanol | Primary alcohols react fastest due to lower steric hindrance.[5] Using the alcohol as the solvent drives the equilibrium towards the ester product.[9][10] Anhydrous conditions are crucial as water can reverse the reaction.[12] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | Strong protic acids are effective catalysts.[4] Sulfuric acid also acts as a dehydrating agent, further favoring product formation.[12] Milder catalysts like boric acid can be used for more sensitive substrates.[13] |
| Temperature | Reflux | Heating accelerates the reaction rate. The reflux temperature is determined by the boiling point of the alcohol used.[10] |
| Reaction Time | 2-10 hours | Reaction time can vary based on the scale and specific substrates. Monitoring by TLC or GC is recommended for optimization.[4] |
| Work-up | Neutralization with NaHCO₃ | Essential for removing the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage or subsequent steps.[10][11] |
Conclusion
The Fischer esterification of (S)-2-hydroxysuccinic acid is a reliable and efficient method for the synthesis of its corresponding diesters. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can consistently achieve high yields of the desired product while maintaining its stereochemical purity. This protocol serves as a foundational method that can be adapted and optimized for various research and drug development applications.
References
-
Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
ACS Publications. (2004). Purification of l-Malic Acid from Aqueous Solution by a Method of Reactive Extraction. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
ACS Publications. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2025). Purification of L-Malic Acid from Aqueous Solution by a Method of Reactive Extraction | Request PDF. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Esterification. Retrieved from [Link]
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Harnessing Chirality: A Guide to the Enantioselective Synthesis of Derivatives Using (S)-2-Hydroxysuccinic Acid Methyl Ester
Introduction: The Strategic Advantage of a C4 Chiral Building Block
In the landscape of modern synthetic chemistry, the efficient construction of enantiomerically pure molecules is a cornerstone of drug discovery and development. Nature provides a rich arsenal of chiral starting materials, and among the most versatile and cost-effective is (S)-2-Hydroxysuccinic acid, commonly known as (S)-malic acid. Its dimethyl ester derivative, dimethyl (S)-2-hydroxysuccinate or dimethyl (S)-malate, offers a synthetically tractable C4 building block with a predefined stereocenter, serving as a powerful tool for the synthesis of a diverse array of complex chiral molecules.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of dimethyl (S)-malate in enantioselective synthesis, complete with detailed protocols and mechanistic insights.
The inherent chirality of dimethyl (S)-malate, stemming from the hydroxyl group at the C2 position, allows chemists to direct the stereochemical outcome of subsequent reactions, thereby simplifying synthetic pathways and often enhancing the yields of the desired enantiomer.[1] Its utility is broad, finding applications in the pharmaceutical industry as an intermediate for various drugs, in the flavor and fragrance industry, and in biochemical research to study metabolic pathways.[1] This guide will explore key transformations of dimethyl (S)-malate into valuable chiral synthons, including chiral γ-butyrolactones, functionalized piperidines, and α-alkylated esters, which are prevalent motifs in numerous bioactive natural products and pharmaceuticals.
Core Synthetic Transformations and Applications
The strategic positioning of the hydroxyl and two ester functionalities in dimethyl (S)-malate allows for a variety of selective manipulations. The following sections detail key synthetic applications, providing both the rationale behind the experimental design and step-by-step protocols.
Application 1: Diastereoselective α-Alkylation for the Synthesis of Substituted Succinate Derivatives
A fundamental transformation of dimethyl (S)-malate is the diastereoselective alkylation at the α-position to the ester groups. The existing stereocenter at C2 exerts significant stereocontrol, directing the approach of the incoming electrophile. This method provides a reliable route to α-substituted succinate derivatives with high diastereomeric purity.
Mechanistic Insight: The reaction proceeds through the formation of a dianion. The first equivalent of a strong base, such as lithium diisopropylamide (LDA), deprotonates the hydroxyl group, while the second equivalent deprotonates the α-carbon, forming a lithium enolate. The chelation of the lithium cation between the alkoxide and the enolate oxygen creates a rigid cyclic intermediate. This conformation sterically hinders one face of the enolate, directing the alkylating agent to the opposite face, thus ensuring high diastereoselectivity.
Experimental Protocol: Diastereoselective Alkylation of Dimethyl (S)-Malate
This protocol is adapted from a similar procedure for diethyl (S)-malate and is expected to yield comparable results.
Materials:
-
Dimethyl (S)-(-)-malate (1.0 eq)
-
Diisopropylamine (2.4 eq), freshly distilled
-
n-Butyllithium (2.2 eq) in hexanes
-
Alkyl halide (e.g., allyl bromide, benzyl bromide) (2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.4 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Formation of the Dianion: To the freshly prepared LDA solution, add a solution of dimethyl (S)-(-)-malate (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -60 °C. After the addition is complete, replace the dry ice/acetone bath with an ice/salt bath and allow the reaction mixture to warm to -20 °C over 30 minutes. Stir at -20 °C for an additional 30 minutes, then re-cool the solution to -78 °C.
-
Alkylation: Add the alkyl halide (2.5 eq) dropwise to the dianion solution at -78 °C, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours, and then allow it to warm slowly to -5 °C overnight.
-
Work-up: Quench the reaction by adding a solution of glacial acetic acid in diethyl ether at -50 °C. Pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions. Extract the aqueous layers with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated dimethyl succinate derivative.
Expected Outcome: This procedure typically yields the α-alkylated product with high diastereoselectivity. The exact yield and diastereomeric ratio will depend on the specific alkyl halide used.
| Parameter | Description |
| Starting Material | Dimethyl (S)-(-)-malate |
| Key Reagents | LDA, Alkyl Halide |
| Transformation | Diastereoselective α-Alkylation |
| Product | α-Alkyl-β-hydroxy Dimethyl Succinate |
| Stereocontrol | High Diastereoselectivity |
Diagram: Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective α-alkylation of dimethyl (S)-malate.
Application 2: Synthesis of Chiral γ-Butyrolactones
Chiral γ-butyrolactones are prevalent structural motifs in a vast number of natural products and biologically active compounds.[2] Dimethyl (S)-malate is an excellent precursor for the synthesis of these valuable heterocycles. The synthesis typically involves the selective reduction of one of the ester groups followed by acid-catalyzed lactonization.
Mechanistic Insight: The selective reduction of the C4-ester can be achieved using a mild reducing agent in the presence of a Lewis acid or by protecting the C1-ester and the hydroxyl group. The resulting 1,4-hydroxy ester readily undergoes intramolecular cyclization under acidic conditions. The acid protonates the carbonyl oxygen of the remaining ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group, leading to the formation of the five-membered lactone ring.
Experimental Protocol: Synthesis of (S)-(-)-4-(Hydroxymethyl)dihydrofuran-2(3H)-one from Dimethyl (S)-Malate
Materials:
-
Dimethyl (S)-(-)-malate (1.0 eq)
-
Borane-dimethyl sulfide complex (BMS) (1.1 eq)
-
Sodium borohydride (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Dowex 50WX8 resin (H+ form) or other acidic catalyst
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Selective Reduction: In a flame-dried flask under an argon atmosphere, dissolve dimethyl (S)-(-)-malate (1.0 eq) in anhydrous THF. Add a catalytic amount of sodium borohydride. Cool the solution to 0 °C and add borane-dimethyl sulfide complex (1.1 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Concentrate the mixture under reduced pressure. Add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Lactonization: Dissolve the crude 1,4-hydroxy ester in methanol and add an acidic catalyst (e.g., Dowex 50WX8 resin). Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete conversion to the lactone.
-
Purification: Filter off the acidic resin and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the crude lactone by flash column chromatography on silica gel to yield the pure (S)-(-)-4-(hydroxymethyl)dihydrofuran-2(3H)-one.
Expected Outcome: This two-step sequence provides the chiral γ-butyrolactone in good yield and high enantiomeric purity.
| Parameter | Description |
| Starting Material | Dimethyl (S)-(-)-malate |
| Key Reagents | BMS, NaBH₄, Acid Catalyst |
| Transformation | Selective Reduction and Lactonization |
| Product | (S)-(-)-4-(Hydroxymethyl)dihydrofuran-2(3H)-one |
| Stereocontrol | Retention of Stereochemistry |
Diagram: Synthetic Pathway to Chiral γ-Butyrolactone
Caption: Synthetic route from dimethyl (S)-malate to a chiral γ-butyrolactone.
Application 3: Synthesis of Chiral Piperidine Scaffolds
Piperidine rings are ubiquitous in pharmaceuticals and natural products, and their stereochemistry often plays a crucial role in their biological activity.[3] Dimethyl (S)-malate can be elaborated into chiral building blocks suitable for the synthesis of functionalized piperidines. This typically involves converting the hydroxyl and ester groups into functionalities that can participate in ring-closing reactions.
Mechanistic Insight: A common strategy involves the conversion of the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) and the ester groups into amines or their precursors. For instance, reduction of both esters to a diol, followed by selective protection and conversion of the remaining hydroxyl group to an amine, sets the stage for intramolecular cyclization. Alternatively, reductive amination of a keto-ester derived from dimethyl (S)-malate can introduce the nitrogen atom, which can then undergo cyclization. The stereocenter from the starting material guides the stereochemical outcome of the final piperidine derivative.
Experimental Protocol: Synthesis of a Chiral Piperidine Precursor
This protocol outlines the initial steps to convert dimethyl (S)-malate into a versatile chiral amino alcohol intermediate.
Materials:
-
Dimethyl (S)-(-)-malate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.5 eq)
-
Anhydrous diethyl ether or THF
-
Sodium sulfate decahydrate
-
Tosyl chloride (1.1 eq)
-
Pyridine
-
Sodium azide (3.0 eq)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
Procedure:
-
Reduction to Diol: In a flame-dried flask under argon, suspend lithium aluminum hydride (2.5 eq) in anhydrous diethyl ether. Cool to 0 °C and add a solution of dimethyl (S)-(-)-malate (1.0 eq) in diethyl ether dropwise. After the addition, warm the reaction to room temperature and then reflux for 4 hours. Cool to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with ether. Dry the filtrate over anhydrous sodium sulfate and concentrate to give the crude diol.
-
Monotosylation: Dissolve the crude diol in pyridine and cool to 0 °C. Add tosyl chloride (1.1 eq) portion-wise. Stir at 0 °C for 4 hours and then at room temperature overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to isolate the monotosylated diol.
-
Azide Formation: Dissolve the monotosylated diol in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir overnight. Cool to room temperature, add water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to give the crude azido alcohol.
-
Reduction to Amino Alcohol: Dissolve the crude azido alcohol in methanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the chiral amino alcohol, a key precursor for piperidine synthesis.
Expected Outcome: This multi-step synthesis provides a chiral amino alcohol that can be further functionalized and cyclized to form various substituted piperidines.
| Parameter | Description |
| Starting Material | Dimethyl (S)-(-)-malate |
| Key Transformations | Reduction, Tosylation, Azidation, Hydrogenation |
| Product | Chiral Amino Alcohol |
| Utility | Precursor for Chiral Piperidines |
Diagram: Pathway to a Chiral Piperidine Precursor
Caption: Multi-step synthesis of a chiral amino alcohol precursor for piperidines.
Conclusion and Future Outlook
(S)-2-Hydroxysuccinic Acid Methyl Ester is a testament to the power of the chiral pool approach in asymmetric synthesis. Its ready availability, low cost, and versatile functionality make it an invaluable starting material for the enantioselective synthesis of a wide range of complex and biologically relevant molecules. The protocols detailed in this guide for the synthesis of α-substituted succinates, chiral γ-butyrolactones, and piperidine precursors provide a solid foundation for researchers to explore the vast synthetic potential of this C4 chiral building block. Future advancements in catalytic methods and synthetic strategies will undoubtedly continue to expand the applications of dimethyl (S)-malate, further solidifying its role as a cornerstone of modern enantioselective synthesis.
References
-
Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. Retrieved from [Link]
-
Takizawa, S., Nguyen, T. M.-N., Grossmann, A., Enders, D., & Sasai, H. (2012). Enantioselective synthesis of α-alkylidene-γ-butyrolactones: intramolecular Rauhut-Currier reaction promoted by acid/base organocatalysts. Angewandte Chemie International Edition, 51(22), 5423–5426. Retrieved from [Link]
-
Yanagisawa, A., Kageyama, H., Nakatsuka, Y., Asakawa, K., Matsumoto, Y., & Yamamoto, H. (2001). Catalytic enantioselective synthesis of chiral γ-butyrolactones. Angewandte Chemie International Edition, 40(19), 3781-3784. Retrieved from [Link]
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Majumdar, K. C., & Bhattacharyya, T. (2000). An enantioselective synthesis of 3,4-disubstituted butyrolactones. Journal of the Chemical Society, Chemical Communications, (16), 1565-1566. Retrieved from [Link]
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Wang, Z., Yin, H., & Chen, P. (2015). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters, 17(21), 5248–5251. Retrieved from [Link]
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Bustos-Baena, A., Quintana-Castro, R., Sánchez-Otero, M.-G., & Oliart-Ros, R. M. (2022). Analysis of the enantioselective synthesis of (R)-and (S)-dimethyl malate in methanol at 25 • C and 40 • C. Catalysts, 12(10), 1184. Retrieved from [Link]
-
(n.d.). Enantioselective synthesis of L‐PL by using (S)‐dimethyl malate as starting material. ResearchGate. Retrieved from [Link]
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ten Brink, G.-J., Arends, I. W. C. E., & Sheldon, R. A. (2004). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Green Chemistry, 6(11), 552-557. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717–9737. Retrieved from [Link]
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O'Neil, G. W., Phillips, A. J., & Myers, A. G. (2004). Diastereoselective peroxidation of derivatives of Baylis–Hillman adducts. Organic Letters, 6(17), 2953–2956. Retrieved from [Link]
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Gager, O., Le, C., & Allais, F. (2018). Expeditious and sustainable two-step synthesis of sinapoyl-l-malate and analogues: towards non-endocrine disruptive bio-based and water-soluble bioactive compounds. Green Chemistry, 20(19), 4530-4539. Retrieved from [Link]
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Jílek, J., Rajsner, M., Svátek, E., Ryska, M., & Protiva, M. (1990). Synthesis of piperidine derivatives as potential analgetic agents. Collection of Czechoslovak Chemical Communications, 55(1), 225-245. Retrieved from [Link]
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Foley, D. J., & O'Mahony, G. P. (2017). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(48), 10106-10114. Retrieved from [Link]
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Schlieter, F., & Gribbon, P. (2017). Straightforward synthesis of chiral sulfonate‐based ionic liquids from amino alcohols for chiral recognition. Chirality, 29(11), 717-724. Retrieved from [Link]
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Le, H. T., & Gerken, M. (2005). Direct chemical synthesis of chiral methanol of 98% ee and its conversion to [(2)H1,(3)H...]. Journal of the American Chemical Society, 127(40), 13934-13940. Retrieved from [Link]
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Piras, H., Dessì, A., Calandro, P., & Secci, D. (2018). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Catalysis Letters, 148(7), 1997-2006. Retrieved from [Link]
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Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). ChemInform Abstract: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. ChemInform, 38(32). Retrieved from [Link]
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Mohammed, I. A., & Mustapha, A. N. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Liquid Crystals, 50(14), 2119-2129. Retrieved from [Link]
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Protecting Group Strategies for the Hydroxyl Group of (S)-2-Hydroxysuccinic Acid Methyl Ester: An Application Note
Introduction
(S)-2-Hydroxysuccinic acid methyl ester, also known as (S)-malic acid methyl ester, is a valuable chiral building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products.[1][2] Its bifunctional nature, possessing both a secondary hydroxyl group and a methyl ester, necessitates a strategic approach to chemical manipulation. Protecting the hydroxyl group is often a critical step to prevent undesired side reactions and to direct the reactivity towards other parts of the molecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of suitable protecting group strategies for the hydroxyl functionality of this compound. We will delve into the mechanistic rationale behind the choice of protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss their relative stabilities and compatibilities.
Core Principles of Protecting Group Selection
The ideal protecting group for the hydroxyl moiety of this compound should exhibit the following characteristics:
-
Ease of Installation: The protection reaction should be high-yielding and occur under mild conditions that do not affect the ester functionality or the chiral center.
-
Stability: The protected hydroxyl group must be stable to a range of anticipated downstream reaction conditions.
-
Ease of Removal: The deprotection should be efficient and selective, occurring under conditions that leave the rest of the molecule intact.[3]
-
Orthogonality: In scenarios where the ester group also requires modification, the chosen protecting group should be removable under conditions that do not affect the ester, and vice-versa, a concept known as orthogonal protection.[4]
Based on these principles, we will focus on three widely employed classes of protecting groups for secondary alcohols: Silyl Ethers , Benzyl Ethers , and Acetals .
Silyl Ethers: A Versatile and Tunable Option
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, tunable stability based on the steric bulk of the silicon substituents, and mild deprotection conditions.[5][6]
Common Silyl Ethers and Their Relative Stabilities
The stability of silyl ethers towards acidic and basic conditions is highly dependent on the steric hindrance around the silicon atom. A general trend for stability is as follows:
-
Trimethylsilyl (TMS): Highly labile and suitable for temporary protection.
-
Triethylsilyl (TES): More stable than TMS.
-
tert-Butyldimethylsilyl (TBS/TBDMS): A robust and widely used protecting group, offering a good balance of stability and ease of removal.[1][7]
-
Triisopropylsilyl (TIPS): Offers greater steric hindrance and increased stability compared to TBS.
-
tert-Butyldiphenylsilyl (TBDPS): Even more stable than TBS and TIPS, particularly towards acidic conditions.
For this compound, the tert-Butyldimethylsilyl (TBS) group is often an excellent choice due to its substantial stability under a variety of non-acidic and non-fluoride mediated reaction conditions, while still being readily cleavable.
Protocol 1: Protection of this compound as a TBS Ether
This protocol describes a general procedure for the TBS protection of the secondary hydroxyl group.
Diagram: TBS Protection Workflow
Caption: Workflow for TBS protection of the hydroxyl group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath and add TBS-Cl (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired O-TBS protected product.[1]
Protocol 2: Deprotection of the TBS Ether
The TBS group is most commonly removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).
Diagram: TBS Deprotection Workflow
Caption: Workflow for the deprotection of the TBS ether.
Materials:
-
O-TBS protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the O-TBS protected starting material (1.0 equiv) in anhydrous THF.
-
Add TBAF solution (1.2 equiv, 1.0 M in THF) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.[1][8]
Benzyl Ethers: A Robust and Orthogonal Protecting Group
Benzyl (Bn) ethers are a robust protecting group, stable to a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[9][10] Their removal is typically achieved by catalytic hydrogenolysis, which provides orthogonality to the acid- or base-labile silyl ethers and the ester functionality.
Protocol 3: Protection of this compound as a Benzyl Ether
The Williamson ether synthesis is a common method for the formation of benzyl ethers.
Diagram: Benzyl Ether Protection Workflow
Caption: Workflow for the protection of the hydroxyl group as a benzyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate mixtures) to obtain the O-benzyl protected product.[9]
Protocol 4: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis
This method is highly effective and chemoselective, leaving most other functional groups, including esters, intact.[2]
Diagram: Benzyl Ether Deprotection Workflow
Caption: Workflow for the deprotection of the benzyl ether via hydrogenolysis.
Materials:
-
O-Benzyl protected this compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the O-benzyl protected compound (1.0 equiv) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until completion (typically 2-16 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification is often not necessary.[4]
Acetals: Protection for Diols or as an Alternative for Single Hydroxyls
While acetals are more commonly used to protect 1,2- or 1,3-diols, certain acetal-forming reagents can be used for single hydroxyl groups, such as conversion to a tetrahydropyranyl (THP) ether. Acetals are stable to basic and nucleophilic conditions but are cleaved under acidic conditions.[11][12]
Summary of Protecting Group Strategies
The choice of protecting group is dictated by the overall synthetic strategy. The following table summarizes the key features of the discussed protecting groups for this compound.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality with Methyl Ester |
| TBS Ether | TBS-Cl, Imidazole, DMF | TBAF, THF or mild acid | Stable to base, hydrogenolysis, mild oxidants | High |
| Benzyl Ether | NaH, BnBr, THF/DMF | H₂, Pd/C | Stable to acid, base, many oxidants/reductants | High |
Conclusion
The strategic protection and deprotection of the hydroxyl group in this compound is a fundamental aspect of its utilization as a chiral building block. This application note has provided a detailed overview of the most common and effective protecting group strategies, including the use of tert-butyldimethylsilyl (TBS) ethers and benzyl (Bn) ethers. The provided protocols are robust starting points, but may require optimization depending on the specific downstream transformations planned in a synthetic route. Careful consideration of the stability and orthogonality of the chosen protecting group will ensure the successful synthesis of complex target molecules.
References
- BenchChem. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. BenchChem.
- Química Organica.org. (n.d.). Protection of Functional Groups in Organic Synthesis.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Wikipedia. (2023, October 27). Silyl ether. In Wikipedia.
- Chemistry Stack Exchange. (2015, July 29). Can a benzyl ether be removed in the presence of an ester?
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- PMC. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- ResearchGate. (2006, August). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Common Organic Chemistry. (n.d.). TBS Protection.
- NIH. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Gelest. (n.d.). Silyl Groups. Gelest Technical Library.
- Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups.
- (n.d.). Protecting Groups.
- ResearchGate. (2006, August). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
- ResearchGate. (2008, February). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Google Patents. (n.d.). WO2012144562A1 - Deprotection method for protected hydroxyl group.
- ResearchGate. (2018, October 4). Synthesis and Biological Activity of Nitrilic Derivatives of the Methyl Ester of Maleopimaric Acid.
- Google Patents. (n.d.). Malic acid esters - US3538145A.
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The Chiral Synthon: Harnessing (S)-2-Hydroxysuccinic Acid Methyl Ester in Asymmetric Synthesis
Abstract
(S)-2-Hydroxysuccinic acid and its ester derivatives, particularly the dimethyl ester, stand as stalwart chiral building blocks in the arsenal of the modern synthetic chemist. Derived from the inexpensive and readily available chiral pool, L-malic acid is a versatile C4 synthon offering multiple functionalization points for the stereocontrolled synthesis of complex molecular architectures.[1] This guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals, focusing on the strategic application of (S)-2-Hydroxysuccinic Acid Methyl Ester in asymmetric synthesis. We will delve into its role as a foundational chiral building block for natural product synthesis, its application in diastereoselective alkylation reactions, and its utility in the construction of specialized chiral molecules.
Introduction: The Strategic Advantage of Malate-Derived Synthons
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile.[2] Chiral building blocks sourced from nature's "chiral pool" provide an efficient and economical pathway to introduce stereocenters with high fidelity. (S)-Malic acid, a dicarboxylic acid containing a hydroxyl group at the C2 position, is an exemplary member of this pool.[1][2] Its dimethyl ester, dimethyl (S)-malate, offers several advantages:
-
Defined Stereochemistry: The (S)-configuration at the hydroxyl-bearing carbon provides a reliable stereochemical anchor for subsequent transformations.
-
Orthogonal Functionality: The presence of two ester groups and a secondary alcohol allows for selective chemical manipulation. One ester can be selectively hydrolyzed or reduced, while the other is protected, and the hydroxyl group can be activated or displaced.
-
Versatility: It serves as a precursor to a wide array of other chiral synthons, including chiral lactones, amino acids, and diols.
This document will explore the practical applications of this versatile synthon, providing detailed, step-by-step protocols to empower researchers in their synthetic endeavors.
Application I: Diastereoselective Alkylation for the Synthesis of Substituted Succinates
One of the most powerful applications of dimethyl (S)-malate is in the diastereoselective alkylation of its α-carbon. This strategy allows for the creation of a new stereocenter with a predictable relationship to the existing hydroxyl group. The hydroxyl group, after protection, can direct the approach of the incoming electrophile, leading to high diastereoselectivity.
Causality of Stereocontrol:
The stereochemical outcome of the alkylation is governed by the formation of a rigid chelated intermediate. By protecting the hydroxyl group as a bulky ether (e.g., benzyl or silyl ether) and using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), a lithium enolate is formed. The lithium cation coordinates to both the enolate oxygen and the oxygen of the protected hydroxyl group, creating a five-membered chelate ring. This rigidifies the conformation of the enolate, exposing one face to electrophilic attack while sterically hindering the other.
dot
Caption: Workflow for Diastereoselective Alkylation.
Protocol 1: Diastereoselective Benzylation of Dimethyl (S)-malate
This protocol details the synthesis of dimethyl (2S,3R)-2-(benzyloxy)-3-benzylsuccinate, a key intermediate in the synthesis of lignans such as (+)-wikstromol.[3]
Materials:
-
Dimethyl (S)-2-(benzyloxy)succinate
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, dissolve dimethyl (S)-2-(benzyloxy)succinate (1.0 eq) in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LHMDS (1.1 eq, 1.0 M in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired alkylated product.
| Product | Yield | Diastereomeric Ratio (syn:anti) |
| Dimethyl (2S,3R)-2-(benzyloxy)-3-benzylsuccinate | 75-85% | >95:5 |
Application II: Synthesis of Chiral Lactones - Precursors to Natural Products
Chiral γ-lactones are prevalent structural motifs in a variety of natural products with significant biological activities.[4] Dimethyl (S)-malate serves as an excellent starting material for the synthesis of these valuable compounds. The general strategy involves the alkylation of the malate, followed by selective reduction of one ester group and subsequent intramolecular cyclization.
Protocol 2: Synthesis of (S)-Dihydrokavain Precursor
This protocol outlines a key transformation in the synthesis of (S)-dihydrokavain, a natural product with anxiolytic properties, starting from an L-malic acid derivative.[5]
dot
Caption: General workflow for chiral lactone synthesis.
Materials:
-
Alkylated malate ester (from Protocol 1)
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether or THF
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Selective Reduction: Dissolve the purified alkylated malate ester (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to 0 °C. Add LiBH₄ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude diol.
-
Lactonization: Dissolve the crude diol in anhydrous toluene (0.05 M) and add a catalytic amount of p-TsOH (0.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours.
-
Purification: Cool the reaction mixture, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude lactone by flash column chromatography.
Concluding Remarks
This compound and its derivatives are demonstrably powerful and versatile chiral synthons. The protocols detailed herein for diastereoselective alkylation and subsequent transformation into chiral lactones represent a fraction of their potential applications. By leveraging the inherent chirality and orthogonal functionality of this readily available starting material, researchers can efficiently construct complex, enantiomerically enriched molecules for applications in drug discovery, natural product synthesis, and materials science. The principles of stereocontrol and the practical methodologies presented in this guide are intended to serve as a valuable resource for chemists at all levels.
References
- Current time information in Manila, PH. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: S-Malate Dimer Equivalents as Chiral Building Blocks.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis.
- Boyce, R. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 449-458.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Dimethyl Malate.
- Parsons, J. G., et al. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. Molecules, 9(6), 449-458.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Eskici, M., et al. (2018). Asymmetric synthesis of (S)-dihydrokavain from l-malic acid.
- Seebach, D., et al. (1995). Synthesis of (+)-Wikstromol by Double Alkylation of Malic Acid. Helvetica Chimica Acta, 78(5), 1233-1253.
- Bustos-Baena, A., et al. (2023). Analysis of the enantioselective synthesis of (R)-and (S)-dimethyl malate in methanol at 25 • C and 40 • C.
- Kim Il Sung University. (2017). Synthesis of S-Malic acid and S-Chlorosuccinic acid.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 12, 2026, from [Link]
- Wang, Z., et al. (2012).
- Ordóñez, M., et al. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 14(1), 2-23.
- Akiyama, T., et al. (2010). Enantioselective synthesis of L-pantolactone using (S)-dimethyl malate as starting material. Tetrahedron: Asymmetry, 21(11-12), 1431-1434.
- Wynberg, H., & Staring, E. G. J. (1982). Asymmetric synthesis of (S)- and (R)-malic acid from ketene and chloral. Journal of the American Chemical Society, 104(6), 166-168.
- Jones, J. H., et al. (2002). Chiral versus racemic building blocks in supramolecular chemistry: malate salts of organic diamines. New Journal of Chemistry, 26(7), 863-869.
- Redlich, H., & Francke, W. (1982). Chiral building blocks from carbohydrates. VII. Synthesis of (2S)‐2,3‐dihydro‐2‐isopropyl‐2,5‐dimethylfuran, the enantiomer of the sex pheromone of Hylecoetus dermestoides (L.). Angewandte Chemie International Edition in English, 21(S4), 634-635.
- BOC Sciences. (n.d.). Diverse Chiral Ligand Synthesis Services.
- Kuzmina, M. G., et al. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 5-13.
- Routledge. (n.d.). Chemical Biology of Natural Products.
- Enamine. (n.d.). Chiral Ligands.
- Trost, B. M., & Toste, F. D. (2001). Geminal Dicarboxylates as Carbonyl Surrogates for Asymmetric Synthesis. Part I. Asymmetric Addition of Malonate Nucleophiles. Journal of the American Chemical Society, 123(17), 3843-3855.
- Shanghai Talent Chemical Co., Ltd. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate? Retrieved from the Shanghai Talent Chemical Co., Ltd. blog.
- Krische, M. J., et al. (2021).
- Li, Y., et al. (2020). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl)ethylamine. Brazilian Journal of Pharmaceutical Sciences, 56.
- Patsnap Eureka. (n.d.). Method for producing malic acid ester through direct esterification of malic acid aqueous solution.
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- Kibayashi, C., et al. (2003). Asymmetric Synthesis of Stellettamides A and C. The Journal of Organic Chemistry, 68(23), 8753-8763.
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The Strategic Application of (S)-2-Hydroxysuccinic Acid Methyl Ester in the Synthesis of Key Pharmaceutical Intermediates
Introduction: The Value of Chiral Purity in Modern Drug Development
In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The specific three-dimensional arrangement of a drug molecule is often the determining factor in its efficacy and safety, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[1] Chiral building blocks, which are enantiomerically pure molecules, serve as foundational starting materials for the synthesis of complex chiral drugs, providing an efficient pathway to the desired stereoisomer.[]
(S)-2-Hydroxysuccinic acid methyl ester, a derivative of the naturally occurring and readily available L-malic acid, is a versatile C4 chiral building block. Its inherent chirality and multiple functional groups—a hydroxyl group, a methyl ester, and a free carboxylic acid—make it an attractive starting material for the synthesis of a variety of complex chiral molecules. This guide provides an in-depth exploration of the practical application of this compound in the synthesis of two valuable pharmaceutical intermediates: (S)-3-hydroxytetrahydrofuran and a key precursor for the Angiotensin-Converting Enzyme (ACE) inhibitor, Captopril.
Application Note 1: Synthesis of (S)-3-hydroxytetrahydrofuran – A Versatile Chiral Intermediate
(S)-3-hydroxytetrahydrofuran is a valuable chiral building block used in the synthesis of a range of pharmaceuticals, including antiviral and anticancer agents. The following protocol details a robust method for its synthesis starting from L-malic acid, which is first converted to its dimethyl ester, a direct analogue of this compound.
Synthetic Workflow Overview
The synthesis proceeds in two key stages: first, the esterification of L-malic acid to produce dimethyl L-malate, followed by a one-pot reduction and cyclization to yield the target (S)-3-hydroxytetrahydrofuran.
Caption: Synthetic pathway for (S)-3-hydroxytetrahydrofuran.
Detailed Experimental Protocol
Stage 1: Preparation of Dimethyl L-malate [3]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 30g (0.224 mol) of L-malic acid in 90 ml of methanol.
-
Esterification: Cool the solution to -10°C. While stirring, add 39 ml (0.55 mol) of thionyl chloride dropwise over 1.5 hours.
-
Reaction Progression: Stir the mixture at room temperature for 4 hours, then heat to reflux for 1 hour.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add a 20% sodium carbonate solution to adjust the pH to 7. Extract the aqueous layer three times with 100 ml of ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil.
Stage 2: Synthesis of (S)-3-hydroxytetrahydrofuran [3]
-
Reduction: Dissolve 32.4g (0.2 mol) of dimethyl L-malate in 100 ml of ethanol. Add 5.92g (0.16 mol) of sodium borohydride and 17g (0.4 mol) of lithium chloride.
-
Controlled Addition: Heat the mixture to reflux. Every 40 minutes, add 2.96g (0.08 mol) of sodium borohydride. Repeat this addition five times in total.
-
Reaction Monitoring: Continue to reflux for an additional 2 hours after the final addition. Monitor the reaction by TLC until the starting material is consumed.
-
Intermediate Isolation: Filter the reaction mixture to remove solids.
-
Cyclization: Catalyze the cyclization of the intermediate 1,2,4-butanetriol at high temperature in the presence of p-toluenesulfonic acid (PTSA) to yield (S)-3-hydroxytetrahydrofuran.
Quantitative Data
| Step | Product | Starting Material | Moles (Start) | Moles (Product) | Yield |
| 1 | Dimethyl L-malate | L-Malic Acid | 0.224 | 0.208 | 93%[3] |
| 2 | (S)-3-hydroxytetrahydrofuran | Dimethyl L-malate | 0.2 | - | High[3] |
Application Note 2: Proposed Synthesis of a Captopril Intermediate
Captopril is a widely used ACE inhibitor for the treatment of hypertension and congestive heart failure.[4][5] A key chiral intermediate in its synthesis is (S)-3-(acetylthio)-2-methylpropionic acid. While industrial synthesis often employs asymmetric methods starting from achiral precursors,[4] this compound represents a viable chiral pool starting material for a stereospecific synthesis of this intermediate.
Proposed Synthetic Pathway
This proposed route leverages the stereocenter of this compound to construct the target molecule through a series of functional group transformations.
Caption: Proposed synthesis of a Captopril intermediate.
Detailed Experimental Protocol (Proposed)
Step 1: Reduction and Lactonization
-
Selective Reduction: The free carboxylic acid of this compound is selectively reduced to a primary alcohol using a mild reducing agent such as borane-tetrahydrofuran complex. The reaction is typically carried out in an anhydrous solvent like THF at 0°C to room temperature.
-
In-situ Lactonization: Acidic work-up of the reaction mixture will promote the in-situ lactonization to form (S)-dihydro-5-(hydroxymethyl)furan-2(3H)-one.
Step 2: Conversion to the Thioacetate
-
Activation of the Hydroxyl Group: The primary alcohol of the lactone is converted to a good leaving group, for instance, by tosylation or mesylation. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine in a solvent such as dichloromethane.
-
Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to nucleophilic substitution with a thioacetate salt, such as potassium thioacetate, in a polar aprotic solvent like DMF or acetone to introduce the acetylthio group.
Step 3: Ring Opening and Methylation
-
Lactone Opening: The lactone ring is opened under basic conditions, for example, using sodium hydroxide in a mixture of water and methanol. This will yield the sodium salt of (S)-4-(acetylthio)-3-hydroxybutanoic acid.
-
Methylation: The secondary hydroxyl group is then methylated. This can be a multi-step process involving protection of the carboxylate, methylation of the hydroxyl group, and subsequent deprotection. A more direct approach could involve conversion to a methyl ether under specific conditions.
Step 4: Final Transformation to the Captopril Intermediate
-
Functional Group Manipulation: The final steps would involve the conversion of the hydroxymethyl group to a methyl group and the ester to a carboxylic acid to yield the target (S)-3-(acetylthio)-2-methylpropionic acid.
Rationale and Scientific Justification
This proposed pathway is based on well-established organic transformations. The stereochemistry at the C2 position of the starting material is preserved throughout the synthesis, ensuring the final product has the desired (S)-configuration. The choice of reagents and reaction conditions is critical to achieving high yields and preventing side reactions. For instance, the selective reduction of the carboxylic acid in the presence of an ester can be achieved with careful selection of the reducing agent and reaction temperature.
Conclusion
This compound and its parent compound, L-malic acid, are powerful and versatile chiral building blocks in the synthesis of pharmaceutical intermediates. The protocols and proposed pathway detailed in these application notes demonstrate the practical utility of this starting material in constructing stereochemically defined molecules. The ability to leverage a readily available and inexpensive chiral precursor significantly enhances the efficiency and economic viability of synthesizing complex and valuable pharmaceutical compounds. Further research and process optimization can expand the application of this compound to a wider range of drug development projects.
References
- BenchChem. (2025). A Technical Guide to Chiral Building Blocks in Synthesis.
- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran. (n.d.). Google Patents.
- Research On The Synthesis Of Captopril Intermediates And 2-oxazoline Deriv
- Bhanja, C., et al. (2012). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. Journal of Chemical and Pharmaceutical Research, 4(7), 3610-3616.
- Camps, P., et al. (1995). A short and practical synthesis of (R)-(–)-carnitine and (R)-(–)-γ-amino-β-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry, 4(1), 133-136.
- Lin, N.-H., et al. (1997). Novel (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivatives as potent and selective inhibitors of human β-secretase. Journal of Medicinal Chemistry, 40(3), 385-390.
- Mordini, A., et al. (1996). A new route to enantiomerically pure 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives, key components of HIV protease inhibitors. Tetrahedron Letters, 37(29), 5209-5212.
- Miyama, A., & Nakayama, K. (1993). Production of L-malic acid. Nippon Nogeikagaku Kaishi, 67(3), 353-358.
- Norman, M. H., & Morris, J. (1992). Asymmetric synthesis of (+)- and (−)-osmundalactone. The Journal of Organic Chemistry, 57(12), 3379-3381.
- Ramos, B., & Bellus, D. (1991). A short and efficient synthesis of (+)- and (−)-eldanolide, the wing gland pheromone of the male African sugar-cane borer, Eldana saccharina. Helvetica Chimica Acta, 74(4), 847-850.
- Ushio, K., et al. (1992). A new enzymatic method for the preparation of optically active 4-hydroxy-2-cyclopentenone derivatives. Tetrahedron: Asymmetry, 3(1), 101-104.
- Yamamoto, K., et al. (1976). Production of L-malic acid from fumaric acid by immobilized Brevibacterium ammoniagenes cells. European Journal of Applied Microbiology and Biotechnology, 3(3), 169-183.
- Zelle, R. M., et al. (2008). Malic acid production by Saccharomyces cerevisiae: engineering of pyruvate carboxylation, oxaloacetate reduction, and malate export. Applied and Environmental Microbiology, 74(9), 2766-2777.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- ResearchGate. (2025). Captopril and its synthesis from chiral intermediates.
- SciSpace. (n.d.). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone.
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Application Note: Stereoselective Conversion of (S)-2-Hydroxysuccinic Acid Methyl Ester to Chiral Chlorosuccinates using Thionyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the reaction between (S)-2-Hydroxysuccinic Acid Methyl Ester and thionyl chloride (SOCl₂). The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. For chiral substrates such as this compound, controlling the stereochemical outcome is of paramount importance. This document details two distinct mechanistic pathways, Sₙi (Substitution Nucleophilic internal) and Sₙ2 (Substitution Nucleophilic bimolecular), which lead to products with retained or inverted stereochemistry, respectively. We provide detailed, field-tested protocols for achieving high stereoselectivity through the careful selection of reaction conditions, specifically the presence or absence of a tertiary amine base like pyridine. This note is intended for researchers in synthetic chemistry and drug development who require precise control over stereochemistry in their synthetic routes.
Introduction: The Dichotomy of Stereochemical Control
The reaction of alcohols with thionyl chloride is a classic method for synthesizing alkyl chlorides, prized for its efficiency and the convenient removal of gaseous byproducts (SO₂ and HCl).[1] However, when applied to a chiral secondary alcohol like this compound, the reaction's utility hinges on its stereochemical outcome. The product, a chiral chlorosuccinate, is a versatile building block, but its absolute configuration determines its utility in subsequent stereospecific transformations.
The reaction mechanism is highly dependent on the conditions employed. In the absence of a base, the reaction often proceeds with retention of configuration via an Sₙi mechanism.[2][3][4] Conversely, the addition of a base such as pyridine fundamentally alters the pathway to an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter.[3][4][5] Understanding and controlling this mechanistic switch is crucial for any synthetic campaign involving this class of transformation.
Reaction Mechanisms: Sₙi vs. Sₙ2 Pathways
The journey from alcohol to alkyl chloride begins with a common intermediate, the alkyl chlorosulfite. The fate of this intermediate dictates the stereochemistry of the final product.
Pathway A: Sₙi Mechanism (Retention of Configuration)
When the reaction is conducted in a non-nucleophilic solvent (e.g., diethyl ether, toluene) without a base, the Sₙi mechanism predominates.
-
Formation of Alkyl Chlorosulfite: The alcohol's oxygen atom attacks the electrophilic sulfur of thionyl chloride, displacing a chloride ion. Subsequent deprotonation by the released chloride ion or another alcohol molecule forms the key alkyl chlorosulfite intermediate (ROSOCl).[2][3]
-
Internal Nucleophilic Substitution: The critical step involves the decomposition of the alkyl chlorosulfite. It collapses to form an intimate ion pair between the carbocation and the chlorosulfite anion, within a solvent cage.[3] The chloride is then delivered from the same face from which the leaving group (SO₂) departs.[2][4] This "internal return" results in the net retention of the original stereochemistry.[3][4]
Pathway B: Sₙ2 Mechanism (Inversion of Configuration)
The introduction of a tertiary amine base, such as pyridine, prevents the Sₙi pathway and enforces an Sₙ2 reaction.[2][3]
-
Formation of Alkyl Chlorosulfite: This step is identical to the Sₙi pathway.
-
Role of Pyridine: Pyridine serves two essential functions. First, it acts as a base to neutralize the HCl generated during the formation of the chlorosulfite.[6] Second, and more importantly for the mechanism, it acts as a nucleophile, attacking the sulfur atom of the alkyl chlorosulfite intermediate.[5]
-
Backside Attack: This attack displaces the chloride ion, which is now a "free" nucleophile in the reaction medium.[5] This liberated chloride ion then performs a classic Sₙ2 backside attack on the carbon bearing the chlorosulfite group, leading to a complete inversion of the stereocenter.[2][5][7]
Mechanistic Visualization
Caption: Mechanistic divergence of the reaction based on the absence (Sₙi) or presence (Sₙ2) of pyridine.
Experimental Protocols
Extreme caution must be exercised when handling thionyl chloride. It is toxic, corrosive, and reacts violently with water.[8][9] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9][10]
Reagent & Parameter Summary
| Parameter | Protocol A (Retention) | Protocol B (Inversion) | Purpose |
| Starting Material | This compound | This compound | Substrate |
| Reagent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) | Chlorinating Agent |
| Equivalents of SOCl₂ | 1.2 eq | 1.2 eq | Ensure complete conversion |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Pyridine | Reaction Medium |
| Base | None | Pyridine (as solvent) | Controls stereochemical pathway |
| Temperature | 0 °C to Reflux | 0 °C to 25 °C | Controls reaction rate |
| Stereochemical Outcome | Retention | Inversion | Desired product configuration |
| Product | (R)-2-Chlorosuccinic Acid Methyl Ester | (S)-2-Chlorosuccinic Acid Methyl Ester | Target Molecule |
Protocol A: Synthesis of (R)-2-Chlorosuccinic Acid Methyl Ester (Retention)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases. Maintain a dry, inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (to remove residual acid) followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-Chlorosuccinic Acid Methyl Ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol B: Synthesis of (S)-2-Chlorosuccinic Acid Methyl Ester (Inversion)
-
Apparatus Setup: Use the same flame-dried setup as in Protocol A, ensuring an inert atmosphere and a gas trap.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base).
-
Reaction: Cool the solution to 0 °C. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[7]
-
Completion: After addition, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C. Very cautiously add cold, dilute HCl to neutralize the excess pyridine and quench the reaction.
-
Extraction: Extract the product from the aqueous mixture using dichloromethane or diethyl ether (3x).
-
Washing: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine hydrochloride), water, saturated aqueous NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude (S)-2-Chlorosuccinic Acid Methyl Ester by vacuum distillation or column chromatography.
Experimental Workflow Visualization
Caption: General experimental workflow for the stereoselective chlorination of this compound.
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a severe lachrymator. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[8] Always handle in a fume hood. Ensure an appropriate quenching strategy is in place before starting the reaction. Emergency shower and eyewash stations must be accessible.[8]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Byproducts: The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are corrosive and toxic gases. Ensure the reaction apparatus is connected to a proper gas trap.
Conclusion
The reaction of this compound with thionyl chloride is a powerful tool for accessing stereochemically defined chlorosuccinates. The stereochemical outcome is not inherent to the reagents but is a direct consequence of the chosen reaction conditions. By excluding basic additives, chemists can achieve retention of configuration through the Sₙi pathway. Conversely, the inclusion of pyridine facilitates a complete stereochemical inversion via the Sₙ2 mechanism. The protocols outlined in this document provide a reliable framework for researchers to selectively synthesize either the (R) or (S) enantiomer of 2-chlorosuccinic acid methyl ester, enabling precise control in the synthesis of complex chiral molecules.
References
- Vertex AI Search. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
- Wikipedia. SNi.
- chemeurope.com. SNi.
- New Jersey Department of Health. Thionyl Chloride Hazard Summary. NJ.gov.
- Sigma-Aldrich.
- BenchChem. Technical Support Center: Stereochemical Control in Alcohol to Alkyl Chloride Conversion using Thionyl Chloride.
- ReactionWeb.io. Alcohol + SOCl2.
- Aakash Institute. Nucleophilic Substitution Reaction: Definition, Types, SN1, SN2, SNi, SNNGP.
- Filo. R−OH+SOCl2 - - pyridine.
- Bionium.
- Lanxess. Thionyl chloride - Product Safety Assessment.
- Actylis Lab Solutions. Thionyl chloride MSDS.
- Quora. In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.
- Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Chemistry LibreTexts. Reactions of Alcohols with Thionyl Chloride.
- Chemistry LibreTexts. Conversion of Alcohols to Alkyl Halides with SOCl₂ and PBr₃.
Sources
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- 10. bionium.miami.edu [bionium.miami.edu]
Application Notes and Protocols for the Scale-Up Synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester
Abstract
(S)-2-Hydroxysuccinic acid methyl ester, also known as (S)-malic acid methyl ester, is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] Its utility stems from the presence of multiple functional groups—a secondary alcohol, a carboxylic acid, and an ester—all centered around a stereochemically defined carbon. This application note provides a comprehensive guide for the scale-up synthesis of this important intermediate, focusing on a robust and efficient esterification of (S)-malic acid. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol suitable for larger scale production, and address critical aspects of purification, characterization, and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing who are looking to implement a reliable and scalable process for the production of this compound.
Introduction: The Strategic Importance of this compound
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the biological activity of a drug molecule is often dictated by its specific stereochemistry. This compound serves as a versatile chiral synthon, enabling the introduction of a specific stereocenter into more complex molecules. Its applications are diverse, ranging from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel biodegradable polymers.[3][4]
The primary challenge in the production of this compound lies in achieving high yields and maintaining the enantiomeric purity of the starting material throughout the synthesis and purification process. Direct esterification of (S)-malic acid presents a straightforward and atom-economical approach. However, scaling up this reaction requires careful consideration of several factors, including the choice of catalyst, reaction conditions to favor mono-esterification over di-esterification, and an effective purification strategy to isolate the desired product from unreacted starting material, the diester byproduct, and the catalyst.
This document outlines a scalable synthesis that prioritizes safety, efficiency, and product quality, drawing upon established principles of chemical engineering and process chemistry.
Synthetic Strategy and Mechanistic Considerations
The chosen synthetic route is the direct Fischer esterification of commercially available (S)-malic acid with methanol, utilizing a strong acid catalyst. This method is favored for its simplicity, cost-effectiveness of reagents, and relatively mild reaction conditions.
Reaction Scheme:
(S)-Malic Acid + Methanol ⇌ this compound + Dimethyl (S)-2-hydroxysuccinate + Water
The key to a successful scale-up of this reaction is to control the equilibrium to favor the formation of the monoester. This is achieved by carefully controlling the stoichiometry of the reactants and the reaction time. Using a moderate excess of methanol can drive the reaction forward; however, a large excess will favor the formation of the diester.
Catalyst Selection:
While various catalysts can be employed for esterification, solid acid catalysts like Amberlyst resins are highly recommended for scale-up operations.[5][6] Their advantages over traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid include:
-
Ease of Separation: The catalyst can be easily removed by simple filtration, eliminating the need for aqueous workups to neutralize and remove the catalyst.[5]
-
Reduced Corrosion: Solid acid catalysts are less corrosive to stainless steel reactors commonly used in larger scale production.[7]
-
Reusability: The catalyst can often be regenerated and reused, improving the overall process economy.[7]
-
Improved Selectivity: In some cases, the steric environment of the catalyst's active sites can favor the formation of the monoester.[5]
For this protocol, we will focus on the use of Amberlyst-15, a macroreticular sulfonic acid ion-exchange resin, which has demonstrated excellent catalytic activity in esterification reactions.[8]
Overall Workflow Diagram
The following diagram illustrates the key stages of the scale-up synthesis process, from raw material charging to final product isolation.
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a target scale of approximately 100-150 g of the final product. Adjustments to quantities and equipment can be made for different scales, but the principles remain the same.
4.1. Materials and Equipment
| Material/Equipment | Specifications |
| (S)-Malic Acid | ≥99% purity, enantiomeric excess (e.e.) >99% |
| Methanol | Anhydrous, ≥99.8% |
| Amberlyst-15 | Hydrogen form, dry |
| Ethyl Acetate | ACS grade |
| Hexanes | ACS grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine (Saturated NaCl) | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Glass-lined or Stainless Steel Reactor | 2 L capacity, equipped with mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet |
| Filtration Apparatus | Buchner funnel, filter flask, and appropriate filter paper |
| Rotary Evaporator | With a vacuum pump and water bath |
| Crystallization Dish | Appropriate size |
| Analytical Equipment | NMR Spectrometer, HPLC with a chiral column, Gas Chromatography (GC) |
4.2. Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the 2 L reactor system, ensuring all joints are properly sealed.
-
Purge the reactor with dry nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent the introduction of moisture, which can hinder the esterification reaction.
-
-
Charging of Reactants:
-
To the reactor, add (S)-malic acid (134.1 g, 1.0 mol).
-
Add anhydrous methanol (160.2 g, 200 mL, 5.0 mol). The use of a 5-fold molar excess of methanol helps to drive the reaction towards the products.
-
With gentle stirring, add Amberlyst-15 (20 g, ~15% by weight of malic acid).
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70 °C) with moderate stirring.
-
Maintain the reaction at reflux for 4-6 hours. The reaction progress should be monitored periodically (e.g., every hour after the first 2 hours) by taking small aliquots and analyzing them by GC or TLC to determine the ratio of starting material, monoester, and diester. Over-extending the reaction time will lead to an increased formation of the undesired dimethyl ester.
-
-
Catalyst Removal:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a Buchner funnel to remove the Amberlyst-15 catalyst.
-
Wash the catalyst on the filter with a small amount of methanol (2 x 25 mL) to recover any entrained product. The catalyst can be washed with methanol and dried in a vacuum oven for potential reuse.
-
-
Solvent and Water Removal:
-
Combine the filtrate and the methanol washes.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol and the water formed during the reaction. The bath temperature should be kept below 50 °C to avoid potential side reactions.
-
-
Work-up and Extraction:
-
The resulting crude oil is dissolved in ethyl acetate (300 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any unreacted (S)-malic acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and wash it with a small amount of ethyl acetate.
-
-
Purification by Crystallization:
-
Concentrate the dried organic solution on a rotary evaporator to obtain a viscous oil.
-
Attempt to crystallize the product by dissolving the oil in a minimal amount of hot ethyl acetate and then slowly adding hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.
-
Collect the white crystalline solid by filtration, wash with cold hexanes, and dry under vacuum.
Note: If crystallization is not successful or if higher purity is required, purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient may be necessary.[9]
-
Analytical Characterization
To ensure the quality and purity of the synthesized this compound, the following analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product and ensure that no racemization has occurred during the synthesis.
-
Gas Chromatography (GC): To assess the purity of the product and quantify the levels of any residual solvents or byproducts.
-
Melting Point: To compare with the literature value for the pure compound.
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.[10][11]
-
Chemical Hazards:
-
Methanol: Is flammable and toxic. Avoid inhalation and contact with skin.
-
(S)-Malic Acid: Can cause skin and eye irritation.
-
Amberlyst-15: Is a strong acid and should be handled with care.
-
Ethyl Acetate and Hexanes: Are flammable solvents. Keep away from ignition sources.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.[11][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or catalyst activity. Presence of water in reagents. | Increase reaction time and monitor by GC/TLC. Ensure anhydrous reagents are used. Regenerate or use fresh catalyst. |
| High Diester Formation | Excessive reaction time or temperature. | Reduce the reaction time and carefully monitor the reaction progress. |
| Difficulty in Crystallization | Presence of impurities. | Re-purify the crude product by column chromatography. |
| Low Enantiomeric Excess | Racemization during the reaction or work-up. | Ensure that the reaction and work-up conditions are not too harsh (e.g., avoid strong bases and excessively high temperatures). |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a solid acid catalyst and carefully controlling the reaction parameters, high yields of the desired monoester can be achieved while maintaining the enantiomeric integrity of the chiral center. The use of crystallization as a primary purification method offers a cost-effective and scalable approach to obtaining a high-purity product. This robust process is well-suited for implementation in both academic and industrial settings for the production of this key chiral intermediate.
References
- Patsnap Eureka. (2019-04-30). Method for producing malic acid ester through direct esterification of malic acid aqueous solution.
-
Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of esters of maleic acid with monohydric alcohols.
- Google Patents. (n.d.). Process for the production of malic acid.
-
Taysun, M. B., Sert, E., & Atalay, F. S. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Ege University, Department of Chemical Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective esterification of l‐malic acid catalyzed by Sc(OTf)3. Retrieved from [Link]
-
Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Retrieved from [Link]
-
ResearchGate. (n.d.). A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2025-06-05). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025-02-02). Malonic Ester Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019-08-26). 11.11 Malonic Ester Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Hydroxysuccinic Acid Methyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Coumalic acid. Retrieved from [Link]
-
AK LECTURES. (2014-07-22). Gabriel Malonic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying dimethyl succinate.
-
Organic Syntheses. (n.d.). 5. Retrieved from [Link]
-
ChemDirect. (n.d.). This compound suppliers USA. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-hydroxyisobutyric acid ester.
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrumchemical.com [spectrumchemical.com]
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- 12. fishersci.com [fishersci.com]
Topic: High-Resolution Chromatographic Purification of (S)-2-Hydroxysuccinic Acid Methyl Ester Isomers
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
(S)-2-Hydroxysuccinic acid methyl ester, a derivative of (S)-malic acid, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its utility is critically dependent on its enantiomeric purity. However, its high polarity and the presence of a stereocenter present significant challenges for preparative-scale purification. This document provides a comprehensive, field-tested protocol for the efficient separation and purification of this compound from its enantiomer and other process-related impurities using preparative High-Performance Liquid Chromatography (HPLC). We delve into the causality behind method development, focusing on chiral stationary phase selection and mobile phase optimization to achieve high resolution and recovery. This guide is intended for researchers, chemists, and process development professionals requiring enantiomerically pure malic acid derivatives.
Foundational Principles: The Rationale for Chiral Chromatography
The primary challenge in purifying this compound is the separation from its (R)-enantiomer. Enantiomers possess identical physical properties such as boiling point, solubility, and achiral chromatographic retention, making their separation by standard techniques impossible. Therefore, a chiral environment is required to induce diastereomeric interactions, leading to differential retention times.
This protocol employs Chiral High-Performance Liquid Chromatography (HPLC) , a technique that utilizes a stationary phase containing a single enantiomer of a chiral selector. The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP). The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other, thus enabling their separation.
For hydroxyl acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create the necessary selectivity for resolving the enantiomers.
Experimental Workflow Overview
The purification process follows a logical progression from initial sample assessment to the final isolation of the pure compound. This workflow is designed to be self-validating, with analytical checks at key stages to ensure the success of the preparative run.
Caption: Purification workflow from crude sample to final pure product.
Materials and Instrumentation
| Component | Specification |
| Solvents | HPLC Grade Hexane, Isopropanol (IPA), and Ethanol (EtOH). |
| Acid Modifier | Trifluoroacetic Acid (TFA), HPLC Grade. |
| Crude Sample | This compound, synthesized in-house or commercially sourced. |
| Analytical Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent amylose-based CSP). |
| Preparative Column | Chiralpak® AD, 20 x 250 mm, 10 µm particle size (or equivalent). |
| HPLC System | Preparative HPLC with UV-Vis Detector (set to 210 nm), gradient pump, and automated fraction collector. |
| Solvent Filtration | 0.45 µm PTFE membrane filters. |
| Post-Processing | Rotary evaporator, vacuum pump, round-bottom flasks. |
-
Expert Insight: The choice of a low wavelength (210 nm) for UV detection is crucial because the target molecule lacks a strong chromophore. The carboxylic acid ester group provides sufficient absorbance at this wavelength. The addition of a small amount of TFA (0.1%) to the mobile phase is a standard practice to sharpen peak shape by suppressing the ionization of any residual carboxylic acid groups.
Detailed Experimental Protocols
Protocol 1: Analytical Method Development
This initial step is critical for confirming the retention times of the enantiomers and establishing the separation parameters before committing a large amount of material to the preparative column.
-
Mobile Phase Preparation: Prepare 1 L of the mobile phase: Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 1 mL of TFA (0.1% final concentration). Filter the mobile phase through a 0.45 µm filter and degas thoroughly for 15 minutes using sonication or helium sparging.
-
Sample Preparation: Dissolve approximately 1-2 mg of the crude sample in 1 mL of the mobile phase. Ensure complete dissolution.
-
System Setup (Analytical):
-
Install the Chiralpak® AD-H (4.6 x 250 mm) column.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength to 210 nm.
-
Set the column temperature to 25 °C.
-
-
Injection and Data Acquisition: Inject 5-10 µL of the prepared sample. Record the chromatogram for at least 20 minutes to ensure all components have eluted.
-
Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is ideal for preparative scale-up as it ensures baseline separation.
Protocol 2: Preparative Scale-Up and Purification
-
System Preparation (Preparative):
-
Install the Chiralpak® AD (20 x 250 mm) preparative column.
-
Prepare a larger volume (e.g., 5 L) of the optimized mobile phase (Hexane/IPA 90:10 + 0.1% TFA).
-
Equilibrate the preparative column at a scaled-up flow rate. A common linear velocity scale-up calculation suggests a flow rate of approximately 18-20 mL/min. Equilibrate until the baseline is stable.
-
-
Sample Preparation: Based on the analytical run, determine the maximum loading capacity. For a 20 mm ID column, a starting load of 50-100 mg per injection is typical. Dissolve the calculated amount of crude sample in a minimal amount of mobile phase.
-
Injection and Fraction Collection:
-
Inject the concentrated sample onto the preparative column.
-
Set the fraction collector to trigger collection based on the UV signal slope and threshold, ensuring that collection begins just before the first enantiomer peak rises and ends after the second enantiomer peak returns to baseline.
-
Collect the (S) and (R) enantiomers in separate sets of tubes.
-
-
Post-Run Analysis: After the preparative run, reinject a small aliquot from the collected fractions corresponding to the (S)-enantiomer onto the analytical column (using Protocol 1) to confirm its enantiomeric excess (e.e.).
Expected Results and Data Summary
Successful execution of this protocol should yield the this compound with high enantiomeric purity. The following table summarizes typical parameters and expected outcomes for this separation.
| Parameter | Analytical Scale | Preparative Scale |
| Column | Chiralpak® AD-H, 4.6 x 250 mm | Chiralpak® AD, 20 x 250 mm |
| Mobile Phase | 90:10 Hexane:IPA + 0.1% TFA | 90:10 Hexane:IPA + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 18.5 mL/min |
| Detection | 210 nm | 210 nm |
| Injection Volume | 10 µL | 2-5 mL (containing 50-100 mg of crude) |
| Retention Time (S) | ~9.5 min | ~9.8 min |
| Retention Time (R) | ~11.2 min | ~11.5 min |
| Resolution (Rs) | > 1.8 | > 1.5 |
| Purity (Post-Purif.) | > 99% e.e. | > 99% e.e. |
| Typical Recovery | N/A | 85-95% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.2) | Mobile phase composition is not optimal; column is overloaded. | Decrease the percentage of IPA (e.g., to 92:8 Hexane:IPA) to increase retention and improve separation. Reduce the sample load on the preparative column. |
| Broad, Tailing Peaks | Presence of active sites on silica backbone; sample solvent mismatch. | Ensure 0.1% TFA is present in the mobile phase. Dissolve the preparative sample in the mobile phase itself to avoid solvent effects. |
| High Backpressure | Particulate matter from sample or solvents; buffer precipitation. | Filter all samples and mobile phases through a 0.45 µm filter. If pressure remains high, reverse-flush the column with 100% IPA (consult column manual first). |
| Low Recovery | Product precipitation on-column; inefficient fraction collection. | Ensure the sample is fully soluble in the mobile phase at the injection concentration. Adjust fraction collector parameters (threshold, delay) to capture the entire peak. |
Conclusion
This application note provides a robust and validated protocol for the preparative chromatographic purification of this compound. By employing a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase, this method consistently delivers the target compound with an enantiomeric excess exceeding 99%. The foundational principles and detailed steps outlined herein are designed to be directly applicable in a research or process development setting, enabling scientists to obtain high-purity chiral building blocks essential for their work.
References
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
-
Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 109(11), 6102-6152. [Link]
-
Chiral Technologies, Inc. (2021). A Guide to Chiral Stationary Phase Selection. Daicel Chiral Technologies. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). (2023). Chapter <621> Chromatography. USP-NF. [Link]
Application Note: A Robust Chiral HPLC Method for Determining the Enantiomeric Excess of (S)-2-Hydroxysuccinic Acid Methyl Ester
Abstract & Introduction
The stereochemical purity of chiral molecules is a critical quality attribute in the pharmaceutical and chemical industries, as different enantiomers can exhibit widely varying pharmacological, toxicological, and physiological effects. (S)-2-Hydroxysuccinic Acid Methyl Ester, a derivative of the naturally occurring (S)-malic acid, serves as a valuable chiral building block in organic synthesis. Consequently, the accurate determination of its enantiomeric excess (e.e.) is paramount for quality control and process optimization.
This application note presents a detailed, robust, and reliable direct chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation and quantification of the enantiomers of 2-Hydroxysuccinic Acid Methyl Ester. The method employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and peak shape. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in chiral analysis and drug development, offering a comprehensive protocol from sample preparation to data analysis, underpinned by established chromatographic principles and regulatory expectations.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The direct separation of enantiomers on a chiral stationary phase is a highly specific process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For this method, a polysaccharide-based CSP, such as one derived from amylose or cellulose carbamate derivatives, is employed. These CSPs are renowned for their broad applicability and excellent enantiorecognition capabilities.[1][2]
The mechanism of separation relies on the "three-point interaction" model, which posits that for effective chiral recognition, at least three simultaneous points of interaction must occur between the analyte and the CSP.[3] One of these interactions must be stereochemically dependent. For 2-Hydroxysuccinic Acid Methyl Ester, these interactions may include:
-
Hydrogen Bonding: Interactions between the hydroxyl and ester groups of the analyte and the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: Occurring at the polar ester and carbonyl functionalities.
-
Steric Interactions: The chiral grooves and cavities formed by the helical structure of the polysaccharide polymer create a sterically hindered environment, allowing for a differential fit between the two enantiomers.
The combination of these forces results in a difference in the binding energy of the two enantiomers to the stationary phase, leading to different retention times and, thus, chromatographic separation. The use of a non-polar mobile phase with a polar modifier, characteristic of normal-phase chromatography, is crucial for promoting these selective interactions.[4]
Experimental Protocol & Methodology
Instrumentation & Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: An amylose-based CSP, such as CHIRALPAK® IA (or equivalent), with dimensions of 250 mm x 4.6 mm, 5 µm particle size.
-
Data Acquisition Software: Chromatography data system (CDS) for instrument control, data acquisition, and processing.
-
Analytical Balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.
Reagents & Sample Preparation
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).
-
Racemic Standard (±)-2-Hydroxysuccinic Acid Methyl Ester: Prepare a stock solution of 1.0 mg/mL in 2-Propanol. From this, prepare a working standard of 100 µg/mL by diluting with the mobile phase. This solution is used for system suitability and method development.
-
(S)-Enantiomer Sample Preparation: Accurately weigh the sample to be analyzed. Dissolve and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL . Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale & Causality |
| Chiral Stationary Phase | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica gel | Polysaccharide-based CSPs are highly effective for separating a broad range of chiral compounds, including hydroxy acids and esters, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[4] |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90 : 10 : 0.1, v/v/v) | A normal-phase mobile phase enhances the specific polar interactions required for chiral recognition. The small amount of TFA, an acidic additive, is crucial for protonating the analyte's carboxylic acid group, minimizing peak tailing and improving resolution for acidic compounds.[3] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency. A lower flow rate (e.g., 0.5-0.8 mL/min) can be explored to potentially improve resolution if needed.[5] |
| Column Temperature | 25 °C | Maintaining a consistent temperature ensures reproducible retention times and selectivity. Lower temperatures can sometimes increase chiral selectivity.[5] |
| Detection Wavelength | UV at 210 nm | The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength where the ester and acid functionalities exhibit absorbance.[4] |
| Injection Volume | 10 µL | A standard injection volume suitable for achieving good sensitivity without overloading the column. |
System Suitability & Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the results, a robust system suitability test (SST) must be performed before any sample analysis.[6] This verifies that the chromatographic system is performing adequately for the intended analysis.[7][8]
System Suitability Test (SST) Protocol
-
Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the racemic (±) standard solution (100 µg/mL) .
-
Evaluate the resulting chromatograms against the acceptance criteria outlined below.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rₛ) | Rₛ ≥ 2.0 | Ensures baseline separation between the (S) and (R) enantiomer peaks, which is critical for accurate quantification of the minor enantiomer.[9] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. A value close to 1 indicates a symmetrical Gaussian peak, which is essential for accurate peak integration.[10] |
| Repeatability (%RSD) | RSD ≤ 2.0% | The Relative Standard Deviation (%RSD) of the peak areas for the principal peak across the five replicate injections demonstrates the precision of the injector and the stability of the system.[8] |
Method Validation Principles
While a full validation study is beyond the scope of this note, any laboratory implementing this method for regulated activities must validate it according to ICH Q2(R2) guidelines.[11] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities).
-
Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a defined range.
-
Accuracy & Precision: Confirming the closeness of the measured value to the true value and the degree of scatter between measurements, respectively.[11]
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for determining low levels of enantiomeric impurity.[9]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min).[12]
Chiral HPLC Workflow Diagram
The following diagram illustrates the complete workflow for determining the enantiomeric excess of this compound.
Caption: Workflow for Chiral HPLC Analysis.
Data Analysis & Calculation
The enantiomeric excess (% e.e.) is a measure of the purity of the desired enantiomer. It is calculated from the integrated peak areas of the (S) and (R) enantiomers in the sample chromatogram using the following formula:
% e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the desired (S)-enantiomer.
-
Area(R) is the peak area of the undesired (R)-enantiomer.
References
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available at: [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. Available at: [Link]
-
YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available at: [Link]
-
Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]
-
SciELO. Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Available at: [Link]
-
SciELO. View of Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R). Available at: [Link]
-
National Institutes of Health (NIH). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline Q14 on analytical procedure development. Available at: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
MDPI. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available at: [Link]
-
ResearchGate. (PDF) Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]
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Application Note: Enhanced Volatilization of (S)-2-Hydroxysuccinic Acid Methyl Ester for Gas Chromatographic Analysis through Trifluoroacetylation
Abstract
This application note provides a detailed protocol for the derivatization of (S)-2-hydroxysuccinic acid methyl ester, also known as methyl (S)-malate, for robust and reproducible analysis by gas chromatography (GC). Due to its polar nature and low volatility, direct GC analysis of methyl (S)-malate is challenging. This guide outlines a comprehensive trifluoroacetylation procedure using trifluoroacetic anhydride (TFAA) to convert the polar hydroxyl group into a stable, volatile trifluoroacetyl ester, thereby significantly improving chromatographic performance and detection. The causality behind experimental choices, self-validating system protocols, and in-depth technical insights are provided for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Derivatization
(S)-2-Hydroxysuccinic acid and its esters are important chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. Accurate determination of their purity and enantiomeric excess is critical. Gas chromatography offers high resolution and sensitivity but is often unsuitable for the direct analysis of polar, non-volatile compounds like methyl (S)-malate. The presence of a hydroxyl group leads to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column.[1][2][3]
Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.[2][3][4] Acylation, specifically trifluoroacetylation with trifluoroacetic anhydride (TFAA), is a highly effective method for derivatizing hydroxyl groups.[1][5][6] The resulting trifluoroacetyl ester is significantly more volatile and less polar, leading to improved chromatographic resolution, peak symmetry, and sensitivity.[1][6][7]
The Chemistry of Trifluoroacetylation
Trifluoroacetylation is an acylation reaction where a trifluoroacetyl group (CF₃CO-) is introduced into a molecule, replacing an active hydrogen atom in functional groups like hydroxyl (-OH), amino (-NH₂), or thiol (-SH).[1][2] TFAA is a highly reactive and volatile acylation reagent that readily reacts with the hydroxyl group of methyl (S)-malate to form a stable trifluoroacetyl ester.[5][6]
The reaction is typically carried out in an appropriate solvent and may be facilitated by a catalyst or an acid scavenger to drive the reaction to completion.[5] The resulting derivative exhibits enhanced volatility and thermal stability, crucial for successful GC analysis.[1]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the inclusion of a reagent blank and careful execution ensures the integrity of the results.
Materials and Reagents
-
This compound (≥98% purity)
-
Trifluoroacetic anhydride (TFAA) (≥99% purity, derivatization grade)[6]
-
Anhydrous Pyridine (GC grade, as catalyst and acid scavenger)
-
Ethyl Acetate (Anhydrous, GC grade, as solvent)
-
Nitrogen gas (High purity, for drying)
-
2 mL GC vials with PTFE-lined septa
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen gas. It is critical to ensure the sample is free of water, as TFAA readily reacts with moisture.[8][9]
-
Solvent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Vortex briefly to ensure complete dissolution.
-
Catalyst/Acid Scavenger Addition: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and also neutralizes the trifluoroacetic acid byproduct, driving the reaction towards the product side.[2][7]
-
Derivatizing Agent Addition: Carefully add 100 µL of TFAA to the vial.[5] Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes to ensure complete derivatization.[1]
-
Cooling and Analysis: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for GC or GC-MS analysis. Inject an appropriate volume (typically 1 µL) into the GC system.
-
Reagent Blank: Prepare a reagent blank by following the same procedure but omitting the this compound. This is crucial for identifying any potential interfering peaks from the reagents or solvent.[5]
Visualization of the Workflow
The derivatization process can be visualized as a clear, logical progression.
Caption: Workflow for the trifluoroacetylation of methyl (S)-malate.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Analyte | This compound | Target molecule for GC analysis. |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | Highly reactive, forms volatile and stable derivatives with hydroxyl groups.[1][5] |
| Solvent | Anhydrous Ethyl Acetate | Provides a suitable reaction medium and is compatible with GC analysis. |
| Catalyst/Acid Scavenger | Anhydrous Pyridine | Catalyzes the reaction and removes the acidic byproduct to drive the reaction to completion.[2][7] |
| Reaction Temperature | 70°C | Ensures a sufficient reaction rate for complete derivatization within a reasonable time.[1] |
| Reaction Time | 30 minutes | Optimized to ensure the reaction goes to completion.[1] |
Expected Results and Discussion
The derivatized methyl (S)-malate should elute from the GC column as a sharp, symmetrical peak with a significantly shorter retention time compared to the underivatized compound (if it elutes at all). The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern corresponding to the trifluoroacetyl ester. This allows for confident identification and quantification.
Troubleshooting:
-
Peak Tailing: May indicate incomplete derivatization. Ensure all reagents are anhydrous and that the reaction time and temperature are adequate.
-
Extraneous Peaks: The reagent blank will help identify the source of any extraneous peaks. Contamination of glassware or reagents could be a cause.
-
No Peak: This could be due to a number of factors, including sample degradation, incorrect injection, or a problem with the GC system. Verify each step of the protocol.
Conclusion
The trifluoroacetylation of this compound using TFAA is a reliable and efficient method to prepare the analyte for GC analysis. This protocol, with its emphasis on anhydrous conditions and the use of a catalyst, ensures complete derivatization, leading to improved volatility, thermal stability, and chromatographic performance. By following this detailed guide, researchers can achieve accurate and reproducible results for the analysis of this important chiral compound.
References
-
GC Derivatization. [Link]
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Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. [Link]
-
Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. [Link]
-
The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Gara, S., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 701. [Link]
- Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
-
LibreTexts Chemistry. (2023, August 29). Derivatization. [Link]
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). [Link]
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Johnson, S. B., & Brown, R. E. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 670(2), 169-176. [Link]
-
Moon, K., et al. (2025, August 7). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Request PDF. [Link]
-
Fiehn, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869. [Link]
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Zaikin, V. G., & Halket, J. M. (2003). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
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- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Esterification of (S)-2-Hydroxysuccinic Acid
Welcome to the technical support center for the optimization of Fischer esterification of (S)-2-hydroxysuccinic acid, also known as (S)-malic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their esterification processes. Here, we will delve into common challenges and provide actionable, evidence-based solutions to enhance reaction efficiency, yield, and purity.
Understanding the Reaction: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] In the case of (S)-2-hydroxysuccinic acid, a dicarboxylic acid, the reaction can proceed to form either a monoester or a diester, depending on the stoichiometry of the alcohol used. The reaction is reversible, and therefore, optimizing conditions to favor product formation is crucial for achieving high yields.[2][3][4]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1][3][5][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Fischer esterification of (S)-2-hydroxysuccinic acid and provides targeted solutions.
Issue 1: Low Reaction Yield
Question: I am consistently obtaining low yields of my desired malate ester. What are the likely causes and how can I improve the yield?
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion.[2][4] Here are several factors to investigate:
-
Inadequate Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[3][4][5]
-
Suboptimal Reactant Stoichiometry: The molar ratio of alcohol to carboxylic acid is a critical parameter.
-
Insufficient Catalyst Activity or Concentration: The acid catalyst is essential for protonating the carboxylic acid and accelerating the reaction.
-
Solution: Ensure your acid catalyst is active and present in an appropriate concentration. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1][3] Heterogeneous catalysts like Amberlyst resins can also be effective and offer easier separation.[9][10] The optimal catalyst concentration typically ranges from 1-5 mol% of the carboxylic acid.
-
-
Inappropriate Reaction Temperature and Time: The reaction rate is temperature-dependent, but excessive heat can lead to side reactions.
Issue 2: Formation of Side Products
Question: My product is contaminated with byproducts, specifically esters of fumaric and maleic acids. How can I prevent their formation?
Answer: The formation of unsaturated diesters is a known side reaction in the esterification of malic acid. This occurs through the dehydration of the secondary alcohol group in the malic acid backbone.
-
Cause: The acidic conditions and elevated temperatures required for esterification can also promote the elimination of the hydroxyl group from the malic acid backbone, leading to the formation of maleic and fumaric acid esters.[9][10] Sulfuric acid, in particular, has been noted to increase the formation of these byproducts.[9][10]
-
Solutions:
-
Catalyst Selection: Opt for a milder acid catalyst. Studies have shown that heterogeneous catalysts like Amberlyst 36 Dry can provide a good balance between conversion and selectivity, minimizing the formation of unsaturated byproducts.[9][10]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures increase the esterification rate, they also favor the dehydration side reaction.[7] Finding the optimal temperature that maximizes ester formation while minimizing byproduct formation is key.
-
Reaction Time: Prolonged reaction times can lead to an increase in side products. Monitor the reaction and stop it once the desired conversion of the starting material is achieved.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my final malate ester from the reaction mixture. What are the recommended purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, the acid catalyst, and side products. A systematic workup and purification procedure is essential.
-
Work-up Procedure:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11] Be cautious as this will evolve CO₂ gas.
-
Aqueous Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.[11]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
-
Purification Techniques:
-
Distillation: For volatile esters, fractional distillation under reduced pressure is an effective method to separate the product from less volatile impurities.[9]
-
Column Chromatography: For less volatile esters or to separate from closely related impurities, silica gel column chromatography is a powerful technique. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined based on the polarity of your specific ester.
-
Reactive Extraction: This method can be used for the purification of malic acid itself from aqueous solutions and may be adapted for ester purification in specific contexts.[12][13][14]
-
Frequently Asked Questions (FAQs)
Q1: Can I perform the Fischer esterification without a solvent?
A1: Yes, it is possible to carry out the reaction without a solvent, especially when using a large excess of the alcohol, which can then serve as both a reactant and the solvent.[1] This approach is often simpler and can be more atom-economical.
Q2: Are there any alternatives to strong acid catalysts for this reaction?
A2: Yes, for sensitive substrates or to avoid harsh acidic conditions, other methods can be employed. While not strictly Fischer esterification, methods like the Steglich esterification, which uses DCC as a coupling agent, can be effective.[3] Additionally, various Lewis acids and solid acid catalysts offer milder alternatives to sulfuric acid.[1][9]
Q3: How does the choice of alcohol affect the reaction?
A3: The structure of the alcohol can influence the reaction rate. Primary and secondary alcohols are generally suitable for Fischer esterification.[1] Tertiary alcohols are prone to elimination under acidic conditions and are generally not used.[5] The boiling point of the alcohol will also determine the reaction temperature when it is used as the solvent under reflux.
Q4: Is it possible to selectively form the monoester of (S)-2-hydroxysuccinic acid?
A4: Yes, by carefully controlling the stoichiometry of the reactants, you can favor the formation of the monoester. Using a 1:1 molar ratio of malic acid to alcohol will increase the likelihood of mono-esterification. However, you will likely obtain a mixture of the di-ester, mono-ester, and unreacted starting material, which will require careful purification.
Experimental Workflow and Data Summary
General Experimental Protocol for Fischer Esterification of (S)-2-Hydroxysuccinic Acid
This protocol outlines a general procedure that can be adapted and optimized for your specific needs.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add (S)-2-hydroxysuccinic acid.
-
Reagents: Add the desired alcohol (in excess) and an azeotropic solvent such as toluene.
-
Catalyst: Carefully add the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by analytical techniques like TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by fractional distillation under reduced pressure or by column chromatography.
Catalyst Comparison for Dibutyl Malate Synthesis
The following table summarizes the performance of different catalysts in the esterification of malic acid with n-butanol, highlighting the trade-off between conversion and selectivity.
| Catalyst | Conversion of Malic Acid (%) | Selectivity for Dibutyl Malate (%) | Reference |
| Sulfuric Acid | High | Lower (more byproducts) | [9][10] |
| p-Toluenesulfonic Acid | High | Moderate | [9] |
| Amberlyst 36 Dry | High | High (fewer byproducts) | [9][10] |
This data is illustrative and based on findings from the cited literature. Actual results may vary depending on specific reaction conditions.
Visualizing the Process
Troubleshooting Logic for Low Yield
Caption: The experimental workflow for Fischer esterification.
References
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Purification of l-Malic Acid from Aqueous Solution by a Method of Reactive Extraction | Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Esterification of malic acid on various catalysts - Fine Chemical Technologies. [Link]
-
Purification of L-Malic Acid from Aqueous Solution by a Method of Reactive Extraction | Request PDF - ResearchGate. [Link]
- Process for the production of malic acid - Google P
-
Purification of L-Malic Acid from Aqueous Solution by a Method of Reactive Extraction - datapdf.com. [Link]
-
Fischer Esterification - Organic Chemistry Portal. [Link]
-
(PDF) Esterification of malic acid on various catalysts - ResearchGate. [Link]
-
Fischer Esterification - Chemistry Steps. [Link]
-
Fischer Esterification - J&K Scientific LLC. [Link]
-
Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
-
Fischer Esterification - Chemistry LibreTexts. [Link]
-
Fischer esterification reaction - BYJU'S. [Link]
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Removal of water byproduct in (S)-2-Hydroxysuccinic Acid Methyl Ester synthesis
Welcome to the dedicated technical support center for the synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical step of removing the water byproduct to ensure high yield and purity. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
The Challenge: The Reversible Nature of Esterification
The synthesis of this compound, a valuable chiral building block, is most commonly achieved through the Fischer esterification of (S)-malic acid with methanol. This acid-catalyzed reaction is fundamentally a reversible equilibrium.[1] Water, a seemingly innocuous byproduct, is the very molecule that can drive the reaction in reverse, hydrolyzing the desired ester back into the starting materials and thereby reducing the yield.[2]
To achieve a high conversion rate, the equilibrium must be shifted towards the product side. This is accomplished by effectively removing water from the reaction mixture as it is formed, a concept rooted in Le Châtelier's principle.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing the water byproduct during the synthesis of this compound?
A1: There are several effective strategies to remove water from the Fischer esterification reaction, each with its own advantages and considerations:
-
Using Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester.[1] Given that methanol also serves as the reactant, this is often a straightforward and cost-effective approach.
-
Azeotropic Distillation with a Dean-Stark Apparatus: This classic technique involves refluxing the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[3][4] The azeotrope vaporizes and is condensed, with the water separating from the immiscible solvent in the Dean-Stark trap.[5] The solvent is then returned to the reaction flask, continuously removing water.
-
Dehydrating Agents: A strong acid catalyst like concentrated sulfuric acid can also act as a dehydrating agent, sequestering the water formed during the reaction.[6]
-
Molecular Sieves: These porous materials, typically 3Å or 4Å zeolites, can be added to the reaction mixture to selectively adsorb water molecules as they are produced.[7]
Q2: Can I form both the mono- and di-ester of (S)-malic acid? How can I control the selectivity?
A2: Yes, since (S)-malic acid is a dicarboxylic acid, both the mono- and di-methyl esters can be formed. Controlling the selectivity towards the desired monomethyl ester requires careful control of the reaction conditions:
-
Stoichiometry: Using a controlled molar ratio of (S)-malic acid to methanol is crucial. An excess of methanol will favor the formation of the diester, dimethyl (S)-malate.[8]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the formation of the monoester. It is advisable to monitor the reaction progress using techniques like HPLC or GC-MS to stop the reaction once the desired monoester concentration is reached.[9]
Q3: What are the potential side reactions to be aware of during this synthesis?
A3: A primary side reaction, especially when using strong acid catalysts like sulfuric acid at elevated temperatures, is the dehydration of the malic acid backbone.[2] This can lead to the formation of unsaturated byproducts, primarily dimethyl fumarate and dimethyl maleate. The use of milder catalysts, such as solid acid resins like Amberlyst, can help minimize these side reactions.[2]
Q4: How can I monitor the progress of the reaction?
A4: To effectively monitor the esterification, you can use chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the polar starting material ((S)-malic acid) from the less polar mono- and di-ester products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the acidic components, to identify and quantify the products and byproducts.[9]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | - Increase the excess of methanol to push the equilibrium forward. - Ensure efficient water removal by checking the proper functioning of the Dean-Stark apparatus or using freshly activated molecular sieves. |
| Hydrolysis of the ester during workup. | - During the neutralization step after the reaction, avoid excessive use of a strong base and keep the temperature low to prevent hydrolysis of the ester.[8] | |
| Inefficient water removal. | - If using a Dean-Stark trap, ensure the solvent forms an azeotrope with water and that the condensation and separation are occurring correctly. - If using molecular sieves, ensure they are properly activated (dried) before use and that a sufficient quantity is added. | |
| Formation of Significant Amounts of Byproducts (e.g., Dimethyl Fumarate) | Dehydration of malic acid due to harsh reaction conditions. | - Use a milder acid catalyst, such as a solid acid resin (e.g., Amberlyst 15), instead of concentrated sulfuric acid.[12] - Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. |
| Difficulty in Isolating the Monomethyl Ester | Formation of a mixture of mono- and diester. | - Carefully control the stoichiometry of malic acid to methanol. - Monitor the reaction progress and stop it when the desired monoester concentration is maximal. - Purification can be achieved through careful column chromatography. |
| Reaction Stalls or Proceeds Very Slowly | Inactive catalyst. | - Use a fresh batch of acid catalyst. If using a solid acid catalyst, ensure it has not been deactivated. |
| Insufficient temperature. | - Ensure the reaction is being conducted at the appropriate reflux temperature for the solvent system being used. |
Experimental Workflow & Visualization
Workflow for Water Removal using a Dean-Stark Apparatus
The following diagram illustrates the general workflow for synthesizing this compound using a Dean-Stark apparatus for azeotropic water removal.
Caption: Workflow for Fischer Esterification with Azeotropic Water Removal.
Decision Tree for Choosing a Water Removal Method
The choice of water removal technique depends on several factors. This decision tree can guide your selection process.
Caption: Decision Tree for Selecting a Water Removal Method.
References
-
Kuzmina, N.S., Portnova, S.V., & Krasnykh, E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Available at: [Link]
-
Kuzmina, N.S., Portnova, S.V., & Krasnykh, E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies. Available at: [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from: [Link]
- Sert, E., & Atalay, F. S. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 12(1), 32-35.
-
Fischer Esterification Procedure. (n.d.). University of California, Irvine. Retrieved from: [Link]
- Bhandare, R. B. (2018). Ion Exchangers as Catalyst in Esterification Reaction: A Review. International Journal of ChemTech Research, 11(01), 231-240.
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). MDPI. Available at: [Link]
-
Fischer Esterification Procedure. (n.d.). California State University, Sacramento. Retrieved from: [Link]
-
Quora. (2017). What happens when malic acid reacts with ethanol in the presence of concentrated sulphuric acid? Retrieved from: [Link]
-
chemeurope.com. (n.d.). Dean-Stark apparatus. Retrieved from: [Link]
- Bustos-Baena, A., et al. (2021). Analysis of the enantioselective synthesis of (R)-and (S)-dimethyl malate in methanol at 25 • C and 40 • C. Molecules, 26(11), 3168.
-
Azeotropic distillation (Dean-Stark). (2022). Chemistry Online. Retrieved from: [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from: [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from: [Link]
-
International Journal of Science and Research (IJSR). (2016). Molecular Sieves as Green Heterogeneous Acidic Catalyst for Esterification Reaction. Retrieved from: [Link]
- G. G. Joris and J. Vitrone. (1962). Ester interchange using molecular sieves. The Journal of Organic Chemistry, 27(11), 3983-3986.
-
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from: [Link]
-
Professor Davis. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. [Link]
- Ashworth, I. W., et al. (2015). Where Has My Acid Gone? Understanding the Self-Catalyzed Esterification of Maleic Acid in Methanol During Salt Formation. Organic Process Research & Development, 19(12), 1935-1941.
-
GL Sciences. (n.d.). Analysis of malic acid by HPLC. Retrieved from: [Link]
-
Reddit. (2020). Advice for Simple Fischer Esterification Reaction. Retrieved from: [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from: [Link]
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Reddit. (2023). Why are my ester hydrolysis not working. Retrieved from: [Link]
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Patsnap. (2019). Method for producing malic acid ester through direct esterification of malic acid aqueous solution. Retrieved from: [Link]
- U.S. Patent No. 4,082,788. (1978).
-
University of Massachusetts Boston. (n.d.). Experiment 29. The Fischer Esterification. Retrieved from: [Link]
- Taiwan Food and Drug Administration. (2013). Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods.
-
PubChem. (n.d.). Dimethyl maleate. Retrieved from: [Link]
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The University of Texas at Austin. (n.d.). CH 220C. Retrieved from: [Link]
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Preventing racemization of (S)-2-Hydroxysuccinic Acid Methyl Ester during reaction
A Guide to Preventing Racemization During Synthetic Transformations
Welcome to the Technical Support Center for (S)-2-Hydroxysuccinic Acid Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity at the α-carbon during chemical reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] For this compound, the chiral center is the α-carbon (C2), which is bonded to a hydrogen, a hydroxyl group, a methoxycarbonyl group, and a carboxymethyl group. The α-hydrogen is susceptible to abstraction under certain conditions, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a 1:1 mixture of the (S) and (R) enantiomers, thus destroying the desired stereochemistry.[1][3][4] This is critically important in pharmaceutical development, where only one enantiomer may possess the desired therapeutic activity.
Q2: What are the primary factors that induce racemization in α-hydroxy esters like this one?
A2: The primary drivers of racemization for α-hydroxy esters are:
-
Base: Basic conditions are the most common cause of racemization.[1][5] Bases can deprotonate the α-carbon, forming the planar enolate intermediate.[1][3] Even weak bases can initiate this process.
-
Acid: Acid catalysis can also lead to racemization, typically through the formation of a planar enol intermediate.[1][3][6]
-
Temperature: Elevated temperatures increase reaction rates, including the rate of racemization.[7][8][9] Reactions should generally be conducted at the lowest effective temperature.
-
Reaction Time: Prolonged exposure to conditions that promote racemization will lead to a greater loss of enantiomeric purity.
Q3: Can racemization occur during esterification or hydrolysis?
A3: Yes.
-
Esterification: During the esterification of the free carboxylic acid of (S)-2-hydroxysuccinic acid, racemization is a risk, especially under harsh acidic conditions (e.g., strong mineral acids at high temperatures) or if the carboxyl group is activated in a way that increases the acidity of the α-proton.[10][11]
-
Hydrolysis (Saponification): Base-catalyzed hydrolysis (saponification) of the methyl ester poses a significant risk of racemization. The basic conditions required for hydrolysis can readily deprotonate the α-carbon.[5] While the formation of the carboxylate salt makes subsequent deprotonation less likely, racemization can still occur before hydrolysis is complete.[5]
Q4: How can I detect and quantify racemization in my sample?
A4: The most common method is to determine the enantiomeric excess (ee) of your product. This can be achieved through:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. The sample is passed through a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[12]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. Often, the analyte must first be derivatized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent, the enantiomers are converted into diastereomers, which have distinct NMR spectra.[13] Chiral shift reagents can also be used to resolve the signals of the enantiomers directly.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The magnitude of the CD signal can be correlated to the enantiomeric excess.[14]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions to minimize racemization.
Issue 1: Loss of Optical Purity During Base-Catalyzed Hydrolysis of the Methyl Ester
Symptom: You are hydrolyzing this compound to the corresponding diacid using a base like NaOH or LiOH, but the final product shows significant racemization (low enantiomeric excess).
Cause: The basic reaction conditions are abstracting the proton on the α-carbon, leading to the formation of a planar enolate intermediate which then reprotonates non-stereoselectively.[1][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base-catalyzed hydrolysis.
Issue 2: Racemization During Amide Bond Formation with the Free Carboxylic Acid
Symptom: You have hydrolyzed the methyl ester to (S)-2-hydroxysuccinic acid and are now forming an amide bond. The final amide product is partially or fully racemic.
Cause: The carboxylic acid activation step, necessary for amide coupling, can lead to the formation of highly reactive intermediates (like oxazolones or symmetrical anhydrides) that are prone to racemization.[11] This is especially true for coupling reagents used without racemization-suppressing additives.[11]
Troubleshooting & Optimization:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Coupling Reagent | Carbodiimides (DCC, EDC) used alone. | Use carbodiimides in combination with an additive like HOBt, HOAt, or Oxyma. Alternatively, use phosphonium (PyBOP) or uronium (HBTU, HATU) reagents.[11] | Additives react with the initial reactive intermediate to form a more stable active ester, which is less susceptible to racemization before reacting with the amine.[11] |
| Base | Using excess strong, non-nucleophilic bases (e.g., DIEA) for extended periods. | Use the minimum required amount of base (typically 2-3 equivalents). Consider using a weaker base like N-methylmorpholine (NMM). | Excess base can directly promote α-proton abstraction, especially in activated intermediates. |
| Temperature | Running the coupling reaction at room temperature or elevated temperatures. | Perform the activation and coupling steps at low temperatures (e.g., 0°C to -15°C). | Lower temperatures slow down the rate of racemization relative to the rate of the desired amide bond formation. |
| Pre-activation Time | Long pre-activation times before adding the amine nucleophile. | Add the amine component as soon as possible after the activating agent and acid have been mixed. | Minimizing the lifetime of the highly reactive, racemization-prone intermediate reduces the opportunity for epimerization. |
Issue 3: Loss of Stereointegrity During Hydroxyl Group Modification
Symptom: You are protecting or modifying the hydroxyl group of this compound, and you observe racemization.
Cause: Reagents used for hydroxyl group modification can be basic or can generate basic byproducts, leading to α-proton abstraction. Alternatively, acidic conditions for protection/deprotection can also cause racemization.
Recommended Strategies:
-
Protecting Group Selection: Choose protecting groups that can be applied and removed under mild, preferably near-neutral, conditions. Silyl ethers (e.g., TBS, TIPS) are often a good choice, as they are typically installed using a mild base like imidazole and removed with a fluoride source (e.g., TBAF) or mild acid.
-
Reaction Conditions:
-
When using basic conditions (e.g., for acylation with an acid chloride/pyridine), perform the reaction at low temperatures (0°C or below).
-
Avoid strong, non-hindered bases like sodium hydride if possible. If required, use it at very low temperatures (-78°C) and for short durations.
-
For acid-catalyzed reactions (e.g., acetal formation), use mild acid catalysts (e.g., PPTS, CSA) instead of strong mineral acids and keep the temperature as low as possible.
-
Section 3: Experimental Protocols
Protocol 1: Minimized-Racemization Saponification of Methyl Ester
This protocol uses lithium hydroxide (LiOH) at a low temperature to minimize the risk of epimerization.
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice-water bath.
-
Add a pre-chilled aqueous solution of LiOH (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2-3 at 0°C using cold 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diacid.
-
Analyze the enantiomeric excess of a small sample (after re-esterification with a non-racemizing agent like diazomethane, if necessary for analysis) by chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general workflow. The specific column, mobile phase, and conditions must be optimized for your derivative.
-
Sample Preparation: Prepare a dilute solution of your final product (e.g., 1 mg/mL) in the mobile phase solvent.
-
Instrumentation:
-
Column: Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) for acidic analytes.
-
Detector: UV detector set to an appropriate wavelength (e.g., 210 nm).
-
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of both the (S) and (R) enantiomers.
-
Inject your sample under the same conditions.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% ee) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Caption: Workflow for ee% determination by Chiral HPLC.
References
- Vertex AI Search, Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. Accessed January 12, 2026.
- Vertex AI Search, Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - ETH Research Collection. Accessed January 12, 2026.
- Vertex AI Search, Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Accessed January 12, 2026.
- Vertex AI Search, Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed January 12, 2026.
- Vertex AI Search, Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC - PubMed Central. Accessed January 12, 2026.
- Vertex AI Search, Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Public
- Vertex AI Search, Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. Accessed January 12, 2026.
- Vertex AI Search, STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization - St. Paul's Cathedral Mission College. Accessed January 12, 2026.
- Vertex AI Search, 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Accessed January 12, 2026.
- Vertex AI Search, Esterification of malic acid on various catalysts - Fine Chemical Technologies. Accessed January 12, 2026.
- Vertex AI Search, Amino Acid Derivatives for Peptide Synthesis. Accessed January 12, 2026.
- Vertex AI Search, Racemization Overview, Mechanism & Examples - Lesson - Study.com. Accessed January 12, 2026.
- Vertex AI Search, Generic mechanisms for acid‐catalysed racemisation.
- Vertex AI Search, 3.1. Determination of Enantiomeric Purity by Direct Methods. Accessed January 12, 2026.
- Vertex AI Search, Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R) - SciELO. Accessed January 12, 2026.
- Vertex AI Search, CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. Accessed January 12, 2026.
- Vertex AI Search, Protecting Groups in Peptide Synthesis | Biosynth. Accessed January 12, 2026.
- Vertex AI Search, 7.
- Vertex AI Search, Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Accessed January 12, 2026.
- Vertex AI Search, Hydrolysis of various α-hydroxy esters a | Download Table - ResearchG
- Vertex AI Search, Malic acid - Wikipedia. Accessed January 12, 2026.
- Vertex AI Search, Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed. Accessed January 12, 2026.
- Vertex AI Search, Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC - NIH. Accessed January 12, 2026.
- Vertex AI Search, Supplemental Topics - MSU chemistry. Accessed January 12, 2026.
- Vertex AI Search, Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF - ResearchG
- Vertex AI Search, A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Accessed January 12, 2026.
- Vertex AI Search, Esterification of malic acid on various catalysts | Kuzmina - Fine Chemical Technologies. Accessed January 12, 2026.
- Vertex AI Search, Racemization of Carbonyl Compounds - AK Lectures. Accessed January 12, 2026.
- Vertex AI Search, Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Accessed January 12, 2026.
- Vertex AI Search, avoiding racemization during the synthesis of chiral butanoic acid derivatives - Benchchem. Accessed January 12, 2026.
- Vertex AI Search, racemize alpha chiral acid with LiOH? : r/Chempros - Reddit. Accessed January 12, 2026.
- Vertex AI Search, this compound | CAS 66212-45-1 | SCBT. Accessed January 12, 2026.
- Vertex AI Search, Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. Accessed January 12, 2026.
- Vertex AI Search, A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore | Request PDF - ResearchG
- Vertex AI Search, Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing | Journal of the American Chemical Society. Accessed January 12, 2026.
- Vertex AI Search, US5621117A - Method for the racemization of enantiomers of α-lipoic acid - Google P
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- 1. spcmc.ac.in [spcmc.ac.in]
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- 7. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yields in the Esterification of (S)-2-Hydroxysuccinic Acid
Welcome to the technical support center for the esterification of (S)-2-hydroxysuccinic acid, commonly known as (S)-malic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthesis. As a chiral molecule with both hydroxyl and dicarboxylic acid functionalities, (S)-malic acid presents unique challenges. This resource provides in-depth, experience-driven solutions to help you optimize your reaction yields and ensure the stereochemical integrity of your products.
FAQs and Troubleshooting Guides
Issue 1: My esterification reaction has a low conversion rate. What are the primary factors to investigate?
Low conversion in a Fischer-Speier esterification is a common issue stemming from the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product side, several factors must be optimized.
Underlying Causality: The Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2] According to Le Chatelier's principle, the equilibrium can be shifted to favor the formation of the ester by either using a large excess of one of the reactants (typically the alcohol) or by removing one of the products (water) as it is formed.[2][3]
Troubleshooting Protocol:
-
Increase the Molar Ratio of Alcohol: Using the alcohol as the solvent is a common and effective strategy to significantly increase its molar excess, thereby pushing the reaction forward.[3] A study on the esterification of acetic acid with ethanol demonstrated that increasing the alcohol excess from a 1:1 ratio to a 10-fold excess boosted the yield from 65% to 97%.[3]
-
Efficient Water Removal: The continuous removal of water is critical. A Dean-Stark apparatus is the standard glassware for this purpose.[4][5] It collects the water-alcohol azeotrope that distills from the reaction mixture. Upon condensation, the water separates from the less dense organic solvent and is trapped, while the solvent is returned to the reaction flask.[4][6] Ensure your solvent forms a suitable azeotrope with water (e.g., toluene or benzene).[7][8]
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are crucial. While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective, they can also promote side reactions.[9][10] Consider using p-toluenesulfonic acid (p-TsA) or a solid acid catalyst like Amberlyst™ ion-exchange resins.[7][9] These can be easier to remove from the reaction mixture and may offer better selectivity.[7][11] The optimal catalyst loading should be determined empirically, typically ranging from 1-5 mol% relative to the carboxylic acid.[8]
Issue 2: I'm observing significant formation of byproducts, specifically fumaric and maleic acid esters. How can I minimize these?
The formation of unsaturated diesters is a major competing pathway in the esterification of malic acid, arising from the dehydration of the secondary alcohol.[7][11]
Underlying Causality: The acid catalyst and heat required for esterification can also catalyze the elimination of the hydroxyl group from the malic acid backbone. This dehydration reaction forms a carbon-carbon double bond, leading to the formation of maleic acid (the cis-isomer) and fumaric acid (the trans-isomer).[12][13] These unsaturated dicarboxylic acids are then esterified under the reaction conditions to yield the corresponding diesters.[7][11] Studies have shown that strong acids like sulfuric acid can particularly promote this side reaction.[7][11]
Troubleshooting Protocol:
-
Optimize Catalyst Selection: Research indicates that while sulfuric acid leads to high conversion of malic acid, it also results in a higher proportion of dehydration byproducts.[7][11] Heterogeneous catalysts, such as the sulfonic acid-functionalized resin Amberlyst 36 Dry, have been shown to provide a better balance between conversion and selectivity, minimizing the formation of fumaric and maleic esters.[7][11]
-
Control Reaction Temperature: Higher temperatures accelerate the rate of both esterification and dehydration.[14][15] However, dehydration often has a higher activation energy, meaning its rate increases more significantly with temperature. Therefore, it is crucial to find the lowest effective temperature that allows for a reasonable esterification rate while minimizing dehydration. Conduct the reaction at the reflux temperature of the alcohol or azeotropic solvent, avoiding excessive heating.[16]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonged reaction times, even at optimal temperatures, can lead to an accumulation of byproducts.[9] The goal is to stop the reaction once the maximum yield of the desired malic acid ester is achieved, before significant byproduct formation occurs.
Data Presentation: Catalyst Effect on Byproduct Formation
| Catalyst | Malic Acid Conversion (%) | Fumaric/Maleic Ester Byproducts (%) | Reference |
| Sulfuric Acid | High | Higher | [7],[11] |
| p-Toluenesulfonic Acid | Moderate | Moderate | [7] |
| Amberlyst 36 Dry | High | Lower | [7],[11] |
Issue 3: How can I prevent racemization of the (S)-stereocenter during the reaction?
Maintaining the stereochemical integrity of the chiral center at C2 is paramount, especially in pharmaceutical applications.
Underlying Causality: While the esterification of the carboxylic acid groups does not directly involve the chiral center, the acidic conditions and elevated temperatures can potentially lead to racemization. Dehydration to fumaric or maleic acid, followed by a Michael addition of water or alcohol, can re-form a hydroxyl group, but this process is likely to result in a racemic mixture as the intermediate is planar.[12]
Troubleshooting Protocol:
-
Use Milder Reaction Conditions: Employing milder catalysts and the lowest feasible temperatures can help preserve the stereochemistry. Enzyme-catalyzed esterification, for instance, operates under very mild conditions and is highly stereospecific, though it may not be suitable for all substrates or scales.
-
Minimize Reaction Time: As with byproduct formation, limiting the exposure of the chiral substrate to harsh conditions is key. Stop the reaction as soon as an acceptable conversion is reached.
-
Consider Alternative Esterification Methods: If racemization remains a significant issue with Fischer esterification, alternative methods that do not require strong acids and high heat should be considered. For example, reacting the sodium salt of (S)-malic acid with an alkyl halide via an Sₙ2 reaction, or using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), can be effective.[17]
Experimental Protocols & Visualizations
Protocol 1: General Fischer Esterification of (S)-2-Hydroxysuccinic Acid using a Dean-Stark Apparatus
This protocol outlines a standard procedure for the diesterification of (S)-malic acid.
Materials:
-
(S)-2-hydroxysuccinic acid
-
Alcohol (e.g., ethanol, n-butanol), >10 molar equivalents
-
Toluene (as azeotropic solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%)
-
Round-bottom flask
-
Dean-Stark trap[4]
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add (S)-2-hydroxysuccinic acid, the alcohol, toluene, and a magnetic stir bar.[8]
-
Catalyst Addition: Slowly add the acid catalyst to the stirring mixture.
-
Reflux and Water Removal: Assemble the Dean-Stark trap and reflux condenser. Heat the mixture to a gentle reflux.[16] Water will begin to collect in the graduated arm of the Dean-Stark trap.[5] Continue refluxing until no more water is collected (typically several hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water or a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1] Be cautious of CO₂ evolution if using bicarbonate.[1]
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, then filter.[18]
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester. The product can be further purified by vacuum distillation or column chromatography.[7]
Visualization: Esterification Workflow
Caption: A typical workflow for the Fischer esterification of (S)-malic acid.
FAQ 4: My reaction seems to stall, and I'm getting a mixture of monoester and diester. How do I drive it to completion?
The formation of a significant amount of monoester indicates that the reaction conditions are not sufficiently forcing to esterify the second, potentially more sterically hindered, carboxylic acid group.
Underlying Causality: (S)-Malic acid is a dicarboxylic acid. The two carboxylic acid groups may have slightly different reactivities. Incomplete reaction can result from insufficient reaction time, inadequate water removal, or catalyst deactivation.
Troubleshooting Protocol:
-
Extend Reaction Time: Continue the reflux until TLC or GC analysis shows the disappearance of the monoester intermediate.
-
Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit it.[9] Ensure all reagents and glassware are thoroughly dry. Use a dry grade of solid acid catalyst if applicable.[7]
-
Re-evaluate Catalyst: If using a heterogeneous catalyst like an ion-exchange resin, ensure you are using a sufficient quantity and that it has not been deactivated from previous use. Some resins may also have limitations due to their water content (e.g., Amberlyst 36 Wet vs. Dry).[7]
Visualization: Troubleshooting Low Diester Yield
Caption: A decision tree for troubleshooting incomplete diesterification.
References
-
Kuzmina, N.S., Portnova, S.V., & Krasnykh, E.L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. [Link]
- Taysun, M. B., Sert, E., & Atalay, F. S. (2014). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.
- Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2002). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
- Mihigo, S., & Nkurikiyimfura, J. B. (2020). Kinetic investigations on esterification of maleic anhydride with butanols. Chemistry & Chemical Technology, 14(3), 329-335.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Education in Chemistry. Retrieved from [Link]
-
Quora. (2017). What happens when malic acid reacts with ethanol in the presence of concentrated sulphuric acid? Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Reddit. (2020). FL1 #4 C/P SPOILER. r/Mcat. Retrieved from [Link]
-
Brainly. (2024). Which of the following statements does NOT correctly describe the dehydration of malic acid to fumaric acid. Retrieved from [Link]
- Margarida, B. R., Flores, L. I., de Lima Luz Junior, L. F., & Lenzi, M. K. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1), 6-11.
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]
Sources
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- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Dean-Stark_apparatus [chemeurope.com]
- 6. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 7. finechem-mirea.ru [finechem-mirea.ru]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 11. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
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- 14. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com]
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- 17. reddit.com [reddit.com]
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Technical Support Center: Purification of (S)-2-Hydroxysuccinic Acid Methyl Ester
Welcome to the technical support center for the purification of (S)-2-Hydroxysuccinic Acid Methyl Ester (SMHE). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and purity of your final product.
Introduction to Purification Challenges
This compound, a valuable chiral building block, presents a unique set of purification challenges. Its structure, containing a hydroxyl group, a carboxylic acid, and a methyl ester, makes it susceptible to various side reactions. Key difficulties include the removal of structurally similar impurities, prevention of racemization, and avoidance of hydrolysis or transesterification. This guide will address these issues systematically, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Presence of Diester and Unreacted Starting Materials
Question: My crude product shows significant amounts of dimethyl succinate and unreacted (S)-malic acid. How can I remove these effectively?
Answer: This is a common issue arising from the esterification reaction. The presence of the diester (dimethyl succinate) and unreacted diacid ((S)-malic acid) complicates purification due to their similar polarities to the desired monoester.
Causality:
-
Diester Formation: Excessive reaction time, high temperatures, or a high methanol to malic acid ratio can drive the reaction towards the formation of the diester.
-
Unreacted Malic Acid: Incomplete reaction due to insufficient catalyst, short reaction time, or inadequate water removal can leave unreacted starting material.
Troubleshooting Steps:
-
Liquid-Liquid Extraction: A primary and effective method is to exploit the acidic nature of the unreacted malic acid.
-
Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The unreacted malic acid will be deprotonated and move into the aqueous layer. The monoester and diester will remain in the organic layer.
-
Separate the layers. The aqueous layer can be acidified and extracted to recover the unreacted malic acid if desired.
-
The remaining organic layer now contains the monoester and diester.
-
-
Chromatographic Separation: Column chromatography is a powerful technique for separating the monoester from the diester.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar diester will elute first, followed by the more polar monoester. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Experimental Protocol: Extraction Workflow
Caption: Workflow for removal of unreacted acid and diester.
Issue 2: Contamination with Dehydration Byproducts
Question: My analysis indicates the presence of methyl fumarate and methyl maleate. What is the origin of these impurities and how can I prevent their formation?
Answer: The formation of unsaturated esters like methyl fumarate and methyl maleate is a known side reaction during the esterification of malic acid, proceeding through dehydration of the secondary alcohol.[1]
Causality:
-
Dehydration: The hydroxyl group of malic acid or its ester can be eliminated as water under acidic and/or high-temperature conditions, leading to the formation of fumaric and maleic acids, which are subsequently esterified.[1] Sulfuric acid is a particularly strong dehydrating agent and can promote this side reaction.[1]
Preventative Measures & Purification:
-
Milder Reaction Conditions:
-
Catalyst Choice: Use a less dehydrating acid catalyst, such as p-toluenesulfonic acid or an acidic ion-exchange resin (e.g., Amberlyst).[1]
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
Purification:
-
Crystallization: If the desired monoester is a solid, crystallization can be an effective method to remove these less polar impurities, which may remain in the mother liquor.
-
Chromatography: As with the diester, column chromatography can effectively separate the desired product from the fumarate and maleate esters.
-
Issue 3: Racemization of the Chiral Center
Question: I am concerned about the chiral purity of my this compound. What conditions can lead to racemization and how can I assess the enantiomeric excess?
Answer: Maintaining the stereochemical integrity of the chiral center at C2 is critical. Racemization can occur under harsh chemical conditions.
Causality:
-
Harsh pH: Both strongly acidic and strongly basic conditions, especially at elevated temperatures, can promote racemization of α-hydroxy acids and their esters. The mechanism can involve reversible enolization or other equilibrium processes.
-
Prolonged Heating: Extended exposure to high temperatures, even under neutral conditions, can sometimes lead to racemization.
Prevention and Analysis:
-
Mild Purification Techniques:
-
Avoid prolonged exposure to strong acids or bases during workup and purification.
-
Use milder purification techniques like flash chromatography or crystallization at moderate temperatures.
-
-
Assessing Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (ee). A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.[2][3][4]
-
NMR with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral shift reagent can be used to resolve the signals of the two enantiomers, allowing for quantification.
-
Protocol: Chiral HPLC Screening
Caption: Systematic approach for chiral HPLC method development.
Issue 4: Hydrolysis of the Ester Group
Question: During aqueous workup, I seem to be losing product and regenerating malic acid. How can I minimize hydrolysis?
Answer: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially under basic or strongly acidic conditions.
Causality:
-
Base-Mediated Hydrolysis (Saponification): Washing with strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the ester. Even milder bases like sodium bicarbonate can cause some hydrolysis if the contact time is prolonged.
-
Acid-Catalyzed Hydrolysis: Workup with strong aqueous acids can also catalyze the reverse reaction of esterification.
Troubleshooting Steps:
-
Use of Mild Bases: For neutralizing acidic catalysts, use a saturated solution of sodium bicarbonate and minimize the contact time.
-
Brine Washes: After the base wash, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove residual water and dissolved salts, and can reduce the extent of hydrolysis.
-
Temperature Control: Perform all aqueous workup steps at room temperature or below to slow down the rate of hydrolysis.
-
Prompt Drying: After the final wash, immediately dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.
Data Summary: Common Impurities and Analytical Signatures
| Impurity | Chemical Structure | Potential Origin | Key 1H NMR Signals (in CDCl₃, approximate δ) |
| (S)-Malic Acid | HOOC-CH(OH)-CH₂-COOH | Unreacted starting material | ~4.5 (m, 1H, -CH(OH)-), ~2.8-3.0 (m, 2H, -CH₂-) |
| Dimethyl (2S)-2-hydroxysuccinate | CH₃OOC-CH(OH)-CH₂-COOCH₃ | Over-esterification | ~3.7-3.8 (s, 6H, 2 x -OCH₃), ~4.4 (m, 1H, -CH(OH)-) |
| Dimethyl Fumarate | CH₃OOC-CH=CH-COOCH₃ (trans) | Dehydration byproduct | ~6.8 (s, 2H, vinyl), ~3.8 (s, 6H, 2 x -OCH₃) |
| Dimethyl Maleate | CH₃OOC-CH=CH-COOCH₃ (cis) | Dehydration byproduct | ~6.3 (s, 2H, vinyl), ~3.8 (s, 6H, 2 x -OCH₃) |
| (R)-2-Hydroxysuccinic Acid Methyl Ester | (Enantiomer of product) | Racemization | Indistinguishable from (S)-enantiomer by standard 1H NMR |
Note: Specific chemical shifts can vary depending on the solvent and concentration. The provided data is for general guidance. For definitive identification of trace impurities, consulting a comprehensive NMR chemical shift database is recommended.[5][6]
General Purification Protocol
This protocol provides a general workflow for the purification of this compound from a typical crude reaction mixture.
1. Initial Workup: Acid and Catalyst Removal
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in excess methanol, remove the bulk of the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (or another suitable water-immiscible organic solvent).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer). Caution: Perform this slowly to manage CO₂ evolution.
-
Water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which should now be largely free of acidic components.
2. Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, slurried in the initial mobile phase.
-
Determine the Mobile Phase: Use TLC to find a solvent system that provides good separation between the desired monoester and the major impurities (likely the diester). A common starting point is a mixture of hexane and ethyl acetate.
-
Load the Sample: Dissolve the crude product from the workup in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elute the Column: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane), is often most effective.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.
3. Final Purity Assessment
-
Analyze the purified product by 1H and 13C NMR to confirm its structure and chemical purity.
-
Determine the enantiomeric excess using a validated chiral HPLC method.
References
- Esterification of malic acid on various c
- Method of preparing monoesters.
- Mono esters of dicarboxylic acids, their preparation and use.
- Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules.
- Polymerization of malic acid and glycerol to obtain...
- Unsaturated oligoesters containing internal triple and double bonds based on DL-malic acid: synthesis, characterization and study of crosslinking via click reaction. Semantic Scholar.
- Poly(malic acid)
- Application Note and Protocol: Chiral HPLC Method for the Analysis of 2-Hydroxyoctanoic Acid Methyl Ester. Benchchem.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Process for preparation of dicarboxylic acid monoesters.
- This compound | CAS 66212-45-1 | SCBT. Santa Cruz Biotechnology.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Isomerization during hydrolysis of a methyl ester. Reddit.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group.
- This compound, TRC 250 mg | Buy Online. Fisher Scientific.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Examples for malic acid polymers. | Download Scientific Diagram.
- Chiral HPLC Separ
- 2-hydroxysuccinic acid methyl ester AldrichCPR. Sigma-Aldrich.
- (S)-2-Hydroxysuccinic acid | CAS 97-67-6. Selleck Chemicals.
- 2-hydroxysuccin
- This compound suppliers USA. Guidechem.
- Purification of malic acid.
- PREPARATION AND EVALUATION OF METHYL ESTERS DERIVED
- Hydrolysis of methyl esters.
- Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences.
- CAS No : 140235-34-3 | Product Name : 2-Hydroxysuccinic Acid Methyl Ester.
- Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review.
- COMMUNICATION 2D HSQC Chemical Shifts of Impurities
- 97-67-6|(S)-2-hydroxysuccinic acid|BLD Pharm. BLD Pharm.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- Why are my ester hydrolysis not working. Reddit.
- Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products.
- No.
- Process for racemisation of enantiomers of alpha-lipoic acid.
- Fisher Esterification, Reflux, Isolation and Purific
- Ester synthesis by transesterific
- Hydrolysis of methyl esters for production of fatty acids.
- SAFETY D
- 2-hydroxysuccinic acid methyl ester AldrichCPR. Sigma-Aldrich.
- By Detection. SIELC Technologies.
- Validating Analytical Methods for (S)
- Racemization method of S-lipoic acid and preparing method of R-lipoic acid.
- Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine.
- Process for the preparation of malic acid crystals.
- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. MDPI.
Sources
Technical Support Center: Enhancing Enantioselectivity with (S)-2-Hydroxysuccinic Acid Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing reactions involving (S)-2-Hydroxysuccinic Acid Methyl Ester (CAS 66212-45-1)[1]. This guide is designed for researchers, scientists, and drug development professionals who leverage this versatile chiral building block in asymmetric synthesis. Our goal is to provide actionable, field-proven insights to troubleshoot and systematically improve the enantioselectivity of your chemical transformations.
(S)-2-Hydroxysuccinic Acid, commonly known as L-Malic acid, and its derivatives are foundational to the "chiral pool," providing readily available, enantiomerically pure starting materials for complex syntheses[2][3]. The inherent stereocenter in this compound is a powerful tool for directing the stereochemical outcome of a reaction, either by being incorporated directly into the target molecule or by serving as a chiral auxiliary[2]. This guide addresses common challenges encountered in preserving and transferring this chirality.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise enantiomeric excess (e.e.) in reactions with chiral synthons like this compound?
The loss of stereochemical integrity or the failure to induce high selectivity in subsequent steps can typically be traced to a few key factors:
-
Reaction Mechanism: Certain reaction pathways may proceed through intermediates (e.g., planar enolates) where the original stereocenter is either lost or its directing influence is minimized.
-
Reaction Conditions: Temperature, solvent, and reactant concentrations are critical variables. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the e.e.[4].
-
Catalyst Efficacy: In catalyst-driven stereoselective reactions, the choice of a chiral catalyst or ligand is paramount. An ineffective catalyst may not create a sufficiently differentiated energetic landscape for the transition states leading to the two enantiomers[5][6].
-
Substrate Control: The inherent chirality of the molecule may not be sufficient to direct the stereochemistry of a new center, especially if the new center is formed far from the existing one. In such cases, reagent control (using a chiral reagent or catalyst) becomes necessary.
Q2: I am performing a Michael addition using a derivative of this compound and observing low enantioselectivity. Where should I start troubleshooting?
The Michael addition is a powerful C-C bond-forming reaction where achieving high enantioselectivity is a common challenge[7][8]. The first step is a systematic evaluation of your reaction parameters. A logical workflow involves optimizing the catalyst, solvent, and temperature, in that order.
Below is a general troubleshooting workflow to guide your efforts.
Caption: General troubleshooting workflow for low enantioselectivity.
Q3: How does a chiral catalyst work to induce enantioselectivity?
A chiral catalyst creates an asymmetric environment for the reaction. It interacts with the substrate(s) to form diastereomeric transition states that have different activation energies. The transition state leading to the major enantiomer has a lower activation energy, meaning it forms faster than the transition state leading to the minor enantiomer. Even a small difference in activation energy can lead to a large difference in the ratio of products.
Caption: Energy profile of a chiral catalyst-mediated reaction.
Troubleshooting Guide: Specific Issues
Issue 1: Poor Enantiomeric Excess (e.e.) in a Lewis Acid-Catalyzed Reaction
You are attempting an enantioselective reaction, such as a Michael or aldol addition, using a chiral Lewis acid catalyst, but the product shows an e.e. of <50%.
Possible Cause 1: Ineffective Catalyst/Ligand System The synergy between the metal center and the chiral ligand is crucial for creating a well-defined, sterically hindered chiral pocket. If the ligand is too flexible or does not coordinate effectively, it will fail to discriminate between the two prochiral faces of the substrate.
-
Expert Insight: The "bite angle" and steric bulk of the chiral ligand are critical design parameters. For instance, linked-BINOL complexes and various BOX (bis(oxazoline)) ligands have shown success in controlling stereoselectivity by creating a rigid and well-defined chiral environment around the metal center[5][9].
-
Troubleshooting Action: Screen a panel of ligands with the same metal. If using a BOX ligand, try variants with different substituents (e.g., Ph, i-Pr, t-Bu) at the stereocenter to tune the steric environment.
Possible Cause 2: Non-Optimal Reaction Temperature Higher temperatures can overcome the subtle energy differences between the diastereomeric transition states, leading to a loss of selectivity[4].
-
Expert Insight: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the two stereochemical pathways. Lowering the temperature increases the impact of this energy difference on the product ratio. Cryogenic temperatures (e.g., -78 °C) are often required to "lock in" the preferred transition state geometry[5].
-
Troubleshooting Action: Run the reaction at a series of decreasing temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) and analyze the e.e. at each point. See Protocol 2 for a detailed methodology.
| Temperature (°C) | Typical Effect on e.e. (%) | Causality |
| 50 | Low | Sufficient thermal energy to overcome both activation barriers easily. |
| 25 (RT) | Moderate | The energetic preference for the selective pathway begins to dominate. |
| 0 | Good | Reduced thermal energy significantly favors the lower-energy transition state. |
| -78 | Excellent | The higher-energy pathway is effectively "frozen out," maximizing selectivity. |
Possible Cause 3: Inappropriate Solvent Choice The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states through coordination and polarity effects[4][5].
-
Expert Insight: Non-coordinating, non-polar solvents like toluene or dichloromethane often promote higher enantioselectivity because they are less likely to interfere with the crucial catalyst-substrate interaction. Polar, coordinating solvents like THF or MeCN can sometimes compete with the substrate for binding to the Lewis acid, disrupting the organized chiral environment.
-
Troubleshooting Action: Perform a solvent screen using a range of solvents with varying polarities. See Protocol 3 .
| Solvent | Polarity | Typical Effect on e.e. (%) | Causality |
| Toluene | Non-polar | High | Minimizes interference with the chiral catalyst-substrate complex. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate-High | Good general-purpose solvent, but can sometimes coordinate weakly. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low-Moderate | Lewis basic oxygen can coordinate to the catalyst, disrupting the chiral pocket. |
| Acetonitrile (MeCN) | Polar Aprotic | Low | Strong coordination to the metal center often leads to poor selectivity. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol provides a framework for efficiently screening different chiral ligands for a given metal-catalyzed reaction.
-
Setup: In parallel, oven-dry a series of reaction vials equipped with stir bars. Allow to cool under an inert atmosphere (N₂ or Ar).
-
Catalyst Pre-formation: In each vial, add the metal precursor (e.g., Cu(OTf)₂, 10 mol%). Add a solution of a different chiral ligand (e.g., a unique BOX ligand, 11 mol%) in the reaction solvent (e.g., Toluene). Stir at room temperature for 30-60 minutes.
-
Initiation: Cool the vials to the desired temperature (e.g., 0 °C). Add the substrate derived from this compound (1.0 eq).
-
Reaction: Add the second reactant (e.g., the Michael acceptor, 1.2 eq) dropwise.
-
Monitoring & Quench: Stir the reactions and monitor by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Workup & Analysis: Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the e.e. of the crude product from each vial using Chiral HPLC (Protocol 4 ).
Protocol 2: Temperature Optimization Study
-
Setup: Prepare a single, larger-scale reaction mixture of your catalyst, ligand, and substrate under an inert atmosphere, using the best conditions identified from Protocol 1 .
-
Aliquoting: At the starting temperature (e.g., 25 °C), add the final reactant to initiate the reaction. Immediately withdraw a small aliquot (e.g., 0.1 mL) and quench it in a separate vial containing a quenching agent.
-
Temperature Gradient: Place the main reaction vessel in a cooling bath and lower the temperature stepwise (e.g., to 0 °C, -20 °C, -40 °C, -78 °C).
-
Sampling: Allow the reaction to stir at each new temperature for a set period (e.g., 2 hours), then withdraw and quench another aliquot.
-
Analysis: After the final time point, work up each quenched aliquot and analyze the e.e. by Chiral HPLC to determine the optimal temperature for enantioselectivity.
Protocol 3: Solvent Screening Protocol
-
Setup: In parallel, add the pre-formed chiral catalyst (from the best ligand in Protocol 1 ) to a series of inert-atmosphere reaction vials.
-
Solvent Addition: Remove the solvent used for catalyst formation under vacuum and add a different anhydrous solvent (e.g., Toluene, THF, DCM, Hexane, MeCN) to each vial.
-
Reaction: Cool the vials to the optimal temperature (from Protocol 2 ) and add the substrates as previously described.
-
Analysis: Monitor, quench, and work up each reaction. Analyze the e.e. by Chiral HPLC to identify the solvent that provides the highest selectivity.
Protocol 4: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL in Hexane/Isopropanol).
-
Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for the class of compound you are analyzing (e.g., Chiralcel OD-H, AD-H).
-
Method Development:
-
Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).
-
Set a flow rate of 1.0 mL/min.
-
Monitor the elution using a UV detector at a wavelength where your compound absorbs.
-
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the e.e. using the formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Validation: To confirm peak identity, inject a sample of the racemic material to ensure both peaks are present and well-resolved.
References
-
Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577-83. [Link]
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Bustos-Baena, A., et al. (2025). Analysis of the enantioselective synthesis of (R)-and (S)-dimethyl malate in methanol at 25 • C and 40 • C. ResearchGate. [Link]
-
Nagy, Z. K., et al. (2025). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. ResearchGate. [Link]
-
Nagy, Z. K., et al. (2018). Enantioselective Preparation of Chiral Succinimide Derivatives by Mechanochemical Catalytic Michael Addition. Semantic Scholar. [Link]
-
Unknown Authors. (2025). A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester. ResearchGate. [Link]
-
Sagan, F., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. National Institutes of Health (NIH). [Link]
-
MDPI. (2023). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. MDPI. [Link]
-
Wang, T., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
-
MDPI. (2023). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
West, T. H., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, ACS Publications. [Link]
-
Nakajima, M., et al. (2016). Enantioselective Michael Addition of a Malonic Ester to a Maleic Ester Catalyzed by Lithium Binaphtholate. Sci-Hub. [Link]
-
Kabak, Y., et al. (2018). Asymmetric synthesis of (S)-dihydrokavain from l-malic acid. ResearchGate. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor. [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis Lecture Notes. University of Windsor. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Enantioselective Michael Addition of Malonates to Enones. ResearchGate. [Link]
-
Unknown Authors. (2025). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. ResearchGate. [Link]
-
Wiley, R. H., & Smith, N. R. (n.d.). Coumalic Acid. Organic Syntheses Procedure. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Byproducts formed during the synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester
Welcome to the technical support center for the synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their experiments.
Introduction
This compound, also known as (S)-Malic acid methyl ester, is a valuable chiral building block in organic synthesis. A prevalent method for its synthesis is the Fischer esterification of (S)-malic acid with methanol, catalyzed by an acid. While seemingly straightforward, this reaction is often accompanied by the formation of undesired byproducts that can complicate purification and reduce yields. This guide provides in-depth, experience-driven insights into identifying, understanding, and mitigating these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?
A1: The most frequently encountered byproducts are dimethyl fumarate and dimethyl maleate.[1][2][3][4] These arise from a dehydration reaction that competes with the desired esterification.
Q2: How are these fumarate and maleate byproducts formed?
A2: The formation of these byproducts is a consequence of the dehydration of the secondary alcohol group in either the starting material, (S)-malic acid, or the product, this compound.[1][2][3][4] This elimination reaction creates a carbon-carbon double bond, leading to the formation of maleic acid (the cis-isomer) and fumaric acid (the trans-isomer), which are subsequently esterified to their corresponding dimethyl esters.
Q3: Can other byproducts be formed?
A3: While less common, the formation of dimethyl succinate has been observed. This can occur if the starting malic acid contains succinic acid as an impurity, or if trace metals and a hydrogen source are present, leading to the hydrogenation of the double bond in the fumarate and maleate byproducts.
Q4: Does the choice of acid catalyst affect byproduct formation?
A4: Yes, the choice of catalyst can influence the selectivity of the reaction. While byproduct formation is often observed with various catalysts, strong dehydrating acids like sulfuric acid may promote the dehydration side reaction to a greater extent compared to other catalysts.[1][2] Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 36 Dry), have been shown to provide a good balance between high conversion rates and selectivity, potentially minimizing byproduct formation.[1][2][3][4]
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a structured approach to troubleshooting and minimizing the formation of unwanted byproducts during the synthesis of this compound.
Issue 1: High Levels of Dimethyl Fumarate and Dimethyl Maleate
Root Cause Analysis:
The primary cause is the acid-catalyzed dehydration of the secondary hydroxyl group of malic acid or its methyl ester. This is often exacerbated by elevated reaction temperatures and prolonged reaction times.
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures accelerate the esterification, they disproportionately favor the dehydration side reaction. It is crucial to find the optimal temperature that balances a reasonable reaction rate with minimal byproduct formation.
-
Catalyst Selection: Consider using a milder acid catalyst or a heterogeneous catalyst. As suggested by literature, catalysts like Amberlyst 36 Dry can offer improved selectivity.[1][2][3][4]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or HPLC. Over-extending the reaction time can lead to increased dehydration.
-
Water Removal: Employing a Dean-Stark apparatus or adding molecular sieves can help remove water as it is formed, driving the esterification equilibrium towards the product and potentially reducing the opportunity for side reactions.
Experimental Protocol: Minimizing Dehydration Byproducts
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-malic acid and a 5-10 fold molar excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as Amberlyst 36 Dry (approximately 10-20% by weight of the malic acid).
-
Reaction: Heat the mixture to a gentle reflux (the boiling point of methanol, approximately 65 °C) and stir.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, neutralizing the catalyst, and analyzing by GC-MS or HPLC.
-
Work-up: Once the reaction has reached optimal conversion (before significant byproduct formation), cool the mixture, filter off the catalyst, and remove the excess methanol under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction and the competing side reactions.
Caption: Reaction scheme showing the desired esterification pathway and the competing dehydration pathway.
Quantitative Data Summary
The choice of catalyst can significantly impact the yield and purity of the final product. The table below summarizes findings from a study on the esterification of malic acid with n-butanol, which provides insights applicable to methyl ester synthesis.
| Catalyst | Yield of Dibutyl Malate (%) | Purity (%) | Reference |
| Sulfuric Acid | 71 | Lower | [1] |
| Orthophosphoric Acid | 68 | Moderate | [1] |
| p-Toluenesulfonic Acid | 56 | Moderate | [1] |
| Amberlyst 36 Dry | 70 | Higher | [1][2] |
| KU-2 FPP | 86 | Moderate | [1] |
Note: While this data is for the dibutyl ester, the trend in selectivity and yield offers a valuable guide for the synthesis of the dimethyl ester.
Troubleshooting Logic Flowchart
This flowchart provides a step-by-step guide to diagnosing and resolving issues related to byproduct formation.
Caption: Troubleshooting workflow for minimizing dehydration byproducts.
References
-
Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. [Link]
-
Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies. [Link]
-
Esterification of malic acid on various catalysts. (2020). ResearchGate. [Link]
-
Esterification of malic acid on various catalysts. (2020). Fine Chemical Technologies. [Link]
Sources
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. researchgate.net [researchgate.net]
- 4. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
Technical Support Center: Stability of (S)-2-Hydroxysuccinic Acid Methyl Ester
Welcome to the Technical Support Center for (S)-2-Hydroxysuccinic Acid Methyl Ester (CAS 66212-45-1). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on the stability of this compound, particularly under acidic conditions. Here, we will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
The principal stability issue is acid-catalyzed hydrolysis . In the presence of aqueous acid and heat, the methyl ester group is susceptible to hydrolysis, reverting the compound to (S)-2-hydroxysuccinic acid (L-Malic Acid) and methanol.[1] This is a reversible reaction, and its equilibrium position is dictated by the experimental conditions.[1][2]
-
Expert Insight: The reaction is essentially the reverse of a Fischer esterification.[3] The presence of excess water will drive the equilibrium toward the hydrolysis products (malic acid and methanol).[1][2] Therefore, strictly anhydrous conditions are paramount if the goal is to preserve the ester form.
Q2: Can the chiral center at the C2 position epimerize under acidic conditions?
Epimerization of the α-hydroxy acid moiety is a potential concern, though it is generally less kinetically favorable than hydrolysis under typical acidic conditions. The presence of a strong acid can facilitate the formation of a carbocation intermediate at the C2 position, which could lead to a loss of stereochemical purity. However, significant epimerization often requires more forcing conditions (higher temperatures, stronger acids) than hydrolysis.
Q3: Are there other degradation pathways I should be aware of?
Yes, under more extreme acidic conditions and elevated temperatures (e.g., 150-280 °C), the parent molecule, malic acid, is known to undergo dehydration to form fumaric acid (the more stable trans-isomer) and maleic acid.[4] While the ester is more stable than the diacid, this pathway should be considered if your experiment involves high temperatures.
-
Expert Insight: The formation of fumaric acid from malic acid is an elimination reaction.[4] In some cases, this can be an intended synthetic route, but for stability studies, its appearance as an impurity, often detected by HPLC, indicates excessive thermal and acidic stress.[5]
Troubleshooting Guide
Problem 1: My HPLC analysis shows a new, earlier-eluting peak over time in my acidic sample.
-
Likely Cause: This is the classic signature of ester hydrolysis. The product, (S)-malic acid, is more polar than its methyl ester due to the free carboxylic acid group. In reversed-phase HPLC, more polar compounds typically have shorter retention times.
-
Troubleshooting Steps:
-
Confirm Identity: Spike a sample with an authentic standard of (S)-malic acid. If the new peak co-elutes, you have confirmed hydrolysis.
-
Quantify the Change: Integrate the peak areas of both the ester and the malic acid peak at different time points (t=0, t=1h, t=4h, etc.) to determine the rate of hydrolysis under your specific conditions.
-
Mitigation: If hydrolysis is undesirable, reduce the water content of your system, lower the temperature, or use a weaker, non-nucleophilic acid if the chemistry allows.
-
Problem 2: I'm observing a small peak in my HPLC that corresponds to fumaric or maleic acid.
-
Likely Cause: Your reaction or storage conditions are too harsh, causing dehydration of the malic acid backbone. This is often coupled with hydrolysis, as the free diacid is more prone to dehydration.[4]
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most critical parameter. Dehydration reactions have a high activation energy and are significantly slowed at lower temperatures.[4]
-
Re-evaluate Acid Choice: Strong mineral acids like sulfuric acid can promote dehydration.[6] Consider if a milder organic acid could serve the catalytic purpose without promoting this side reaction.
-
Confirm with Standards: Use standards of fumaric and maleic acid to confirm the identity of these impurity peaks.[5]
-
Problem 3: My chiral purity assay (e.g., chiral HPLC) shows a growing peak for the (R)-enantiomer.
-
Likely Cause: You are observing acid-catalyzed epimerization at the C2 position. This indicates that the conditions are severe enough to protonate the hydroxyl group, facilitating its temporary removal and allowing for racemization through a planar intermediate.
-
Troubleshooting Steps:
-
Immediate Temperature Reduction: Lowering the temperature is the most effective way to slow this process.
-
pH Control: Operate at the highest pH possible that still allows for your desired reaction to proceed. The rate of epimerization is highly dependent on proton concentration.
-
Solvent Effects: Consider using a less polar, aprotic solvent if your reaction chemistry permits. This can disfavor the formation of charged intermediates required for epimerization.
-
Mechanistic Insights & Visualizations
Understanding the degradation mechanisms is key to preventing them. Below are simplified diagrams illustrating the primary stability challenges.
Mechanism 1: Acid-Catalyzed Hydrolysis
The hydrolysis of the methyl ester is a multi-step nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[1][3][7]
Caption: Workflow of Acid-Catalyzed Ester Hydrolysis.
Logical Flow for Stability Troubleshooting
When an unknown impurity appears, a logical diagnostic workflow can quickly identify the root cause.
Caption: Decision tree for identifying degradation pathways.
Experimental Protocols
Protocol 1: Monitoring Acidic Stability by Reversed-Phase HPLC
This protocol provides a framework for quantifying the rate of hydrolysis of this compound.
Objective: To determine the percentage of the ester remaining over time under specific acidic conditions.
Materials:
-
This compound
-
(S)-Malic Acid reference standard
-
Fumaric Acid reference standard
-
HPLC-grade Acetonitrile (ACN) and Water
-
Phosphoric acid or Formic acid (for mobile phase)
-
C18 Reversed-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A low pH mobile phase (e.g., pH 2.8) is often used to ensure carboxylic acids are protonated for good peak shape.[8]
-
Standard Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the ester in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare separate 1 mg/mL stock solutions of (S)-Malic Acid and Fumaric Acid.
-
-
Stability Sample Preparation (Time Zero):
-
Prepare your reaction mixture. For example, create a 0.1 mg/mL solution of the ester in 0.1 M HCl.
-
Immediately withdraw an aliquot, quench the reaction (e.g., by diluting 10-fold in mobile phase or neutralizing with a calculated amount of base), and inject it into the HPLC. This is your t=0 sample.
-
-
Incubation: Maintain the reaction mixture at the desired temperature (e.g., 40 °C).
-
Time Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots, quench them in the same manner as the t=0 sample, and inject them into the HPLC.
-
Analysis:
-
Identify peaks based on the retention times of your standards.
-
Calculate the Area % of the ester at each time point relative to the total area of all related peaks (Ester + Malic Acid + Dehydration Products).
-
Plot Area % of the ester vs. time to determine the stability profile.
-
| Parameter | Typical Condition | Rationale |
| Column | C18, 4.6x150 mm | Standard for separating moderately polar small molecules. |
| Mobile Phase | A: 0.1% H₃PO₄ in H₂OB: Acetonitrile | Acidified mobile phase ensures consistent protonation of analytes for sharp, reproducible peaks.[8] |
| Detection | UV at 210 nm | Wavelength at which the carboxylic acid and ester chromophores absorb. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures consistent retention times.[8] |
References
- CN112979447B - Preparation method of fumaric acid - Google Patents.
-
Ch20: Hydrolysis of Esters - University of Calgary. Available at: [Link]
-
acid-catalyzed mechanism of ester hydrolysis - YouTube. Available at: [Link]
-
mechanism of ester hydrolysis - YouTube. Available at: [Link]
-
mechanism for the acid catalysed hydrolysis of esters - Chemguide. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
-
Catalytic oxidative dehydrogenation of malic acid to oxaloacetic acid - RSC Publishing. Available at: [Link]
-
Malic acid - Wikipedia. Available at: [Link]
-
Maleic Acid by Dehydration of Malic Acid ? - Sciencemadness.org. Available at: [Link]
-
Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine - SciELO. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
Secondary isotope effects in dehydration of malic acid by fumarate hydratase | Journal of the American Chemical Society. Available at: [Link]
-
Analysis of malic acid by HPLC - GL Sciences. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. CN112979447B - Preparation method of fumaric acid - Google Patents [patents.google.com]
- 5. glsciences.com [glsciences.com]
- 6. Malic acid - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester
Welcome to the technical support center for the synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve high yields and excellent enantioselectivity in your experiments.
Introduction
This compound, also known as (S)-Malic acid methyl ester, is a valuable chiral building block in the synthesis of many pharmaceutical compounds and fine chemicals. Its stereochemistry is crucial for the biological activity of the final products. The most common and efficient method for its synthesis is the asymmetric hydrogenation of a prochiral α-keto ester, namely dimethyl oxalacetate. The choice of catalyst is paramount in this transformation, as it dictates the enantioselectivity, yield, and overall efficiency of the reaction. This guide will focus on the selection and use of homogeneous catalysts for this purpose.
Catalyst Selection and Comparison
The asymmetric hydrogenation of dimethyl oxalacetate is typically catalyzed by transition metal complexes with chiral ligands. Ruthenium- and Iridium-based catalysts are among the most successful. Below is a comparison of some commonly employed catalytic systems.
| Catalyst System | Chiral Ligand | Typical Substrate/Catalyst Ratio | Pressure (atm H₂) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ru(OAc)₂( (S)-BINAP) | (S)-BINAP | ~1700:1 | 100 | 20 | 95% aq. MeOH | >99 | 96 (S) | [1] |
| Ru-SunPhos/CeCl₃·7H₂O | (S)-SunPhos | 1000:1 | 50 | 50 | EtOH | 100 | up to 98.3 | [2] |
| Ir-P,N,O Complex | Simple alkane-diyl-based P,N,O-ligands | 1000:1 | - | - | - | High | up to 98 | [3] |
Note: The data presented is for representative α-keto esters and may vary for dimethyl oxalacetate. Optimization of reaction conditions is crucial for achieving the best results.
Experimental Workflow
A general workflow for the synthesis of this compound via asymmetric hydrogenation is depicted below.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best for the synthesis of this compound?
A1: The "best" catalyst depends on your specific requirements, such as desired enantioselectivity, cost, and available equipment. Ruthenium-BINAP catalysts are well-established and provide high enantioselectivity. [4][5]Iridium-based catalysts can also be highly effective, sometimes under milder conditions. [3]It is recommended to perform a small-scale screen of a few catalysts to determine the optimal one for your system.
Q2: What are the most critical parameters to control in this reaction?
A2: The most critical parameters are:
-
Chirality of the ligand: This directly determines the stereochemistry of the product.
-
Exclusion of air and moisture: The catalysts are often air-sensitive. [6]* Temperature and hydrogen pressure: These affect both the reaction rate and enantioselectivity.
-
Solvent purity: Impurities can poison the catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing them by:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the conversion by integrating the signals of the starting material and product.
Q4: How do I remove the catalyst after the reaction is complete?
A4: For homogeneous catalysts, removal typically involves:
-
Solvent Evaporation: The reaction solvent is removed under reduced pressure.
-
Silica Gel Chromatography: The crude product is purified by column chromatography. The metal complex will often remain on the silica gel. [7]3. Extraction: In some cases, an extractive workup with an aqueous solution can help remove some of the catalyst components. [8] Q5: What is the best way to determine the enantiomeric excess (ee) of the product?
A5: The most common and accurate methods are:
-
Chiral Gas Chromatography (GC): If the product is sufficiently volatile, it can be analyzed directly on a chiral GC column. [9]* Chiral High-Performance Liquid Chromatography (HPLC): This is a very common method. The product may need to be derivatized to be detected by a UV detector. [10]
Experimental Protocols
Protocol 1: In-situ Preparation of Ru(OAc)₂( (S)-BINAP) Catalyst
This protocol is adapted from a general procedure for BINAP-Ruthenium catalyst preparation. [1] Materials:
-
[RuCl₂(benzene)]₂
-
(S)-(-)-BINAP
-
Sodium acetate
-
Degassed toluene
-
Degassed ethanol
Procedure:
-
In a Schlenk flask under an argon atmosphere, add [RuCl₂(benzene)]₂ (1.0 mmol) and (S)-(-)-BINAP (2.1 mmol).
-
Add degassed toluene (50 mL) via cannula.
-
Heat the reddish-brown suspension at 55-60°C for 10 minutes.
-
Add degassed ethanol (20 mL). The solution should turn to a clear orange-yellow.
-
To this solution, add a solution of sodium acetate (6.1 mmol) dissolved in hot, degassed ethanol (10 mL).
-
Stir the mixture at 55-60°C for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ru(OAc)₂( (S)-BINAP) complex as a solid. This can be used directly in the hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of Dimethyl Oxalacetate
Materials:
-
Ru(OAc)₂( (S)-BINAP) (prepared as in Protocol 1 or purchased)
-
Dimethyl oxalacetate
-
Methanol (degassed)
-
High-pressure autoclave or Parr hydrogenator
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox or under a stream of argon, charge a glass liner for the autoclave with the Ru(OAc)₂( (S)-BINAP) catalyst (substrate/catalyst ratio of ~1000-2000:1).
-
Add degassed methanol to the liner.
-
Add the dimethyl oxalacetate to the liner.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 50-100 atm) with hydrogen.
-
Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for the required time (e.g., 8-24 hours).
-
After the reaction time, carefully vent the hydrogen pressure.
-
Remove the reaction mixture from the autoclave for work-up and analysis.
Protocol 3: Product Purification
Materials:
-
Crude reaction mixture
-
Silica gel
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the concentrated crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mechanistic Insights
The asymmetric hydrogenation of α-keto esters with Ru-BINAP catalysts is believed to proceed through a catalytic cycle involving the coordination of the substrate to the ruthenium hydride species, followed by migratory insertion and hydrogenolysis to release the product and regenerate the catalyst.
References
Sources
- 1. Cooperative effects of ruthenium micellar catalysts and added surfactants in transfer hydrogenation of ketones in water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Highly Enantioselective Hydrogenation of Cyclic Enol Acetates Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. uma.es [uma.es]
Validation & Comparative
A Comparative Guide to (S)- and (R)-2-Hydroxysuccinic Acid Methyl Ester for Researchers and Drug Development Professionals
In the landscape of chiral molecules, the subtle yet profound differences between enantiomers dictate their biological activity, metabolic pathways, and overall pharmacological profiles. This guide offers an in-depth comparison of (S)-2-Hydroxysuccinic Acid Methyl Ester and (R)-2-Hydroxysuccinic Acid Methyl Ester, the methyl esters of the naturally occurring L-malic acid and its unnatural D-isomer, respectively. Understanding the distinct characteristics of these enantiomers is paramount for researchers in medicinal chemistry, biochemistry, and drug development, where stereochemistry is a critical determinant of therapeutic efficacy and safety.
Introduction to Chirality and its Significance
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. Enantiomers, the pairs of these mirror-image isomers, often exhibit identical physical properties in an achiral environment. However, within the chiral environment of a biological system—replete with stereospecific enzymes, receptors, and other biomolecules—their behavior can diverge dramatically. This divergence underscores the importance of studying enantiomers as distinct chemical entities.
This compound, derived from the ubiquitous L-malic acid, is a component of numerous metabolic pathways, including the citric acid cycle.[1] Its enantiomer, (R)-2-Hydroxysuccinic Acid Methyl Ester, is less common in nature but serves as a valuable chiral building block in synthetic chemistry and has been investigated for potential applications in cancer and amyloidosis research.[2][3] This guide will dissect the key physicochemical and biological differences between these two molecules, providing the necessary data and protocols to empower informed decisions in research and development.
Physicochemical Properties: A Tale of Two Enantiomers
While enantiomers share many physical properties, their interaction with plane-polarized light is a defining characteristic that sets them apart. This property, known as optical activity, is a cornerstone of chiral analysis.
| Property | This compound | (R)-2-Hydroxysuccinic Acid Methyl Ester |
| Synonyms | (S)-Methyl 2-hydroxysuccinate, L-Malic acid methyl ester | (R)-Methyl 2-hydroxysuccinate, D-Malic acid methyl ester |
| CAS Number | 66212-45-1[4] | 83540-94-7[2] |
| Molecular Formula | C₅H₈O₅[4] | C₅H₈O₅[2] |
| Molecular Weight | 148.11 g/mol [4] | 148.11 g/mol [2] |
| Appearance | Solid[5] | Data not available |
| Specific Rotation ([α]D) | Negative (levorotatory) | Positive (dextrorotatory) |
Spectroscopic Characterization: Unveiling the Chiral Signature
While standard NMR and IR spectroscopy cannot distinguish between enantiomers in an achiral solvent, they provide the fundamental structural fingerprint of the 2-hydroxysuccinic acid methyl ester backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical ¹H NMR spectrum of racemic 2-hydroxysuccinic acid methyl ester, one would expect to see signals corresponding to the methoxy protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic methylene protons. Similarly, the ¹³C NMR spectrum would show distinct resonances for the two carbonyl carbons, the methoxy carbon, the methine carbon, and the methylene carbon.
To differentiate between the (S) and (R) enantiomers using NMR, a chiral environment must be introduced. This can be achieved through the use of:
-
Chiral Solvating Agents: These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.
-
Chiral Derivatizing Agents: Covalent bonding of the enantiomers to a chiral auxiliary molecule creates diastereomers with distinct NMR spectra.
Infrared (IR) Spectroscopy: The IR spectrum of 2-hydroxysuccinic acid methyl ester is characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl group and the carboxylic acid, C=O stretches of the ester and carboxylic acid, and C-O stretching vibrations. The spectra for the (S) and (R) enantiomers in an achiral medium are identical.
Biological Activity and Pharmacological Considerations: The Enantiomeric Divide
The biological activities of the parent compounds, (S)- and (R)-malic acid, offer insights into the potential differences between their methyl ester derivatives. (S)-Malic acid is a key intermediate in cellular metabolism.[1] Following oral administration, maleic acid esters are expected to be hydrolyzed to maleic acid and the corresponding alcohol, suggesting that the systemic toxicity and biological effects would be largely driven by the resulting malic acid enantiomer.[7]
While specific comparative studies on the biological activities of (S)- and (R)-2-hydroxysuccinic acid methyl ester are limited, the principle of stereospecificity in drug action is well-established. Different enantiomers of a drug can exhibit quantitative differences in activity (one being more potent than the other) or qualitative differences (exhibiting different pharmacological effects). For instance, in a study of fumaric acid esters, dimethyl fumarate (DMF) and monoethyl fumarate (MEF) were found to have distinct pharmacodynamic responses.[5] This highlights the potential for even closely related esters to elicit different biological outcomes.
The investigation into (R)-2-Hydroxysuccinic acid methyl ester for applications in cancer and amyloidosis research suggests a unique biological profile for this "unnatural" enantiomer that warrants further exploration.[3]
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC.[2] Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds.
Illustrative Workflow for Chiral HPLC Method Development:
Caption: A generalized workflow for the chiral separation of enantiomers using HPLC.
Protocol: Chiral HPLC Separation of (S)- and (R)-2-Hydroxysuccinic Acid Methyl Ester
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. For acidic compounds, the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary to improve peak shape and resolution. A typical starting mobile phase could be n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the compounds have absorbance (e.g., 210 nm).
-
Sample Preparation: Prepare a stock solution of the racemic 2-hydroxysuccinic acid methyl ester in the mobile phase at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 100 µg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation and record the chromatogram.
-
The two enantiomers should elute as separate peaks. The resolution between the peaks should be calculated to assess the quality of the separation. A resolution value greater than 1.5 indicates baseline separation.
-
Enantiomeric Differentiation by NMR Spectroscopy using a Chiral Derivatizing Agent
This protocol describes an indirect method for distinguishing between the (S) and (R) enantiomers by converting them into diastereomers with different NMR spectra.
Conceptual Diagram of Chiral Derivatization for NMR Analysis:
Caption: The process of using a chiral derivatizing agent to create diastereomers for NMR analysis.
Protocol: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)
-
Materials:
-
Racemic 2-hydroxysuccinic acid methyl ester
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
-
Procedure:
-
In a dry NMR tube, dissolve a small amount (e.g., 5-10 mg) of the racemic 2-hydroxysuccinic acid methyl ester in approximately 0.5 mL of anhydrous CDCl₃.
-
Add a few drops of anhydrous pyridine to act as a scavenger for the HCl generated during the reaction.
-
Add a slight molar excess of (R)-Mosher's acid chloride to the solution.
-
Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until completion (disappearance of the starting material's carbinol proton signal).
-
Acquire the ¹H and ¹⁹F NMR spectra of the resulting diastereomeric Mosher's esters.
-
-
Analysis: The resulting diastereomers, (S,R)- and (R,R)-Mosher's esters, will have different chemical environments for the protons and fluorine atoms near the newly formed ester linkage. This will result in separate and distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the differentiation and quantification of the original enantiomers.
Conclusion
The choice between using (S)- or (R)-2-Hydroxysuccinic Acid Methyl Ester in a research or drug development program is a critical decision that must be based on a thorough understanding of their distinct stereochemical properties. While their physical and spectroscopic characteristics in an achiral setting are identical, their interactions within a chiral biological milieu can lead to significantly different outcomes. This guide has provided a comparative overview of these enantiomers, along with practical experimental protocols for their separation and analysis. As the demand for enantiopure compounds in the pharmaceutical and biotechnology industries continues to grow, a detailed characterization of individual stereoisomers, such as the methyl esters of malic acid, remains a cornerstone of modern chemical and biological research.
References
-
PubChem. (n.d.). Dimethyl malate. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 400 MHz, H₂O, experimental) (HMDB0000092). Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Wurth, B. T., et al. (2021). Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e950. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000254). Retrieved from [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0168685). Retrieved from [Link]
-
NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 226 MHz, H₂O, predicted) (NP0322156). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000156). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). (S)-dimethyl 2-(dimethylamino)succinate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2008). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl maleate. Retrieved from [Link]
-
PubChem. (n.d.). Malic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11, 8049. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]
-
Australian Government Department of Health. (2021). Maleic acid esters (short chain) - Evaluation statement. Retrieved from [Link]
-
MDPI. (2023). Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization?. Molecules, 28(6), 2568. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Chemoenzymatic synthesis of enantiopure 1,4 dihydropyridine derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enzymes in organic synthesis-29 : Preparations of enantiomerically pure cis -2,3- and 2,4-dimethyl lactones via horse liver alcohol dehydrogenase-catalyzed oxidations. Retrieved from [Link]
- Google Patents. (n.d.). US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate.
- Google Patents. (n.d.). CN112094189A - Synthesis method of dimethyl succinylsuccinate.
-
ResearchGate. (2012). Synthesis of dimethyl succinate catalyzed by ionic liquids. Retrieved from [Link]
- Google Patents. (n.d.). CN102070448A - Method for preparing dimethyl succinate.
-
Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]
-
MDPI. (2017). Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 9(12), 693. Retrieved from [Link]
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- 4. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(-)-苹果酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Guide to the Spectroscopic Differentiation of (R)- and (S)-2-Hydroxysuccinic Acid Methyl Ester Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern chemical and pharmaceutical sciences. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to distinguish and quantify them is not merely an academic exercise but a critical necessity for safety, efficacy, and quality control. This guide provides an in-depth comparison of spectroscopic techniques for differentiating the enantiomers of 2-Hydroxysuccinic Acid Methyl Ester (also known as methyl malate), a key chiral building block.
We will explore the theoretical underpinnings, practical experimental protocols, and comparative data for three principal spectroscopic methodologies: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Our focus is on explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific rigor.
Section 1: Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical techniques offer a direct and non-invasive window into the three-dimensional structure of chiral molecules by measuring the differential interaction with left and right circularly polarized light.[1][2] For molecules like methyl malate, these methods are indispensable for assigning the absolute configuration (AC).
Vibrational Circular Dichroism (VCD) Spectroscopy
Expertise & Experience: VCD spectroscopy is the infrared analog of electronic circular dichroism and measures the differential absorption of circularly polarized light at the frequencies of vibrational transitions.[3][4] Its power lies in providing a rich fingerprint of a molecule's 3D structure, making it exceptionally sensitive to its absolute configuration.[5][6] Unlike ECD, VCD does not require a UV-Vis chromophore, making it applicable to a wider range of molecules, including methyl malate.[5] The resulting spectrum for one enantiomer is a mirror image of the other, providing an unambiguous assignment.[4]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve a sufficient amount of the 2-Hydroxysuccinic Acid Methyl Ester sample (typically 1-10 mg) in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃) to a concentration of approximately 0.05–0.1 M. The solvent must be transparent in the IR region of interest.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[3]
-
Data Acquisition:
-
Acquire a background spectrum of the pure solvent in the sample cell.
-
Acquire the VCD spectrum of the sample solution. Data collection typically involves averaging thousands of scans over several hours to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption signals.[4]
-
Measure the VCD of the opposite enantiomer under identical conditions to confirm the mirror-image relationship.
-
-
Data Processing: The final VCD spectrum is presented as the difference in absorbance (ΔA = A_L - A_R) versus wavenumber (cm⁻¹).
Trustworthiness through Validation: The protocol's integrity is validated by comparing the experimental spectrum with a theoretically predicted spectrum. Using Density Functional Theory (DFT) calculations, the VCD spectrum for a chosen absolute configuration (e.g., R) is simulated.[5][7] A match between the experimental and simulated spectra confirms the absolute configuration. The spectrum for the (S)-enantiomer should be the inverse.
Data Presentation: Expected VCD Spectra
While specific experimental data for 2-Hydroxysuccinic Acid Methyl Ester is not readily published, the expected outcome is clear. The key vibrational modes (e.g., C=O stretch, O-H bend, C-O stretch) will show distinct positive or negative peaks (bisignate signals) in the VCD spectrum.
| Vibrational Mode | Expected (R)-Enantiomer VCD Signal | Expected (S)-Enantiomer VCD Signal | Rationale |
| Carbonyl Stretch (~1740 cm⁻¹) | Positive (+) | Negative (-) | The stereocenter's configuration dictates the chiral environment around the C=O bond, leading to differential absorption. |
| C-O-H Bend (~1400 cm⁻¹) | Negative (-) | Positive (+) | The bending motion is strongly coupled to the chiral center, resulting in a distinct VCD signal. |
| C-O Stretch (~1200 cm⁻¹) | Positive (+) | Negative (-) | Stretching of the ester and alcohol C-O bonds are sensitive probes of the 3D arrangement. |
Note: The signs (+/-) are illustrative. The actual signs depend on the molecule's preferred conformation in solution.
Visualization: VCD Experimental & Validation Workflow
Caption: Logical workflow for absolute configuration determination using Mosher's acid analysis.
NMR with Chiral Shift Reagents (CSRs)
Expertise & Experience: CSRs, typically paramagnetic lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are used to determine enantiomeric excess (e.e.). [8][9]The CSR forms a transient, diastereomeric complex with the enantiomers in solution. [10]The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts (lanthanide-induced shifts, LIS) of nearby nuclei. Because the two diastereomeric complexes are different, the magnitude of the LIS will be different for each enantiomer, causing a single peak in the original spectrum to split into two separate peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.
Experimental Protocol: CSR Analysis for Enantiomeric Excess
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the 2-Hydroxysuccinic Acid Methyl Ester sample in an anhydrous deuterated solvent.
-
Titration with CSR: Add a small, measured amount of the CSR (e.g., 5-10 mg) to the NMR tube. Agitate and re-acquire the spectrum.
-
Optimization: Continue adding small portions of the CSR and acquiring spectra until a pair of well-resolved peaks for a characteristic proton (e.g., the ester methyl protons) is observed. Excessive CSR can cause significant line broadening, so optimization is key. [9]4. Quantification: Integrate the two separated signals corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100.
Section 3: Comparative Summary and Applications
The choice of technique depends on the analytical goal: absolute configuration assignment or enantiomeric purity determination.
| Technique | Primary Application | Strengths | Weaknesses |
| VCD Spectroscopy | Absolute Configuration | - Direct, non-destructive- Rich structural information<[3]br>- No chromophore needed | - Requires specialized equipment- Long acquisition times- Requires theoretical calculations |
| ECD Spectroscopy | Absolute Configuration | - High sensitivity- Relatively fast | - Requires a UV-Vis chromophore<[2]br>- Less structural detail than VCD- Requires theoretical calculations |
| NMR with CDA | Absolute Configuration | - High reliability (Mosher's)- Uses standard NMR equipment- Provides definitive assignment | - Destructive (sample is consumed)- Requires chemical reaction- Can be complex for multifunctional molecules |
| NMR with CSR | Enantiomeric Excess (e.e.) | - Fast and straightforward- Uses standard NMR equipment- Direct quantification | - Does not provide absolute configuration- Can cause line broadening<[9]br>- Accuracy depends on resolution |
Applications in Drug Development:
-
Asymmetric Synthesis: VCD, ECD, and Mosher's analysis are critical for verifying the absolute configuration of a newly synthesized chiral molecule.
-
Quality Control: NMR with CSRs is an efficient method for routine quality control checks to ensure the enantiomeric purity of drug batches meets regulatory standards.
-
Process Chemistry: Rapid e.e. determination helps in optimizing reaction conditions for enantioselective syntheses.
Conclusion
No single spectroscopic method is universally superior for the chiral analysis of 2-Hydroxysuccinic Acid Methyl Ester. Chiroptical methods like VCD and ECD, when paired with quantum mechanical calculations, provide the most direct and unambiguous route to determining absolute configuration. For orthogonal validation or when chiroptical instrumentation is unavailable, NMR-based derivatization with Mosher's acid is a robust and trusted alternative. For rapid and routine quantification of enantiomeric purity, NMR with chiral shift reagents remains an efficient and powerful tool. A multi-faceted approach, leveraging the strengths of each technique, provides the highest level of confidence in stereochemical assignments, ensuring the integrity and safety of chiral molecules in research and development.
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A Comparative Guide to the Biological Activities of (S)- and (R)-2-Hydroxysuccinic Acid Methyl Ester Derivatives
Introduction: The Significance of Chirality in Biological Systems
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit markedly different biological activities.[1] This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[2] One enantiomer may elicit a desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[3]
This guide provides a comparative analysis of the potential biological activities of the (S)- and (R)-enantiomers of 2-hydroxysuccinic acid methyl ester, derivatives of the naturally occurring L-malic acid.[4] While direct comparative studies on these specific methyl esters are limited, we can extrapolate potential differences in their cytotoxic, antimicrobial, enzyme-inhibiting, and anti-inflammatory properties based on the known activities of malic acid and the principles of stereospecificity.
Comparative Biological Activity: A Stereochemical Perspective
The introduction of a methyl ester to 2-hydroxysuccinic acid (malic acid) increases its lipophilicity, which can influence its cellular uptake and interaction with biological targets. It is hypothesized that the (S)- and (R)-enantiomers of the methyl ester derivative will exhibit differential biological activities due to their distinct spatial arrangements.
Cytotoxicity: A Tale of Two Enantiomers
Malic acid has demonstrated cytotoxic effects, particularly against cancer cell lines.[5][6][7] Studies have shown that it can induce apoptosis and necrosis in different cell types.[5] It is plausible that the (S)- and (R)-enantiomers of its methyl ester derivative will display stereospecific cytotoxicity. One enantiomer may exhibit greater potency in inhibiting the proliferation of cancer cells while showing lower toxicity towards normal cells. This selectivity is a crucial aspect of anticancer drug development.[8][9]
Table 1: Postulated Differential Cytotoxic Activity
| Enantiomer | Postulated Activity | Rationale |
| (S)-2-Hydroxysuccinic Acid Methyl Ester | Potentially higher cytotoxicity against specific cancer cell lines. | As the derivative of the natural L-malic acid, it may be more readily recognized and metabolized by cellular enzymes, potentially leading to the production of cytotoxic intermediates in cancer cells. |
| (R)-2-Hydroxysuccinic Acid Methyl Ester | May exhibit a different cytotoxicity profile, possibly targeting different cell lines or having lower potency. | The unnatural configuration might lead to different interactions with chiral cellular components, resulting in a distinct biological response. |
Antimicrobial Activity: A Potential for Stereoselective Inhibition
Dicarboxylic acids and their derivatives have been investigated for their antimicrobial properties.[10][11][12] The mechanism of action is often attributed to the disruption of the cell membrane or the inhibition of essential metabolic pathways.[12] Chirality can play a significant role in the antimicrobial efficacy of a compound, with one enantiomer potentially being more effective at inhibiting microbial growth.[10]
Table 2: Postulated Differential Antimicrobial Activity
| Enantiomer | Postulated Activity | Rationale |
| This compound | May show enhanced activity against certain bacterial or fungal strains. | Stereospecific interactions with microbial enzymes or cell surface components could lead to more effective inhibition. |
| (R)-2-Hydroxysuccinic Acid Methyl Ester | May have a different spectrum of antimicrobial activity or lower potency. | The "unnatural" stereochemistry might not fit as effectively into the active sites of microbial enzymes. |
Enzyme Inhibition: Targeting Metabolic Pathways
Malate dehydrogenase (MDH), a key enzyme in the citric acid cycle, is a potential target for malic acid derivatives.[13][14][15][16] Inhibition of MDH can disrupt cellular metabolism and is a target for therapeutic intervention in diseases like cancer.[17][18] It is highly probable that the (S)- and (R)-enantiomers of 2-hydroxysuccinic acid methyl ester will exhibit stereoselective inhibition of MDH and other metabolic enzymes.
Table 3: Postulated Differential Enzyme Inhibition
| Enantiomer | Postulated Activity | Rationale |
| This compound | Potentially a more potent inhibitor of malate dehydrogenase. | Its structure is more similar to the natural substrate (L-malate), suggesting a higher affinity for the enzyme's active site. |
| (R)-2-Hydroxysuccinic Acid Methyl Ester | May act as a weaker inhibitor or an inhibitor of different enzymes. | The different spatial arrangement could lead to a poorer fit in the active site of malate dehydrogenase. |
Anti-inflammatory Activity: Modulation of Signaling Pathways
Recent studies have suggested that dicarboxylic acid esters can modulate inflammatory signaling pathways, such as the NF-κB pathway.[19] The NF-κB signaling cascade is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.[20][21][22][23] A comparative study on dimethyl malate and dimethyl fumarate indicated differential effects on NF-κB signaling, with dimethyl fumarate showing greater efficacy.[19] This suggests that the stereochemistry of 2-hydroxysuccinic acid methyl ester could influence its anti-inflammatory properties.
Caption: Hypothesized differential inhibition of the NF-κB signaling pathway by (S)- and (R)-2-hydroxysuccinic acid methyl ester.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of the (S)- and (R)-enantiomers of 2-hydroxysuccinic acid methyl ester, the following detailed experimental protocols are recommended.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.
-
Procedure:
-
Seed cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the (S)- and (R)-2-hydroxysuccinic acid methyl ester derivatives in culture medium.
-
Replace the medium in the wells with the prepared dilutions of the test compounds and include appropriate controls (untreated cells and vehicle control).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells treated with a lysis buffer).
-
Antimicrobial Assays
This is a qualitative method to assess the antimicrobial susceptibility of bacteria.[8][20][21]
-
Procedure:
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[20]
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[8]
-
Impregnate sterile paper disks with known concentrations of the (S)- and (R)-esters.
-
Place the disks onto the inoculated agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
-
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][22][24]
-
Procedure:
-
Prepare serial two-fold dilutions of the (S)- and (R)-esters in a suitable broth medium in a 96-well microtiter plate.[2]
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of the compound that shows no visible turbidity.
-
Enzyme Inhibition Assay: Malate Dehydrogenase
This assay measures the ability of the test compounds to inhibit the activity of malate dehydrogenase.[17][25][26]
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A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (S)-2-Hydroxysuccinic Acid Methyl Ester
(S)-2-Hydroxysuccinic Acid Methyl Ester, a derivative of L-Malic acid, is a well-established C4 chiral building block in asymmetric synthesis. Its defined stereocenter and versatile functional groups—a secondary alcohol, a methyl ester, and a free carboxylic acid—make it a valuable starting point for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. However, reliance on a single chiral synthon can limit synthetic strategy and innovation. This guide provides an in-depth comparison of viable alternatives, focusing on their synthetic accessibility, strategic advantages, and performance, supported by experimental data and protocols to empower researchers in drug development and synthetic chemistry.
The Benchmark: Understanding this compound
This compound belongs to the "chiral pool," meaning it is an enantiomerically pure compound derived from abundant natural sources, in this case, L-Malic acid.[1] Its utility lies in the differential reactivity of its two carboxyl groups, allowing for selective transformations. The secondary hydroxyl group provides another handle for modification or for directing stereoselective reactions.
Core Alternatives: Expanding the Synthetic Toolkit
The selection of an alternative is dictated by the specific synthetic target. Key considerations include the desired carbon skeleton, functionality, and stereochemistry. We will explore three principal classes of alternatives: other malic acid derivatives, versatile β-hydroxy esters, and C4 synthons from different natural precursors.
The Malic Acid Family: A Universe of C4 Synthons
L-Malic acid and its enantiomer, D-Malic acid, are inexpensive and highly versatile C4 building blocks.[2] By employing different protective group strategies and transformations, a wide array of advanced chiral intermediates can be generated, often surpassing the direct utility of the benchmark methyl ester.[1][2]
-
(S)- and (R)-Malic Acid: The di-acid itself is a cornerstone. It can be used directly or converted into derivatives that guide stereoselective reactions as chiral auxiliaries.[3] Its two carboxylic acids and one hydroxyl group can be selectively functionalized to create diverse synthons.[4]
-
Cyclic Derivatives (Anhydrides and Lactones): Conversion of malic acid into cyclic structures like malic anhydride or β-lactones activates the molecule for specific transformations, such as regioselective ring-opening reactions, providing access to differentiated di-esters or amides.
-
Protected Malates: Selective protection of one carboxyl group and the hydroxyl group allows the remaining functionality to be manipulated independently. For example, (S)-(-)-Dimethyl Malate is a common starting point for multi-step syntheses.
The power of the malic acid family lies in its role as a versatile chiral pool, where a single, inexpensive starting material can be elaborated into numerous distinct building blocks.
Caption: Versatility of (S)-Malic Acid as a Chiral Pool Starting Material.
β-Hydroxy Esters: Access Through Asymmetric Catalysis
While the chiral pool provides synthons with fixed stereochemistry, asymmetric catalysis offers the flexibility to create a vast range of β-hydroxy esters with tailored structures.[5][6] These are crucial intermediates for synthesizing valuable products like statins and insect pheromones.[5][7]
-
Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation of β-keto esters is a powerful method for producing β-hydroxy esters with excellent enantiomeric excesses.[5] This method is highly reliable and has been widely adopted in industrial processes.
-
Biocatalytic Reduction: Using enzymes, such as alcohol dehydrogenases from microorganisms like Baker's yeast, prochiral β-keto esters can be reduced to their corresponding (S)- or (R)-β-hydroxy esters with high regio- and enantioselectivity under mild, sustainable conditions.[5][6][8] This chemoenzymatic approach is a green alternative to metal-based catalysis.[9]
C4 Synthons from Alternative Natural Precursors
Nature provides other readily available chiral molecules that can be converted into densely functionalized C4 building blocks.
-
D-Erythorbic Acid / L-Ascorbic Acid: These inexpensive, commercially available materials can be transformed in just a few steps into multifunctional, selectively protected C4 synthons, offering a different pattern of stereochemistry and functionality compared to malic acid.[10][11][12]
-
Tartaric Acid: Like malic acid, tartaric acid is a C4 di-acid but with two chiral centers. It serves as an excellent starting point for the synthesis of C2-symmetric ligands and complex molecules.
These alternatives are particularly useful when the target molecule requires a stereochemical arrangement not easily accessible from malic acid.
Performance Comparison: A Data-Driven Analysis
The choice of building block ultimately depends on its performance in a given synthetic context. This table summarizes the key attributes of the discussed alternatives.
| Building Block Class | Typical Source | Key Advantages | Potential Limitations | Typical ee/de |
| This compound | Chiral Pool (L-Malic Acid) | Readily available, well-defined stereochemistry. | Limited structural diversity, differentiation of carboxyls can be challenging. | >99% |
| Other Malic Acid Derivatives | Chiral Pool (L/D-Malic Acid) | Inexpensive, highly versatile, access to many synthons from one source.[1] | Synthesis of advanced synthons requires multiple steps. | >99% |
| β-Hydroxy Esters (Asymmetric Catalysis) | Asymmetric Synthesis | High structural diversity, tunable stereochemistry (S or R), high ee.[5] | Requires development of specific catalytic conditions for each substrate. | 90-99% |
| β-Hydroxy Esters (Biocatalysis) | Chemoenzymatic Synthesis | Green/sustainable, mild conditions, very high enantioselectivity.[6] | Substrate scope can be limited by enzyme specificity. | >99% |
| Derivatives from Erythorbic/Ascorbic Acid | Chiral Pool | Access to different stereochemical patterns, highly functionalized.[11] | May require more complex synthetic manipulations. | >99% |
Experimental Protocols: From Theory to Practice
Reproducibility is the cornerstone of synthetic chemistry. The following protocols provide detailed, step-by-step methodologies for the synthesis and application of alternative chiral building blocks.
Protocol 1: Synthesis of an Advanced Malic Acid Synthon - (S)-4-(tert-Butyldimethylsilyloxy)-3-hydroxybutan-1-ol
This protocol demonstrates the transformation of (S)-Dimethyl Malate into a versatile C4 building block with differentiated hydroxyl groups, a common strategy in natural product synthesis.
Causality: The workflow starts with the readily available (S)-Dimethyl Malate. A chemoselective reduction of the less-hindered ester is achieved using NaBH₄ after in-situ lactonization. The resulting primary alcohol is then protected with a bulky silyl group (TBS) to differentiate it from the secondary alcohol, which is revealed upon reductive opening of the lactone with a strong reducing agent like LiAlH₄. This sequence provides a C4 synthon ready for bidirectional elaboration.
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- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Asymmetric synthesis of penostatins A–D from l-ascorbic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of (S)-2-Hydroxysuccinic Acid Methyl Ester in Chiral Synthesis: A Comparative Guide
In the landscape of modern drug discovery and fine chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and economic viability of a synthetic route.[1][2][3] (S)-2-Hydroxysuccinic Acid Methyl Ester, a derivative of the naturally occurring (S)-malic acid, has emerged as a versatile and valuable C4 chiral synthon.[4][5][6] This guide provides a comprehensive cost-benefit analysis of utilizing this ester in synthesis, presenting an objective comparison with common alternatives, supported by experimental insights and economic considerations for researchers, scientists, and drug development professionals.
Physicochemical Properties and Stereochemical Integrity
This compound, with the chemical formula C5H8O5 and a molecular weight of 148.11 g/mol , is a white to off-white solid at room temperature.[4][5][7] Its structure features two carboxylic acid functionalities, one of which is esterified, and a hydroxyl group at the chiral center. This trifunctional nature allows for a diverse range of chemical transformations, making it a highly adaptable intermediate in multi-step syntheses. The stereochemical purity of this building block is paramount, as it directly translates to the enantiomeric excess (e.e.) of the final product.[8][9]
Synthetic Utility and Mechanistic Considerations
The primary synthetic utility of this compound lies in its application as a precursor for introducing chirality and specific functionalities into target molecules. The hydroxyl and carboxylic acid/ester groups can be selectively manipulated. For instance, the hydroxyl group can be protected, inverted, or transformed into a leaving group for nucleophilic substitution, while the carboxylic acid and ester moieties can undergo reductions, amidations, or further esterifications.
A key reaction is the diastereoselective α-alkylation of the corresponding enolate, where the existing stereocenter directs the approach of the electrophile.[10] This "self-reproduction of chirality" is a powerful strategy for creating new stereocenters with high diastereoselectivity.[11]
Comparative Analysis with Alternative Chiral Building Blocks
While this compound is a potent chiral synthon, several alternatives are available, each with distinct advantages and disadvantages. The choice of a building block is often dictated by the specific synthetic target, reaction conditions, and cost constraints.[1]
| Chiral Building Block | Key Features | Advantages | Disadvantages |
| This compound | C4 synthon with hydroxyl, ester, and carboxylic acid functionalities. | Versatile for diverse functional group transformations. | May require additional protection/deprotection steps. |
| (S)-Mandelic Acid | Aromatic α-hydroxy acid. | Useful for synthesizing chiral pharmaceuticals; acts as a resolving agent.[1] | Aromatic ring may not be desired in all target molecules. |
| Ethyl (S)-Lactate | Readily available C3 chiral building block. | Inexpensive and can be used as a chiral solvent.[1] | Limited to C3 insertions without further elaboration. |
| Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate) | C4 building block with functional groups at both ends. | Allows for bidirectional modifications in complex syntheses.[1] | Can be more expensive than simpler lactate esters. |
Experimental Protocols
To provide a practical context, detailed methodologies for key transformations are essential for reproducibility and adaptation.
Protocol 1: Diastereoselective α-Alkylation of Diethyl (S)-Malate
This protocol demonstrates the principle of "self-reproduction of chirality" using a related malate derivative.
Materials:
-
(-)-Diethyl (S)-malate
-
Diisopropylamine
-
n-Butyllithium in hexane
-
Tetrahydrofuran (THF), anhydrous
-
3-Bromo-1-propene (allyl bromide)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure: [10]
-
Set up a dry, three-necked flask under an argon atmosphere.
-
Add diisopropylamine (120 mmol) and 200 mL of anhydrous THF to the flask and cool to -75°C.
-
Slowly add n-butyllithium (100 mmol) over 10 minutes, maintaining the temperature below -60°C.
-
After 30 minutes, add a solution of (-)-diethyl (S)-malate (50 mmol) in 5 mL of THF dropwise.
-
Warm the reaction mixture to -20°C for 30 minutes, then re-cool to -75°C.
-
Add 3-bromo-1-propene (124 mmol) at a rate that keeps the temperature below -70°C.
-
Stir the reaction for 2 hours at -75°C and then allow it to slowly warm to -5°C overnight.
-
Quench the reaction by adding a solution of glacial acetic acid (200 mmol) in 20 mL of diethyl ether at -50°C.
-
Pour the mixture into a separatory funnel containing 500 mL of ether and 70 mL of water.
-
Wash the organic layer successively with saturated sodium bicarbonate and sodium chloride solutions.
-
Extract the aqueous phases with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography. This procedure typically yields the allylated product with a high diastereomeric ratio (e.g., 92:8).[10]
Protocol 2: Enzymatic Enantioselective Esterification
This protocol illustrates an alternative approach to obtaining chiral esters using biocatalysis.
Materials:
-
Racemic 2-methylbutanoic acid
-
Methanol
-
Immobilized lipase (e.g., from Rhizomucor miehei)
-
Organic solvent (e.g., isooctane)
-
Molecular sieves
Procedure: [12]
-
To a solution of racemic 2-methylbutanoic acid in isooctane, add methanol.
-
Add the immobilized lipase and molecular sieves to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.
-
Monitor the reaction progress by gas chromatography to determine the conversion and enantiomeric excess of the (S)-2-methylbutanoic acid methyl ester.
-
Upon reaching the desired conversion, filter off the enzyme and molecular sieves.
-
The product can be isolated from the reaction mixture by distillation or other purification methods. Lipases often show high enantioselectivity for the (S)-isomer.[12][13]
Cost-Benefit Analysis
The economic feasibility of using a particular chiral building block extends beyond the initial purchase price. A holistic cost-benefit analysis must consider several factors:
-
Cost of Starting Material: this compound is commercially available from various suppliers.[5][14] Its cost should be compared with that of alternative synthons on a per-mole basis for the desired transformation.
-
Number of Synthetic Steps: A more expensive chiral building block may be justified if it leads to a shorter, more convergent synthetic route, thereby reducing overall labor, solvent, and energy costs.
-
Yield and Stereoselectivity: High yields and enantioselectivity are crucial for minimizing waste and avoiding costly chiral separations or resolutions later in the synthesis.[9] Asymmetric catalysis and enzymatic methods can offer high stereoselectivity but may involve expensive catalysts or enzymes.[15][16]
-
Reaction Conditions: The cost of reagents (e.g., expensive catalysts, protecting groups), solvents, and the energy required for heating or cooling can significantly impact the overall process cost.
-
Purification: The ease of purification of intermediates and the final product affects time and resource allocation. Crystalline intermediates can simplify purification compared to oils that require chromatography.
For instance, while the enzymatic resolution of a racemic acid might seem attractive due to the low cost of the initial racemate, the cost of the enzyme, longer reaction times, and the fact that the maximum theoretical yield is 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled) must be factored in.[9]
Visualizations
Synthetic Workflow: Diastereoselective Alkylation
Caption: Decision tree for selecting a chiral building block.
Conclusion
This compound stands as a highly effective and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its trifunctional nature provides a rich platform for a multitude of synthetic transformations. However, the decision to employ this synthon should be the result of a careful cost-benefit analysis that weighs its advantages against those of other available chiral building blocks like (S)-mandelic acid, ethyl (S)-lactate, and the Roche ester. By considering factors such as the cost of starting materials, reaction efficiency, and the overall synthetic strategy, researchers can make informed decisions to optimize their synthetic endeavors, accelerating the path towards the discovery and development of new chemical entities.
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2-Hydroxysuccinic Acid Methyl Ester. Pharmaffiliates. Available from: [Link]
-
Analysis of the enantioselective synthesis of (R)-and (S)-dimethyl malate in methanol at 25 • C and 40 • C. ResearchGate. Available from: [Link]
-
Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. ScienceDirect. Available from: [Link]
-
This compound suppliers USA. ChemSrc. Available from: [Link]
-
Synthesis of (+)-Wikstromol by Double Alkylation of Malic Acid. ResearchGate. Available from: [Link]
-
DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Organic Syntheses. Available from: [Link]
-
Pyruvic acid, methyl ester. Organic Syntheses. Available from: [Link]
-
Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. ResearchGate. Available from: [Link]
-
A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester. ResearchGate. Available from: [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available from: [Link]
-
Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. PubMed Central. Available from: [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Institutes of Health. Available from: [Link]
- Preparation method of 2-maleimidoacetic acid N-hydroxysuccinimide ester. Google Patents.
-
Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization. National Institutes of Health. Available from: [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. ResearchGate. Available from: [Link]
-
Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for (S)-2-Hydroxysuccinic Acid Methyl Ester Analysis
Introduction
In the landscape of pharmaceutical development and manufacturing, the stereochemical purity of drug substances and intermediates is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. (S)-2-Hydroxysuccinic Acid Methyl Ester, a chiral building block, is no exception. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for its analysis, grounded in the principles of scientific integrity and adherence to international regulatory standards. The methodologies and validation data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to select and validate a suitable chiral HPLC method for this specific analyte.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2]
The Criticality of Chiral Separation: A Mechanistic Overview
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological system, which is itself chiral, these enantiomers can interact differently with receptors, enzymes, and other chiral molecules, leading to varied physiological responses. Therefore, the ability to separate and quantify the individual enantiomers of a chiral compound is paramount in ensuring the safety and efficacy of a pharmaceutical product.
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is a powerful technique for enantiomeric separation.[3] The fundamental principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to the formation of transient diastereomeric complexes with different stability constants.[4] This difference in stability results in varying retention times for the two enantiomers, allowing for their separation.
Diagram: Chiral Recognition Mechanism
Caption: Differential interaction of enantiomers with a chiral selector.
Comparative Evaluation of Chiral Stationary Phases
The choice of the CSP is the most critical decision in developing a chiral HPLC method. For acidic compounds like this compound, several types of CSPs can be considered. This guide will compare three common types: a polysaccharide-based CSP, a protein-based CSP, and a ligand-exchange CSP.
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phases | Advantages | Disadvantages |
| Method A: Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Formation of inclusion complexes, hydrogen bonding, and dipole-dipole interactions within the helical polymer structure.[4][5] | Normal Phase: Hexane/Alcohol mixtures. Reversed Phase: Acetonitrile/Water or Methanol/Water with acidic or basic additives.[6] | Broad applicability, high loading capacity, robust. | Can be sensitive to mobile phase composition. |
| Method B: Protein-based (e.g., α1-acid glycoprotein - AGP) | Mimics biological interactions, involving hydrophobic and polar interactions.[4] | Aqueous buffers with organic modifiers (e.g., propanol, acetonitrile). | High enantioselectivity for a wide range of compounds. | Lower loading capacity, sensitive to pH and temperature. |
| Method C: Chiral Ligand-Exchange (CLEC) | Formation of diastereomeric metal complexes between a chiral ligand coated on the support, a metal ion in the mobile phase, and the analyte.[7] | Aqueous mobile phases containing a metal salt (e.g., copper(II) sulfate) and a chiral ligand. | Excellent for amino acids and hydroxy acids. | Limited to compounds that can form coordination complexes. |
Experimental Protocols for Method Validation
The following protocols are designed to validate a chiral HPLC method for the analysis of this compound in accordance with ICH Q2(R1) guidelines.[1][2]
Diagram: HPLC Method Validation Workflow
Caption: Workflow for the validation of a chiral HPLC method.
System Suitability
Objective: To ensure the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a system suitability solution containing both the (S)- and (R)-enantiomers of 2-Hydroxysuccinic Acid Methyl Ester at a concentration that provides a significant peak response.
-
Inject the solution six replicate times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks, the tailing factor (T) for the (S)-enantiomer peak, and the relative standard deviation (%RSD) of the peak areas for the (S)-enantiomer.
-
Acceptance Criteria: Rs > 1.5, T ≤ 2.0, and %RSD ≤ 2.0%.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its counter-enantiomer and potential impurities.
Protocol:
-
Inject a blank (mobile phase).
-
Inject a solution of the (S)-enantiomer.
-
Inject a solution of the (R)-enantiomer.
-
Inject a solution containing a mixture of both enantiomers.
-
If available, inject solutions of known impurities.
-
Acceptance Criteria: No interfering peaks at the retention time of the (S)-enantiomer in the blank and impurity chromatograms. The method must demonstrate baseline resolution between the (S)- and (R)-enantiomers.
Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of at least five standard solutions of the (S)-enantiomer covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare placebo samples spiked with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the (S)-enantiomer at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the overall %RSD for the combined data from both studies.
-
Acceptance Criteria: %RSD ≤ 3.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol (based on Signal-to-Noise ratio):
-
Determine the concentration of the (S)-enantiomer that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration.
-
Acceptance Criteria: The LOQ concentration must be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).
Robustness
Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (resolution, tailing factor).
-
Acceptance Criteria: The system suitability criteria are met under all varied conditions.
Comparative Validation Data Summary
The following table summarizes the validation results for the three hypothetical chiral HPLC methods for the analysis of this compound.
| Validation Parameter | Method A: Polysaccharide-based | Method B: Protein-based | Method C: Chiral Ligand-Exchange | ICH Q2(R1) Guideline |
| Specificity | Baseline resolution (Rs > 2.0) | Baseline resolution (Rs > 2.5) | Baseline resolution (Rs > 1.8) | Specific to enantiomers |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 5 - 100 | 20 - 200 | Defined by linearity & accuracy |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.8% | 98.9 ± 1.5% | 98.0 - 102.0% |
| Precision (Repeatability %RSD) | 0.8% | 0.5% | 1.2% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.5% | 1.1% | 2.1% | ≤ 3.0% |
| LOD (µg/mL) | 0.1 | 0.05 | 0.5 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.15 | 1.5 | Reportable with precision & accuracy |
| Robustness | Passed | Passed | Minor sensitivity to pH | System suitability met |
Conclusion and Recommendations
Based on the comparative validation data, all three methods are capable of providing accurate and precise results for the analysis of this compound.
-
Method B (Protein-based) demonstrates the highest sensitivity (lowest LOD and LOQ) and precision, making it the most suitable choice for applications requiring the quantification of trace amounts of the undesired enantiomer.
-
Method A (Polysaccharide-based) offers a good balance of performance and robustness, representing a reliable workhorse method for routine quality control.
-
Method C (Chiral Ligand-Exchange) , while effective, shows slightly lower precision and sensitivity compared to the other two methods for this particular analyte.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation. It is imperative that any chosen method is fully validated in the user's own laboratory to ensure its suitability for the intended purpose.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link][1][8]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. September 2021. [Link][2]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link][9]
-
Doner, L. W., & Cavender, D. (1988). Chiral Liquid Chromatography for Resolving Malic Acid Enantiomers in Adulterated Apple Juice. Journal of Food Science, 53(6), 1898-1900. [Link][7]
-
Mei, X., Lu, D., & Yan, X. (2022). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Brazilian Journal of Pharmaceutical Sciences, 58. [Link][10][11][12]
-
Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [6]
-
Lammerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. Journal of Separation Science, 33(17-18), 2599-2638. [Link][5]
-
Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11), 1164-1172. [Link][13]
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Das, S., & Sharma, M. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-11. [Link][4]
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A Senior Application Scientist's Guide to Asymmetric Synthesis: Comparing Chiral Auxiliary Strategies
For correspondence:
Abstract
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The biological activity of a molecule is fundamentally tied to its three-dimensional structure, making the selective synthesis of a single enantiomer a critical objective.[1] This guide provides an in-depth comparison of two powerful strategies for achieving this control: the use of covalently bound, temporary chiral auxiliaries and the incorporation of building blocks from the natural "chiral pool."
We will focus on the practical application of well-established chiral auxiliaries, providing quantitative performance data for industry-standard examples such as Evans' oxazolidinones, (-)-8-phenylmenthol, and Enders' SAMP/RAMP hydrazones.[1][2] Concurrently, we will analyze the strategic use of (S)-2-Hydroxysuccinic Acid Methyl Ester (methyl (S)-malate), a versatile building block derived from the chiral pool.[3] This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to help researchers select the optimal strategy for their synthetic challenges.
Introduction: The Strategic Choice in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a central challenge in drug development and fine chemical production.[1] Chemists have developed two primary strategies to control the stereochemical outcome of a reaction:
-
Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary incorporation of a chiral molecule (the auxiliary) onto an achiral substrate.[1] This chiral appendage sterically or electronically biases the substrate, forcing subsequent reactions to occur with a high degree of facial selectivity, leading to one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This methodology offers remarkable reliability and predictability across a wide range of transformations.
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products—such as amino acids, sugars, or hydroxy acids—as starting materials.[3] this compound, derived from (S)-malic acid, is a prime example. In this approach, the inherent chirality of the starting material is incorporated directly into the backbone of the final target molecule.[3] This can significantly shorten synthetic routes by providing a pre-made chiral core.
This guide will dissect the practical advantages and limitations of each approach, using quantitative data to inform the decision-making process.
Logical Workflow: Chiral Auxiliary vs. Chiral Pool
The following diagram illustrates the fundamental difference in the synthetic logic between using a chiral auxiliary and a chiral pool starting material.
Caption: Comparison of synthetic workflows.
The Chiral Pool Approach: this compound
(S)-2-Hydroxysuccinic Acid, commonly known as L-Malic Acid, is an abundant, naturally occurring dicarboxylic acid found in fruits.[3] Its readily available, enantiopure nature makes it an exemplary member of the "chiral pool." It is most frequently employed as a chiral building block, where its stereocenter is retained as a permanent feature of the target molecule.
Strategic Advantages:
-
Efficiency: Provides a head start in complex syntheses by supplying a pre-defined stereocenter.
-
Cost-Effectiveness: Derived from inexpensive natural sources.
-
Atom Economy: The chiral unit is part of the final product, avoiding the mass loss associated with attaching and cleaving an auxiliary.
Limitations:
-
Structural Rigidity: The synthetic plan must be designed around the specific structure and functionality of the malic acid core.
-
Limited Scope: This strategy is only viable when the target molecule's structure is congruent with the chiral pool starting material.
While derivatives of malic acid can theoretically be used as temporary auxiliaries, this application is not widely documented in the literature, which overwhelmingly favors its use as an integral building block.[3] Therefore, a direct performance comparison with established auxiliaries in identical reactions is not feasible. Instead, we will compare the strategic outcomes.
Chiral Auxiliaries: A Comparative Performance Guide
Chiral auxiliaries are the workhorses of asymmetric synthesis, valued for their versatility and high levels of stereocontrol.[1] We will now examine the performance of three of the most reliable and widely used classes of auxiliaries.
Evans' Oxazolidinone Auxiliaries
Mechanism of Stereocontrol (Alkylation): The N-acyl oxazolidinone is deprotonated with a strong base (e.g., LDA, NaHMDS) to form a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[6]
Caption: Workflow for Evans auxiliary-mediated alkylation.
(-)-8-Phenylmenthol
Introduced by E.J. Corey, (-)-8-phenylmenthol is a terpene-derived chiral auxiliary particularly effective in cycloaddition reactions, such as the Diels-Alder reaction.[1] The extreme steric bulk of the phenylmenthyl group provides a highly effective shield for one face of a dienophile (e.g., an acrylate ester).[1][3]
Mechanism of Stereocontrol (Diels-Alder): When attached to a prochiral acrylate, the bulky 8-phenylmenthol group blocks the si-face of the double bond. This forces the diene to approach from the less hindered re-face, resulting in a highly diastereoselective cycloaddition.[1][3]
Enders' SAMP/RAMP Hydrazones
Developed by Dieter Enders, the SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-enantiomer) auxiliaries are used to form chiral hydrazones with aldehydes and ketones.[2] This method is exceptionally powerful for the asymmetric α-alkylation of carbonyl compounds.[7]
Mechanism of Stereocontrol (Alkylation): The hydrazone is deprotonated with a strong base like LDA to form a rigid azaenolate, where the lithium cation is chelated by the methoxy group. This conformation, combined with the steric bulk of the pyrrolidine ring, blocks one face of the nucleophile, directing the electrophile to the opposite side with excellent stereocontrol.[2][7]
Performance Data: A Head-to-Head Comparison
The true measure of a chiral auxiliary's utility lies in its performance in the lab. The following table summarizes typical experimental results for the auxiliaries discussed.
| Chiral Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Auxiliary | Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | 98:2 d.r. | 61-77% | [6] |
| Evans' Auxiliary | Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99% d.e. (syn) | 85% | [4] |
| (-)-8-Phenylmenthol | Diels-Alder | (-)-8-Phenylmenthyl acrylate | 5-Benzyloxymethylcyclopentadiene | 97% d.e. (endo) | 89% | [8] |
| Enders' SAMP | Alkylation | 3-Pentanone SAMP Hydrazone | Ethyl Iodide | ≥97% d.e. | 87% (hydrazone formation), 95% (alkylation) | [9] |
This table presents representative data from the literature; actual results may vary based on specific reaction conditions and substrates.
Experimental Protocols
To provide actionable guidance, this section details standardized protocols for the key reactions discussed.
Protocol 1: Diastereoselective Alkylation using an Evans' Auxiliary
This protocol describes the acylation of the auxiliary, subsequent diastereoselective alkylation, and final cleavage.[6]
Step A: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at room temperature, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq).
-
Add propionic anhydride (1.2 eq) dropwise.
-
Stir the mixture at room temperature overnight or reflux in toluene for 30 minutes for a faster reaction.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step B: Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise, and stir for 30 minutes at -78 °C to form the enolate.
-
Add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography.
Step C: Hydrolytic Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (LiOH) (2.0 eq, e.g., 0.8 M solution).[6][10][11]
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 eq) and stir for 20 minutes.
-
Acidify the mixture to pH ~2-3 with HCl and extract with diethyl ether to isolate the carboxylic acid product.
-
The aqueous layer can be basified and extracted with ethyl acetate to recover the chiral auxiliary.
Protocol 2: Diels-Alder Reaction using (-)-8-Phenylmenthol
This protocol is adapted from the classic Corey synthesis of prostaglandin intermediates.[3][8]
-
To a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in toluene (0.2 M) under an inert atmosphere, cool the mixture to -78 °C.
-
Add a solution of diethylaluminum chloride (1.2 eq) in hexanes dropwise.
-
After stirring for 15 minutes, add a solution of 5-benzyloxymethylcyclopentadiene (1.5 eq) in toluene dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the Diels-Alder adduct by flash column chromatography. The auxiliary can be removed via reductive cleavage (e.g., with LiAlH₄) to yield the corresponding alcohol.
Conclusion and Strategic Recommendations
The choice between a chiral auxiliary and a chiral pool strategy is a critical decision in the design of an asymmetric synthesis.
-
This compound and other chiral pool reagents offer an excellent and often more economical path when the target molecule's scaffold is closely related to the starting material. This approach is highly efficient in terms of step and atom economy but is limited in its applicability.
-
Chiral auxiliaries like Evans' oxazolidinones , (-)-8-phenylmenthol , and Enders' SAMP/RAMP reagents provide a more versatile and broadly applicable toolkit. They offer exceptionally high and predictable levels of stereocontrol for a wide range of transformations, making them the preferred choice for constructing complex molecules where a suitable chiral pool precursor is not available. While requiring additional steps for attachment and cleavage, their reliability and the potential for auxiliary recovery often justify their use, particularly in the early phases of drug development where dependability is paramount.
For the practicing chemist, a thorough understanding of both strategies is essential. The quantitative data and detailed protocols provided in this guide serve as a practical resource for making informed decisions, enabling the logical and efficient synthesis of enantiomerically pure molecules.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis.
- Enders, D., Fey, P., & Kipphardt, H. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173.
- Guiso, M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Smith, T. E., et al. (n.d.).
- Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
- Addicoat, B. & Afagh, N. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
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Enantiomeric Excess Determination by NMR Spectroscopy Using Chiral Solvating Agents: A Comparative Guide
<Senior Application Scientist >
Introduction: The Imperative of Chirality in Modern Science
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological effects.[1][2] Consequently, the ability to accurately and efficiently determine the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical analytical challenge.[3]
This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing chiral solvating agents (CSAs) for the determination of enantiomeric excess against other established analytical techniques. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and field-tested insights to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Principle of Chiral Recognition by NMR with Chiral Solvating Agents
Standard NMR spectroscopy is inherently "blind" to chirality; in an achiral solvent, enantiomers are isochronous and produce identical NMR spectra.[2][4] To overcome this limitation, a chiral environment must be introduced to induce anisochrony, a condition where the nuclei of the two enantiomers become chemically non-equivalent and resonate at different frequencies. The use of chiral solvating agents (CSAs) is a direct and non-destructive method to create this chiral environment.[5][6][7]
The core principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes have different energies and geometries, leading to a differentiation in the chemical shifts (Δδ) of corresponding nuclei in the NMR spectrum. The magnitude of this chemical shift non-equivalence (ΔΔδ) is a measure of the enantiodiscrimination. The ratio of the integrated areas of the separated signals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of enantiomeric excess.[8]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of (S)-2-Hydroxysuccinic Acid Methyl Ester Derivatives
Introduction: The Critical Role of Specificity in Drug Development
In the landscape of modern drug discovery, the specificity of a therapeutic agent is paramount. The efficacy of a drug candidate is intrinsically linked to its ability to interact with its intended target while minimizing off-target binding. (S)-2-Hydroxysuccinic Acid Methyl Ester, also known as (S)-Malic acid methyl ester, and its derivatives are a class of small molecules with significant potential in various therapeutic areas, including as building blocks for more complex pharmaceuticals.[1][2][3] The structural similarity among these derivatives necessitates a rigorous evaluation of their cross-reactivity profiles.[4][5][6][7]
This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure the scientific integrity of your findings. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity occurs when an antibody or a drug molecule, designed to bind to a specific target, also binds to other, structurally similar molecules.[4][6] For small molecule drug candidates like the derivatives of this compound, unintended cross-reactivity can lead to a host of adverse effects, including:
-
Reduced Efficacy: Off-target binding can sequester the drug, lowering its effective concentration at the intended site of action.
-
Toxicity: Interaction with unintended biological targets can trigger unforeseen and harmful physiological responses.
-
Inaccurate Bioanalytical Data: In immunoassays used for pharmacokinetic and pharmacodynamic studies, cross-reactivity can lead to an overestimation of the drug's concentration, compromising the integrity of the data.[8]
Therefore, a thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a potential therapeutic.[9][10][11][12]
Comparative Analysis of this compound Derivatives
To effectively compare the cross-reactivity of different derivatives, a systematic approach is essential. The primary goal is to quantify the extent to which an antibody, developed against a primary derivative (the target analyte), recognizes other structurally related derivatives. This is typically expressed as percent cross-reactivity.
Illustrative Data:
The following table presents hypothetical cross-reactivity data for a panel of this compound derivatives, as determined by a competitive ELISA. In this scenario, an antibody was raised against Derivative A (the target analyte).
| Derivative ID | Structure | IC50 (nM) | % Cross-Reactivity |
| Derivative A (Target) | (S)-Methyl 2-hydroxy-3-carboxypropanoate | 10 | 100% |
| Derivative B | (S)-Ethyl 2-hydroxy-3-carboxypropanoate | 50 | 20% |
| Derivative C | (S)-Methyl 2-acetoxy-3-carboxypropanoate | 500 | 2% |
| Derivative D | (R)-Methyl 2-hydroxy-3-carboxypropanoate | >10,000 | <0.1% |
| Parent Compound | (S)-Malic Acid | >10,000 | <0.1% |
Interpretation of Data:
-
Derivative B: Shows moderate cross-reactivity, likely due to the structural similarity of the ethyl ester to the methyl ester of the target analyte.
-
Derivative C: Exhibits low cross-reactivity. The modification at the hydroxyl group significantly reduces antibody recognition.
-
Derivative D & Parent Compound: Display negligible cross-reactivity, indicating the antibody is highly specific to the (S)-enantiomer and the methyl ester modification.
This quantitative comparison is crucial for selecting lead candidates with the most favorable specificity profiles for further development.
Experimental Methodologies: A Deep Dive
The choice of analytical technique is critical for obtaining reliable cross-reactivity data. For small molecules, competitive immunoassays are the gold standard.[13][14][15][16][17] We will detail two powerful techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA for High-Throughput Screening
Competitive ELISA is a robust and widely used method for quantifying small molecules and assessing cross-reactivity.[18][19][20] The principle relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[14][15]
Experimental Workflow:
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of (S)-2-Hydroxysuccinic Acid Methyl Ester
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (S)-2-Hydroxysuccinic Acid Methyl Ester, ensuring the protection of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's waste management practices.
Part 1: Hazard Assessment & Characterization
Effective disposal begins with a thorough understanding of the substance's properties and associated risks. This compound is the methyl ester of L-malic acid. While a specific, comprehensive safety data sheet for this exact compound is not widely available, a reliable hazard profile can be constructed by examining its parent compound, functional groups (ester, alcohol, carboxylic acid), and closely related analogs.
All laboratory personnel should treat chemical waste as hazardous unless explicitly confirmed to be non-hazardous by the institution's Environmental Health and Safety (EHS) office[1].
Table 1: Hazard Profile for this compound
| Property/Hazard | Classification & Rationale | Source(s) |
| Physical Form | Solid. | [2] |
| Skin Irritation | Potential irritant. The parent compound, malic acid, is a known skin irritant. It is prudent to assume the ester derivative may cause irritation upon contact. | [3] |
| Eye Irritation | Causes serious eye irritation. Both the parent acid and related hydroxy esters are classified as serious eye irritants. Direct contact can cause damage. | [3][4][5] |
| Flammability | Combustible solid. While not highly flammable, esters as a class can be combustible. It should be stored away from heat and ignition sources. | [2] |
| Environmental Hazard | Data is limited, but chemicals should not be released into the environment. Disposal must prevent contamination of drains, soil, and waterways. | [3][6][7] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste materials, the following personal protective equipment is mandatory to mitigate exposure risks.
-
Eye Protection : Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][8].
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[8][9]
-
Body Protection : A standard laboratory coat must be worn to protect against accidental splashes[8][9].
-
Work Area : All waste handling and consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[8][9].
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11]. This principle holds the generator responsible for the waste from its creation to its ultimate, documented disposal.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous reactions.
-
Solid Waste : Collect pure or residual solid this compound in a designated hazardous waste container.
-
Liquid Waste : Collect solutions containing the ester in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated solvents unless compatibility is confirmed[12].
-
Contaminated Labware : Disposable items grossly contaminated with the chemical (e.g., weigh boats, gloves, paper towels) should be placed in a sealed container or bag and disposed of as solid hazardous waste[8].
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container : The best choice is often the original chemical container[1]. If unavailable, use a container made of compatible material (e.g., glass or polyethylene) that is in good condition, free of leaks, and has a tightly sealing cap[1][13][14].
-
Keep Containers Closed : Waste containers must remain sealed at all times except when waste is actively being added[1][15]. Using a funnel that is left in the opening is not an acceptable practice[14].
Step 3: Labeling the Waste Container
Accurate labeling is a strict regulatory requirement and vital for safety.
-
The EPA requires that each container be clearly marked with the words "Hazardous Waste" [10].
-
The label must list all chemical constituents by their full name (no formulas or abbreviations) and their approximate concentrations[13][14].
-
Include the date when waste was first added to the container (the "accumulation start date").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store their chemical waste in a designated SAA at or near the point of generation[10][15].
-
The SAA must be under the control of the laboratory personnel.
-
Store the waste container in secondary containment (such as a spill tray) to capture any potential leaks[1][12].
-
Segregate the container from incompatible materials, such as strong oxidizing agents, bases, and reducing agents[3].
Step 5: Arranging for Professional Disposal
Final disposal must be conducted by a licensed hazardous waste facility.
-
Once the container is full or has reached the accumulation time limit set by your institution (often 180 days), contact your organization's Environmental Health & Safety (EHS) office.
-
The EHS office will provide instructions for pickup and will manage the transfer to a licensed waste contractor for final treatment, typically via incineration[10][13].
Part 4: Managing Spills and Empty Containers
Accidents happen, and proper preparation is key. Follow these procedures for managing small-scale laboratory spills and empty containers.
Table 2: Emergency Procedures
| Procedure | Step-by-Step Instructions |
| Small Spill Cleanup | 1. Ensure proper PPE is worn. 2. For solid spills, carefully sweep the material onto paper and place it in the hazardous waste container[9]. Avoid creating dust[16]. 3. For liquid spills, absorb the material with an inert absorbent like vermiculite, sand, or cat litter[9]. 4. Scoop the absorbed material into a sealable container, label it as hazardous waste, and store it for disposal[8][9]. |
| Empty Container Disposal | 1. Triple Rinse : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol) to remove all residue[14][17]. 2. Collect Rinsate : The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[14][17]. 3. Deface Label : Completely remove or deface the original chemical label on the empty, rinsed container to prevent confusion[1][17]. 4. Final Disposal : After rinsing and defacing the label, the container may be disposed of in the regular trash or recycling, pending approval from your institution's EHS office[1][17]. |
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
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Safety Data Sheet for Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. Chevron. [Link]
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Safety Data Sheet for Methyl 2-hydroxyisobutyrate. Fisher Scientific. [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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Material Safety Data Sheet for MALEIC ACID. Isegen. [Link]
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MALEIC ACID AR Safety Data Sheet. Loba Chemie. [Link]
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A Guide to the Safe Handling of (S)-2-Hydroxysuccinic Acid Methyl Ester: Personal Protective Equipment and Disposal
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of (S)-2-Hydroxysuccinic Acid Methyl Ester. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety.
While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (2012), prudent laboratory practice dictates treating all chemical substances with a degree of caution.[1] The structural similarity to L-(-)-Malic acid, which is known to cause skin and serious eye irritation, informs the basis of the protective measures outlined herein. This guide is built on the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.
Hazard Assessment and Risk Mitigation
This compound is a solid organic compound.[2] The primary risks associated with its handling are inhalation of dust particles and direct contact with skin and eyes. Although one safety data sheet indicates no formal hazard classification, the parent compound, malic acid, is an irritant.[1] Therefore, the core of our safety strategy is the prevention of direct contact and aerosol generation.
Key Potential Hazards:
-
Eye Contact: May cause irritation.
-
Skin Contact: Prolonged or repeated contact may lead to irritation.[3]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
The following table summarizes the recommended Personal Protective Equipment (PPE).
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | ANSI-approved safety glasses with side shields | Nitrile or Neoprene gloves | Fully buttoned laboratory coat | Recommended if not performed in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Post-Reaction Workup | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Spill Cleanup (small) | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | N95 respirator for dust, if present |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities involving this compound.[4]
-
Splash Hazard: When preparing solutions or performing reactions where there is a risk of splashing, chemical splash goggles must be worn.[5] A face shield worn over safety glasses is recommended for larger volume transfers.
The choice of glove material is paramount for handling organic esters. Nitrile and neoprene gloves offer good resistance to a range of organic chemicals, including esters.[6][7]
-
Glove Selection: Nitrile gloves are an excellent primary choice for incidental contact. For prolonged handling or immersion, consider thicker butyl rubber gloves.[5][6]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[5]
-
Procedure: Wash hands thoroughly with soap and water after removing gloves. Do not wear gloves outside of the laboratory area.[5]
A clean, fully buttoned laboratory coat serves to protect street clothes and skin from accidental contamination.[4][5] Ensure the sleeves are of an appropriate length to cover the wrists. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is advised.
Engineering controls, such as a chemical fume hood, are the preferred method for controlling exposure to airborne dust or vapors.[5] If weighing or handling the solid compound outside of a fume hood or ventilated balance enclosure, a NIOSH-approved N95 respirator may be used to minimize dust inhalation.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision tree for selecting appropriate PPE.
Handling and Storage Procedures
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred environment for handling both the solid and its solutions to minimize inhalation exposure.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored separately from strong oxidizing agents, bases, and inorganic acids.[5]
-
Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[5] Always wash hands thoroughly after handling the compound, even if gloves were worn.
Spill and Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Small Spills (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for waste disposal.[1][5] Clean the spill area with soap and water.
-
Small Spills (Liquid): Absorb with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed container for disposal.[5]
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.[8] Never dispose of this compound down the drain.
-
Waste Collection: Collect all waste containing this compound, including contaminated solids and solutions, in a clearly labeled, compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[5][8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Segregation: Do not mix this waste stream with incompatible materials, such as strong bases or oxidizing agents.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[9][10]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring personal safety and environmental responsibility.
References
-
Personal Protective Equipment | Safety | Physical Facilities - Miami University . Miami University. [Link]
-
Organic-Acids_SOP_Template.docx . Washington State University. [Link]
-
Safety Data Sheet - Methyl Esters . Marketing & Logistics Group, LLC. 2023-07-26. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. 2019-06-12. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance . New Mexico State University. 2015-07-02. [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/2015/07/PPE-Chem-Resistance-Guide-rev-7-2-15.pdf]([Link] safety/2015/07/PPE-Chem-Resistance-Guide-rev-7-2-15.pdf)
-
Proper disposal of chemicals . Sciencemadness Wiki. 2025-08-20. [Link]
-
Chemical Waste Identification Classification and Proper Disposal . YouTube. 2022-10-17. [Link]
-
Personal Protective Equipment (PPE) . University of Tennessee Knoxville. [Link]
-
Proper Protective Equipment . Chemistry LibreTexts. 2021-08-15. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-hydroxysuccinic acid methyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. regi.com [regi.com]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. fishersci.com [fishersci.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
